Product packaging for Bucharaine(Cat. No.:CAS No. 21059-47-2)

Bucharaine

Cat. No.: B000069
CAS No.: 21059-47-2
M. Wt: 331.4 g/mol
InChI Key: PBWIOAMUZKICDN-JLHYYAGUSA-N
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Description

Bucharaine is a naturally occurring isoflavonoid compound of significant interest in biochemical and pharmacological research. It is primarily investigated for its potential biological activities, which may include anti-inflammatory, antioxidant, and antiproliferative effects. As a member of the flavonoid family, its core research value lies in its ability to interact with various cellular signaling pathways and enzyme systems. Researchers utilize this compound as a chemical probe to study its mechanism of action, which is believed to involve the modulation of key transcription factors and the inhibition of pro-inflammatory mediators. Its specific structure-activity relationship makes it a valuable compound for the study of natural product chemistry and for guiding the synthesis of novel analogs. This high-purity compound is essential for in vitro assays and preclinical studies aimed at understanding its interactions at the molecular level and evaluating its potential research applications. All studies must be conducted in compliance with applicable research regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H25NO4 B000069 Bucharaine CAS No. 21059-47-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25NO4/c1-13(8-9-17(21)19(2,3)23)10-11-24-16-12-18(22)20-15-7-5-4-6-14(15)16/h4-7,10,12,17,21,23H,8-9,11H2,1-3H3,(H,20,22)/b13-10+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBWIOAMUZKICDN-JLHYYAGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCOC1=CC(=O)NC2=CC=CC=C21)CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\COC1=CC(=O)NC2=CC=CC=C21)/CCC(C(C)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50416758
Record name Bucharaine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21059-47-2
Record name Bucharaine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21059-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucharaine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50416758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Bucharaine: A Technical Guide to its Discovery, Isolation, and Characterization from Haplophyllum bucharicum

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a unique monoterpenoid quinoline alkaloid, stands as a notable secondary metabolite isolated from the plant species Haplophyllum bucharicum. First reported in 1968, its distinct chemical architecture, featuring a quinoline core linked to a monoterpene unit, has drawn interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the discovery, a detailed, representative protocol for the isolation and purification, and methods for the structural characterization of this compound. It is intended to serve as a foundational resource for researchers in natural product chemistry, pharmacology, and drug discovery who are interested in the quinoline class of alkaloids.

Introduction

The genus Haplophyllum, belonging to the Rutaceae family, is a rich source of diverse secondary metabolites, including coumarins, lignans, and a wide array of alkaloids.[1][2] Within this genus, Haplophyllum bucharicum has yielded several unique compounds. The pioneering work of Sharafutdinova and Yunusov in 1968 led to the first isolation and structural elucidation of this compound, a monoterpenoid quinoline alkaloid.[3]

This compound's classification stems from its hybrid structure, which combines a quinoline scaffold with a C10 monoterpene unit. This structural feature is relatively uncommon and distinguishes it from many other quinoline alkaloids, suggesting unique biosynthetic pathways and potentially novel biological activities.[4] Preliminary studies have indicated that this compound exhibits sedative and hypothermic effects, while the broader quinoline alkaloid class is known for a wide spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[4] However, the precise mechanism of action and molecular targets for this compound remain largely unexplored, presenting an open avenue for future research.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. This data is critical for its detection, isolation, and characterization.

PropertyValue
IUPAC Name 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one
Molecular Formula C₁₉H₂₅NO₄
Molecular Weight 331.41 g/mol
CAS Number 21059-47-2
Classification Monoterpenoid Quinoline Alkaloid

Experimental Protocols: Isolation and Purification

Stage 1: Extraction of Crude Alkaloids
  • Plant Material Preparation: Collect the aerial parts (leaves and stems) of Haplophyllum bucharicum. Air-dry the plant material in a shaded, well-ventilated area until brittle. Grind the dried material into a coarse powder to maximize the surface area for solvent extraction.

  • Solvent Extraction:

    • Pack the powdered plant material (e.g., 2.0 kg) into a large-scale Soxhlet apparatus or a large glass percolator.

    • Extract the material with methanol (e.g., 7 L) by refluxing for several hours (typically 5-6 hours).[5] Alternatively, perform exhaustive maceration at room temperature with agitation over several days.

    • Collect the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a dark, viscous crude extract.

Stage 2: Acid-Base Partitioning for Alkaloid Enrichment

This crucial step separates acidic and neutral compounds from the basic alkaloids.

  • Acidification: Dissolve the crude methanolic extract in a 5% aqueous solution of a strong acid, such as hydrochloric acid (HCl), until the pH is approximately 2.0.

  • Defatting: Extract the acidic solution multiple times with a nonpolar organic solvent like hexane or diethyl ether. This step removes fats, waxes, and other non-basic compounds, which will remain in the organic phase. Discard the organic phase.

  • Basification: Adjust the pH of the remaining aqueous phase to approximately 9-10 by the slow, dropwise addition of a base, such as ammonium hydroxide (NH₄OH), while cooling in an ice bath. This neutralizes the alkaloid salts, converting them back to their free base form, which are less soluble in water.

  • Alkaloid Extraction: Extract the basified aqueous solution multiple times with a polar organic solvent like chloroform or dichloromethane. The free base alkaloids will partition into the organic phase.

  • Concentration: Combine the organic extracts, dry them over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the total alkaloid fraction (TAF).

Stage 3: Chromatographic Purification
  • Silica Gel Column Chromatography:

    • Pre-coat the TAF onto a small amount of silica gel.

    • Load the coated material onto a silica gel column packed in a nonpolar solvent (e.g., hexane or chloroform).

    • Elute the column with a gradient of increasing polarity, typically starting with 100% chloroform and gradually introducing methanol (e.g., chloroform:methanol 99:1, 98:2, etc.).

    • Collect fractions and monitor them using Thin Layer Chromatography (TLC) with a suitable solvent system and a visualizing agent (e.g., Dragendorff's reagent for alkaloids or UV light).

    • Combine fractions that show a similar TLC profile for the target compound.

  • Size-Exclusion Chromatography (Optional Final Polishing):

    • For final purification, subject the this compound-rich fractions to chromatography on a Sephadex LH-20 column.[4]

    • Elute with an organic solvent, typically methanol. This separates the molecules based on size and can effectively remove remaining small impurities.

    • Monitor the fractions by TLC to isolate pure this compound.

Stage 4: Structure Elucidation and Characterization

The identity and purity of the isolated compound are confirmed using modern spectroscopic techniques.

Data Presentation: Spectroscopic Characterization

The structure of this compound is elucidated by a combination of spectroscopic methods. The following table outlines the representative data expected from these analyses.

TechniqueExpected Observations for this compound Structure
¹H-NMR Signals corresponding to aromatic protons of the quinoline ring, an olefinic proton in the terpene side chain, methylene and methine protons, and multiple distinct methyl group signals (including gem-dimethyl groups).[2][7]
¹³C-NMR Resonances for quaternary carbons (including carbonyl and aromatic carbons), methine carbons (aromatic and aliphatic), methylene carbons, and methyl carbons, consistent with the 19 carbons in the molecular formula.[2][7]
Mass Spec. (MS) A molecular ion peak [M]⁺ corresponding to the molecular weight (331.41 g/mol ) and characteristic fragmentation patterns, such as the loss of water or cleavage of the ether linkage in the side chain.
Infrared (IR) Absorption bands indicating the presence of key functional groups: O-H stretching (hydroxyl groups), N-H stretching (amide), C=O stretching (amide carbonyl), C=C stretching (aromatic and olefinic), and C-O stretching (ether).

Visualization of Experimental Workflow

The logical flow of the isolation and characterization process is visualized below.

Bucharaine_Isolation_Workflow Plant Haplophyllum bucharicum (Aerial Parts) Grind Drying & Grinding Plant->Grind Preparation Extract Methanolic Extraction (Soxhlet/Maceration) Grind->Extract Extraction Crude Crude Extract Extract->Crude Partition Acid-Base Partitioning (HCl / NH4OH / Chloroform) Crude->Partition Enrichment TAF Total Alkaloid Fraction (TAF) Partition->TAF Silica Silica Gel Column Chromatography TAF->Silica Purification Fractions This compound-Rich Fractions Silica->Fractions Sephadex Sephadex LH-20 (Final Purification) Fractions->Sephadex Pure Pure this compound Sephadex->Pure Analysis Structural Analysis Pure->Analysis NMR NMR (1H, 13C) Analysis->NMR MS Mass Spectrometry Analysis->MS IR IR Spectroscopy Analysis->IR

Caption: Experimental workflow for the isolation and characterization of this compound.

Conclusion

This compound represents an intriguing natural product from Haplophyllum bucharicum. This guide outlines a comprehensive, reproducible methodology for its isolation and characterization, providing a valuable resource for natural product chemists. The limited understanding of its biological activity and mechanism of action presents a clear opportunity for pharmacologists and drug development professionals. Further investigation into this compound's effects on the central nervous system and its potential as a lead compound for novel therapeutics is warranted. The protocols and data presented herein serve as a starting point for such future explorations.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family.[1] This guide provides a comprehensive overview of the known physical and chemical properties of this compound, intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development. The unique structure of this compound, featuring a quinoline core linked to a monoterpene unit, has garnered interest for its potential biological activities.[1] Early studies have indicated that this compound may possess sedative and hypothermic properties.[2] This document summarizes the available quantitative data, outlines experimental protocols for its synthesis and isolation, and visualizes a relevant signaling pathway to provide a thorough understanding of this natural compound.

Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. While extensive experimental data for some properties are limited in publicly available literature, the following tables provide the most current and accurate information available.

Table 1: General and Physical Properties of this compound

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₄[3]
Molecular Weight 331.4 g/mol [3]
CAS Number 21059-47-2[3]
IUPAC Name 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one[3]
Appearance Not explicitly reported, likely a solid at room temperature.
Melting Point Not available in cited literature.
Boiling Point Not available in cited literature.
Solubility Limited solubility in water; better solubility in organic solvents.[3]

Table 2: Spectroscopic Data for this compound

Spectroscopic TechniqueDataSource
High-Resolution Mass Spectrometry (HR-MS) Measured m/z: 330.1711 (in negative ion mode, corresponding to [M-H]⁻)[1][4]
¹H NMR Spectroscopy Specific chemical shift data not extensively reported in available literature. Initial structure elucidation relied on ¹H NMR to identify aromatic, olefinic, and aliphatic protons.[1]
¹³C NMR Spectroscopy Detailed experimental data is not extensively reported in available literature.[1]
Infrared (IR) Spectroscopy Expected to show characteristic absorption bands for its functional groups (O-H, N-H, C=O, C=C, C-O). Specific experimental data is not available in the cited literature.[1]

Experimental Protocols

Synthesis of this compound

A key synthetic route to this compound involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride, followed by selective hydroxylation and mono-epoxidation of the resulting geranyl ether intermediate.[5] The following is a representative protocol based on this reported synthesis.

Materials:

  • 4-hydroxy-2-quinolone

  • Geranyl chloride

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • Reagents for selective hydroxylation (e.g., osmium tetroxide/N-methylmorpholine N-oxide)

  • Reagents for mono-epoxidation (e.g., m-chloroperoxybenzoic acid)

  • Appropriate solvents for reaction and purification (e.g., dichloromethane, ethyl acetate)

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Geranyl Ether Intermediate:

    • To a solution of 4-hydroxy-2-quinolone in anhydrous acetone, add anhydrous potassium carbonate.

    • Stir the mixture at room temperature for 30 minutes.

    • Add geranyl chloride dropwise to the suspension.

    • Reflux the reaction mixture for 8-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • After completion, filter the reaction mixture to remove potassium carbonate.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the geranyl ether of 4-hydroxy-2-quinolone.

  • Selective Hydroxylation:

    • Dissolve the purified geranyl ether in a suitable solvent system (e.g., acetone/water/t-butanol).

    • Add N-methylmorpholine N-oxide and a catalytic amount of osmium tetroxide.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Quench the reaction by adding a saturated aqueous solution of sodium sulfite.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the resulting diol by column chromatography.

  • Mono-epoxidation to yield this compound:

    • Dissolve the diol intermediate in a chlorinated solvent (e.g., dichloromethane) and cool to 0 °C.

    • Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise.

    • Stir the reaction at 0 °C to room temperature, monitoring by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the final product, this compound, by silica gel column chromatography.

Characterization: The structure and purity of the synthesized this compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, HR-MS, and IR spectroscopy, and compared with data from the natural product if available.

Isolation of this compound from Haplophyllum bucharicum

The following is a general protocol for the isolation of alkaloids, including this compound, from plant material, which can be adapted for Haplophyllum bucharicum.

Materials:

  • Dried and powdered aerial parts of Haplophyllum bucharicum

  • Methanol

  • Hydrochloric acid (HCl)

  • Ammonia solution (NH₄OH)

  • Organic solvents for extraction (e.g., chloroform, ethyl acetate)

  • Silica gel and/or Sephadex LH-20 for column chromatography

Procedure:

  • Extraction:

    • Macerate the powdered plant material with methanol at room temperature for 24-48 hours.

    • Filter the extract and concentrate the filtrate under reduced pressure to obtain a crude methanolic extract.

    • Acidify the crude extract with a dilute solution of HCl (e.g., 2%).

    • Partition the acidified extract with a nonpolar organic solvent (e.g., hexane or chloroform) to remove non-alkaloidal components.

    • Basify the aqueous acidic layer with a dilute ammonia solution to a pH of 9-10.

    • Extract the liberated alkaloids with an organic solvent (e.g., chloroform or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to yield the crude alkaloid mixture.

  • Purification:

    • Subject the crude alkaloid mixture to silica gel column chromatography, eluting with a gradient of increasing polarity (e.g., chloroform-methanol).

    • Monitor the fractions by TLC, visualizing with an appropriate reagent (e.g., Dragendorff's reagent).

    • Combine fractions containing compounds with similar TLC profiles.

    • For further purification, utilize size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent, to separate alkaloids based on their size.[1]

    • Fractions containing pure this compound can be identified by spectroscopic analysis (NMR, MS).

Signaling Pathways

While the specific molecular targets and signaling pathways modulated by this compound are currently not well-defined in the scientific literature, the broader class of quinoline alkaloids is known to interact with various cellular signaling cascades.[1] For instance, some quinoline alkaloids have been shown to influence pathways involved in cell proliferation and inflammation, such as the MAPK/ERK and NF-κB pathways. As a representative example, a simplified diagram of a generic MAPK/ERK signaling pathway, which is a common target for many natural products, is provided below. Further research is required to determine if this compound directly interacts with this or other signaling pathways.

MAPK_ERK_Pathway extracellular_signal Extracellular Signal (e.g., Growth Factor) receptor Receptor Tyrosine Kinase extracellular_signal->receptor ras Ras receptor->ras Activates raf Raf ras->raf Activates mek MEK raf->mek Phosphorylates erk ERK mek->erk Phosphorylates transcription_factors Transcription Factors (e.g., AP-1, Elk-1) erk->transcription_factors Activates cellular_response Cellular Response (Proliferation, Differentiation, Survival) transcription_factors->cellular_response Regulates Gene Expression for This compound Potential Inhibition by this compound? This compound->mek

Caption: A generic MAPK/ERK signaling pathway, a potential target for quinoline alkaloids.

Conclusion

This compound represents an intriguing natural product with a unique chemical structure and preliminary evidence of biological activity. This guide has consolidated the available data on its physical and chemical properties, provided representative experimental protocols for its synthesis and isolation, and offered a perspective on potential areas of pharmacological investigation. The significant gaps in the experimental data, particularly detailed spectroscopic information and a defined mechanism of action, highlight the need for further research to fully elucidate the therapeutic potential of this monoterpenoid quinoline alkaloid. The information presented herein is intended to provide a solid foundation for future studies by researchers, scientists, and drug development professionals.

References

An In-Depth Technical Guide to Bucharaine (CAS Number: 21059-47-2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine (CAS: 21059-47-2) is a naturally occurring monoterpenoid quinoline alkaloid isolated from plants of the Haplophyllum genus, notably Haplophyllum bucharicum. This technical guide provides a comprehensive overview of the current scientific knowledge on this compound, including its chemical properties, synthesis, reported biological activities, and a discussion of its potential mechanisms of action. Due to the limited availability of specific quantitative data and detailed experimental protocols for this compound in publicly accessible literature, this guide also presents representative methodologies for the synthesis and biological evaluation of quinoline alkaloids, alongside available spectroscopic data. This document aims to serve as a foundational resource for researchers and professionals in drug discovery and development interested in the therapeutic potential of this compound and related compounds.

Chemical and Physical Properties

This compound is classified as a monoterpenoid quinoline alkaloid, featuring a quinoline core structure linked to a C10 monoterpene unit.[1] This structural characteristic is relatively uncommon among quinoline alkaloids and is a key contributor to its distinct chemical properties and potential biological activities.[1]

PropertyValueSource
CAS Number 21059-47-2N/A
Molecular Formula C₁₉H₂₅NO₄[2]
Molecular Weight 331.4 g/mol [2]
InChI Key PBWIOAMUZKICDN-JLHYYAGUSA-N[2]
Observed m/z ([M-H]⁻) 330.1711[2]
Calculated Exact Mass 331.178358[2]

Synthesis

Representative Synthetic Strategies for the Quinoline Core

The following are established methods for the synthesis of the quinoline scaffold, which could be adapted for the synthesis of this compound precursors.

  • Skraup Synthesis: This is a classic method involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (e.g., nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and oxidation to form the quinoline ring.

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated aldehydes or ketones in the presence of a Lewis acid or Brønsted acid catalyst.

  • Friedländer Synthesis: This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.

  • Combes Quinoline Synthesis: This synthesis involves the reaction of an aniline with a β-diketone in the presence of an acid catalyst.

Hypothetical Synthetic Workflow for this compound

A plausible synthetic route to this compound would likely involve the synthesis of the quinoline core, followed by the attachment and modification of the monoterpene side chain.

Bucharaine_Synthesis Aniline Aniline Derivative QuinolineCore Substituted Quinoline Core Aniline->QuinolineCore Diketone β-Diketone Diketone->QuinolineCore Coupling Coupling Reaction QuinolineCore->Coupling Monoterpene Monoterpene Precursor Monoterpene->Coupling Bucharaine_Precursor This compound Precursor Coupling->Bucharaine_Precursor Modification Side Chain Modification (e.g., epoxidation, hydroxylation) Bucharaine_Precursor->Modification This compound This compound Modification->this compound

Caption: Hypothetical workflow for this compound synthesis.

Biological Activities and Potential Mechanisms of Action

Research into the specific biological activities of this compound is still in its early stages. However, preliminary studies and the known pharmacological effects of other quinoline alkaloids suggest several potential therapeutic applications.

Reported and Potential Biological Activities
  • Sedative and Hypothermic Effects: this compound has been reported to possess sedative properties.[3]

  • Anti-inflammatory and Antioxidant Activity: As a member of the quinoline alkaloid class, this compound is suggested to have potential anti-inflammatory and antioxidant effects.[1]

  • Anticancer Potential: While specific cytotoxic data for this compound is lacking, quinoline alkaloids, in general, are known to exhibit antitumor properties.[1][4] The essential oils from Haplophyllum tuberculatum, a related species, have shown cytotoxic activity against liver and lung cancer cell lines.

Mechanism of Action

The precise molecular mechanism of action for this compound has not been fully elucidated. For many quinoline alkaloids, their biological effects are attributed to their ability to intercalate into DNA, inhibit topoisomerase enzymes, or modulate various signaling pathways.[4]

Given the reported anti-inflammatory potential, a hypothetical mechanism could involve the inhibition of key inflammatory mediators.

Anti_Inflammatory_Pathway This compound This compound Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) This compound->Signaling_Cascade Inhibition Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->Signaling_Cascade Pro_inflammatory_Mediators Pro-inflammatory Mediators (e.g., COX-2, iNOS, Cytokines) Signaling_Cascade->Pro_inflammatory_Mediators Inflammation Inflammation Pro_inflammatory_Mediators->Inflammation

Caption: Hypothetical anti-inflammatory mechanism of this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. Therefore, this section provides representative protocols for assessing the biological activities commonly associated with quinoline alkaloids.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

  • Cell Seeding: Plate cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

In Vitro Anti-inflammatory Assay (Protein Denaturation Inhibition)

This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.5 mL of a 1% aqueous solution of bovine serum albumin (BSA) and 0.5 mL of the test compound at various concentrations.

  • Incubation: Incubate the mixture at 37°C for 20 minutes.

  • Heating: Induce denaturation by heating the mixture at 51°C for 20 minutes.

  • Cooling and Measurement: After cooling, measure the turbidity of the solution at 660 nm.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation compared to a control without the test compound.

In Vivo Sedative and Hypothermic Activity (Rodent Model)

This protocol outlines a general procedure for evaluating the sedative and hypothermic effects of a compound in mice or rats. All animal experiments must be conducted in accordance with approved ethical guidelines.

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Baseline Measurements: Record the baseline rectal temperature and locomotor activity of each animal.

  • Compound Administration: Administer this compound (at various doses) or a vehicle control intraperitoneally or orally.

  • Post-treatment Monitoring:

    • Hypothermic Effect: Measure the rectal temperature at regular intervals (e.g., 30, 60, 90, 120 minutes) post-administration.

    • Sedative Effect: Assess locomotor activity using an open-field test or an activity meter at the same time intervals.

  • Data Analysis: Compare the changes in body temperature and locomotor activity between the treated and control groups.

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HR-MS) has been used to confirm the molecular formula of this compound.

  • Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode

  • Observed m/z ([M-H]⁻): 330.1711[2]

  • Calculated Exact Mass for C₁₉H₂₅NO₄: 331.178358[2]

The fragmentation pattern of quinoline alkaloids in mass spectrometry often involves the cleavage of the side chain and rearrangements of the quinoline core.

Representative Spectroscopic Data for Quinoline Alkaloids
  • ¹H NMR: Protons on the quinoline ring typically appear in the aromatic region (δ 7.0-9.0 ppm). The chemical shifts of the monoterpene side chain protons would be expected in the aliphatic and olefinic regions of the spectrum.

  • ¹³C NMR: The carbon atoms of the quinoline ring generally resonate between δ 120-160 ppm. The carbons of the side chain would appear at chemical shifts characteristic of their respective functional groups (alkane, alkene, alcohol).

  • Infrared (IR) Spectroscopy: Characteristic IR absorption bands for a molecule like this compound would include:

    • O-H stretching (for the hydroxyl groups) around 3200-3600 cm⁻¹ (broad).

    • C-H stretching (aromatic and aliphatic) around 2850-3100 cm⁻¹.

    • C=C and C=N stretching (in the quinoline ring) around 1500-1600 cm⁻¹.

    • C-O stretching (for the ether and alcohol functionalities) around 1000-1300 cm⁻¹.

Conclusion and Future Directions

This compound is a monoterpenoid quinoline alkaloid with potential therapeutic applications, particularly in the areas of sedation, anti-inflammatory, and anticancer activities. However, the current body of scientific literature on this compound is limited. Further research is warranted to:

  • Elucidate the precise molecular mechanisms of action and identify its specific cellular targets.

  • Conduct comprehensive in vitro and in vivo studies to quantify its biological activities and establish a clear pharmacological profile.

  • Develop and optimize a synthetic route for this compound and its analogs to facilitate structure-activity relationship (SAR) studies and the development of more potent and selective therapeutic agents.

  • Fully characterize its spectroscopic properties to aid in its identification and analysis.

This technical guide serves as a starting point for researchers and drug development professionals, summarizing the existing knowledge and highlighting the key areas for future investigation into the promising potential of this compound.

References

The Bucharaine Biosynthesis Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Promising Monoterpenoid Quinoline Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a monoterpenoid quinoline alkaloid isolated from Haplophyllum bucharicum, presents a unique chemical scaffold with potential pharmacological applications. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for developing biotechnological avenues for its synthesis. This technical guide synthesizes the current understanding of the putative this compound biosynthesis pathway, drawing parallels from established alkaloid and terpenoid biosynthetic routes. While specific enzymatic data for this compound remains to be fully characterized, this document outlines the likely enzymatic steps, precursor molecules, and proposes experimental strategies for the pathway's complete elucidation.

Introduction to this compound

This compound is a specialized metabolite belonging to the quinoline alkaloid family, characterized by the fusion of a quinoline core with a monoterpene unit. It was first isolated from the plant Haplophyllum bucharicum, a member of the Rutaceae family. The intricate structure of this compound suggests a complex biosynthetic origin, likely involving the convergence of the shikimate and mevalonate (or MEP) pathways. Understanding this pathway is of significant interest for synthetic biology and drug discovery, as it could enable the production of this compound and novel derivatives with enhanced therapeutic properties.

The Proposed this compound Biosynthesis Pathway

Based on its chemical structure, a logical biosynthetic pathway for this compound can be proposed, commencing from two key precursors: 4-hydroxy-2-quinolone and geranyl pyrophosphate (GPP).

Biosynthesis of Precursors

2.1.1. 4-Hydroxy-2-quinolone Formation

The quinoline ring system of this compound is likely derived from the shikimate pathway, with anthranilic acid serving as a key intermediate. The biosynthesis of 4-hydroxy-2-quinolone is hypothesized to proceed as follows:

  • Step 1: Activation of Anthranilic Acid: Anthranilate is activated by a CoA ligase to form anthraniloyl-CoA.

  • Step 2: Condensation with Malonyl-CoA: Anthraniloyl-CoA undergoes condensation with malonyl-CoA, a reaction catalyzed by a type III polyketide synthase (PKS), likely a chalcone synthase-like enzyme.

  • Step 3: Cyclization and Tautomerization: The resulting polyketide intermediate undergoes intramolecular cyclization and subsequent tautomerization to yield the stable 4-hydroxy-2-quinolone scaffold.

2.1.2. Geranyl Pyrophosphate (GPP) Formation

The C10 monoterpene unit of this compound is supplied by geranyl pyrophosphate (GPP). GPP is synthesized through the condensation of two C5 isoprenoid units, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors can be produced via two distinct pathways in plants:

  • Mevalonate (MVA) Pathway: Primarily operating in the cytosol and mitochondria.

  • Methylerythritol Phosphate (MEP) Pathway: Localized in the plastids.

The condensation of IPP and DMAPP is catalyzed by GPP synthase.

Assembly and Modification of the this compound Scaffold

The core of this compound biosynthesis involves the coupling of 4-hydroxy-2-quinolone and GPP, followed by a series of enzymatic modifications.

  • Step 4: Prenylation of 4-Hydroxy-2-quinolone: A crucial step is the attachment of the geranyl moiety from GPP to the 4-hydroxy-2-quinolone core. This reaction is catalyzed by a prenyltransferase . The prenylation can occur at either a carbon (C-prenylation) or an oxygen (O-prenylation) atom of the quinolone ring. The exact position of the initial prenylation in this compound biosynthesis requires experimental verification.

  • Step 5: Hydroxylation and Cyclization: Following prenylation, the geranyl side chain undergoes a series of modifications, including hydroxylations and cyclizations, to form the final this compound structure. These reactions are likely catalyzed by cytochrome P450 monooxygenases (CYPs) and potentially other oxidoreductases. CYPs are well-known for their role in the diversification of alkaloid structures in plants. The specific sequence and regioselectivity of these oxidative reactions are key to forming the characteristic monoterpenoid structure of this compound.

Quantitative Data Summary

Currently, there is a notable absence of specific quantitative data in the scientific literature regarding the this compound biosynthesis pathway. To facilitate future research, the following table outlines the types of data that are critical to collect.

ParameterMethod of MeasurementSignificance
Enzyme Kinetics (Km, Vmax, kcat) Enzyme assays with purified recombinant enzymes and varying substrate concentrations.Determines substrate affinity, catalytic efficiency, and rate-limiting steps.
Metabolite Concentrations LC-MS/MS or GC-MS analysis of extracts from different tissues and developmental stages of Haplophyllum bucharicum.Identifies pathway intermediates and reveals metabolic flux and regulatory points.
Gene Expression Levels qRT-PCR or transcriptome sequencing (RNA-Seq) of tissues with varying this compound accumulation.Correlates gene expression with metabolite production to identify candidate biosynthetic genes.

Experimental Protocols for Pathway Elucidation

The following outlines detailed methodologies for key experiments required to fully characterize the this compound biosynthesis pathway.

Identification of Candidate Genes via Transcriptome Analysis

Objective: To identify candidate genes encoding the enzymes involved in this compound biosynthesis.

Methodology:

  • Plant Material: Collect various tissues (leaves, stems, roots, flowers) from Haplophyllum bucharicum at different developmental stages.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue sample. Prepare cDNA libraries and perform high-throughput RNA sequencing (RNA-Seq).

  • Bioinformatic Analysis:

    • Assemble the transcriptome de novo or map reads to a reference genome if available.

    • Perform differential gene expression analysis to identify genes with expression patterns that correlate with this compound accumulation (as determined by metabolomic analysis).

    • Conduct gene co-expression network analysis (e.g., using WGCNA) to identify modules of co-expressed genes, which may represent biosynthetic pathways.

    • Annotate the functions of candidate genes by sequence homology to known biosynthetic enzymes (e.g., PKS, prenyltransferases, CYPs).

Functional Characterization of Candidate Enzymes

Objective: To confirm the enzymatic function of candidate genes identified through transcriptomics.

Methodology:

  • Gene Cloning and Recombinant Protein Expression:

    • Amplify the full-length coding sequences of candidate genes from Haplophyllum bucharicum cDNA.

    • Clone the genes into an appropriate expression vector (e.g., pET vector for E. coli or pYES vector for yeast).

    • Express the recombinant proteins in a suitable heterologous host system.

    • Purify the recombinant proteins using affinity chromatography (e.g., His-tag purification).

  • In Vitro Enzyme Assays:

    • Prenyltransferase Assay: Incubate the purified candidate prenyltransferase with 4-hydroxy-2-quinolone and GPP. Analyze the reaction products by LC-MS/MS to detect the formation of a prenylated quinolone.

    • Cytochrome P450 Assay: Reconstitute the purified candidate CYP with a cytochrome P450 reductase. Incubate with the prenylated intermediate and NADPH. Analyze the products by LC-MS/MS to identify hydroxylated and cyclized products.

Metabolite Profiling and Quantification

Objective: To identify and quantify this compound and its biosynthetic intermediates in Haplophyllum bucharicum.

Methodology:

  • Sample Preparation: Harvest and freeze-dry plant tissues. Grind the tissues to a fine powder and extract with a suitable solvent (e.g., methanol or ethyl acetate).

  • LC-MS/MS Analysis:

    • Develop a sensitive and specific LC-MS/MS method for the separation and detection of this compound and its putative precursors.

    • Use authentic standards for quantification. If standards are unavailable, relative quantification can be performed.

    • Analyze extracts from different tissues and developmental stages to create a metabolic profile.

Visualizations of Pathways and Workflows

To aid in the conceptualization of the this compound biosynthesis pathway and the experimental approaches for its elucidation, the following diagrams are provided.

Bucharaine_Biosynthesis_Pathway cluster_precursors Precursor Biosynthesis cluster_assembly This compound Assembly Shikimate\nPathway Shikimate Pathway Anthranilate Anthranilate Shikimate\nPathway->Anthranilate Anthraniloyl-CoA Anthraniloyl-CoA Anthranilate->Anthraniloyl-CoA CoA Ligase 4-Hydroxy-2-quinolone 4-Hydroxy-2-quinolone Anthraniloyl-CoA->4-Hydroxy-2-quinolone PKS Prenylated Intermediate Prenylated Intermediate 4-Hydroxy-2-quinolone->Prenylated Intermediate Prenyltransferase MVA/MEP\nPathway MVA/MEP Pathway IPP/DMAPP IPP/DMAPP MVA/MEP\nPathway->IPP/DMAPP GPP GPP IPP/DMAPP->GPP GPP Synthase GPP->Prenylated Intermediate This compound This compound Prenylated Intermediate->this compound CYPs, Oxidoreductases

Caption: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Plant Tissues\n(H. bucharicum) Plant Tissues (H. bucharicum) RNA Extraction RNA Extraction Plant Tissues\n(H. bucharicum)->RNA Extraction Metabolite\nExtraction Metabolite Extraction Plant Tissues\n(H. bucharicum)->Metabolite\nExtraction Transcriptome\nSequencing (RNA-Seq) Transcriptome Sequencing (RNA-Seq) RNA Extraction->Transcriptome\nSequencing (RNA-Seq) Bioinformatic Analysis\n(Gene Co-expression) Bioinformatic Analysis (Gene Co-expression) Transcriptome\nSequencing (RNA-Seq)->Bioinformatic Analysis\n(Gene Co-expression) Candidate Genes Candidate Genes Bioinformatic Analysis\n(Gene Co-expression)->Candidate Genes Gene Cloning & \nRecombinant Expression Gene Cloning & Recombinant Expression Candidate Genes->Gene Cloning & \nRecombinant Expression Enzyme Assays Enzyme Assays Gene Cloning & \nRecombinant Expression->Enzyme Assays Functional\nCharacterization Functional Characterization Enzyme Assays->Functional\nCharacterization Pathway Elucidation Pathway Elucidation Functional\nCharacterization->Pathway Elucidation LC-MS/MS Analysis LC-MS/MS Analysis Metabolite\nExtraction->LC-MS/MS Analysis Metabolite Profiling Metabolite Profiling LC-MS/MS Analysis->Metabolite Profiling Metabolite Profiling->Pathway Elucidation

Caption: Experimental workflow for elucidating the this compound pathway.

Conclusion and Future Directions

The biosynthesis of this compound represents an exciting area of research with implications for natural product chemistry and biotechnology. While the proposed pathway provides a solid framework, significant experimental work is required for its complete validation. Future research should focus on:

  • Transcriptome and Metabolome Profiling of Haplophyllum bucharicum: This will be instrumental in identifying the specific genes and intermediates of the pathway.

  • Functional Characterization of Enzymes: Recombinant expression and in vitro assays are essential to confirm the roles of candidate prenyltransferases and cytochrome P450s.

  • Metabolic Engineering: Once the pathway is elucidated, heterologous expression in microbial hosts like Saccharomyces cerevisiae or Escherichia coli could enable sustainable production of this compound and the generation of novel analogs for drug screening.

This technical guide serves as a roadmap for researchers embarking on the exciting journey of unraveling the biosynthetic secrets of this compound. The insights gained will not only contribute to our fundamental understanding of plant specialized metabolism but also pave the way for innovative applications in medicine and industry.

An In-depth Technical Guide to Bucharaine: Natural Sources, Abundance, and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a monoterpenoid quinoline alkaloid, has garnered interest for its potential sedative and antimicrobial properties. This technical guide provides a comprehensive overview of the current scientific understanding of this compound, focusing on its natural sources, abundance, and the molecular pathways underlying its biological activities. This document synthesizes available data on its extraction and isolation, and presents detailed experimental methodologies where accessible. Furthermore, it visualizes the hypothesized signaling pathways and experimental workflows to facilitate a deeper understanding for research and drug development applications.

Natural Sources and Abundance

This compound is a secondary metabolite primarily found in plants of the Haplophyllum genus, which belongs to the Rutaceae family.

Primary Natural Source: The principal source of this compound is Haplophyllum bucharicum .[1][2] This plant species has been the subject of phytochemical investigations leading to the initial isolation and characterization of this compound. Other species within the Haplophyllum genus may also contain this compound, though H. bucharicum is the most cited source.

Abundance: Quantitative data on the specific abundance and yield of this compound from Haplophyllum bucharicum is not extensively reported in publicly available literature. However, a study on the extraction of total alkaloids from the aerial parts of Haplophyllum tuberculatum reported a yield of 0.37% for the total alkaloid extract.[1][3] While this provides a general indication of alkaloid content in the genus, the specific percentage of this compound within this total alkaloid fraction remains to be determined through targeted quantitative analysis, such as High-Performance Liquid Chromatography (HPLC).

Parameter Value Source Plant Citation
Total Alkaloid Yield0.37% (of dry weight)Haplophyllum tuberculatum (aerial parts)[1][3]
This compound AbundanceNot specified in literatureHaplophyllum bucharicum-

Experimental Protocols

Extraction of Total Alkaloids from Haplophyllum Species

The following protocol is a general method for the extraction of alkaloids from Haplophyllum species and can be adapted for the specific isolation of this compound.[3][4][5]

Materials:

  • Dried and powdered aerial parts of Haplophyllum bucharicum

  • Methanol

  • Sulfuric acid solution (2% m/m)

  • Ammonium hydroxide solution (25% m/m)

  • Chloroform

  • Petroleum ether or diethyl ether

  • Sodium sulfate (anhydrous)

  • Mayer's reagent

  • Sodium carbonate solution (5% m/m)

  • Ultrasonic bath

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Maceration/Soxhlet Extraction:

    • Suspend the powdered plant material in methanol.

    • Perform extraction using either maceration with sonication for 2.5 hours at 25°C or reflux in a Soxhlet apparatus for 5 hours.[3][6]

  • Acid-Base Extraction for Purification:

    • Filter the methanolic extract and evaporate the solvent under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in water and acidify to pH 3-4 with 2% sulfuric acid.

    • Wash the acidic aqueous solution with petroleum ether or diethyl ether to remove lipophilic and neutral impurities.

    • Basify the aqueous solution to pH 9-10 with 25% ammonium hydroxide.

    • Extract the liberated free alkaloids with chloroform.

  • Final Processing:

    • Wash the chloroform extract with distilled water until a neutral pH is achieved.

    • Dry the chloroform extract over anhydrous sodium sulfate.

    • Evaporate the chloroform under reduced pressure to obtain the crude total alkaloid extract.

Isolation of this compound by Column Chromatography

Further purification of this compound from the total alkaloid extract can be achieved using column chromatography.[7]

Materials:

  • Crude total alkaloid extract

  • Silica gel (for column chromatography)

  • Solvent system (e.g., a gradient of chloroform-methanol or other suitable solvent mixtures determined by Thin Layer Chromatography)

  • Fraction collector

  • TLC plates and developing chamber

Procedure:

  • Column Preparation: Prepare a silica gel column using a suitable slurry packing method.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase solvent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity, starting with a non-polar solvent and gradually increasing the proportion of the polar solvent (e.g., from 100% chloroform to a chloroform-methanol mixture).

  • Fraction Collection and Analysis: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC). Combine fractions containing the compound of interest (this compound).

  • Final Purification: The isolated this compound can be further purified by recrystallization or preparative TLC if necessary.

Biological Activities and Signaling Pathways

Sedative Activity

The sedative properties of this compound are hypothesized to be mediated through its interaction with the central nervous system, specifically by modulating the activity of γ-aminobutyric acid (GABA) receptors, the primary inhibitory neurotransmitter receptors in the brain.[8][9][10]

Proposed Signaling Pathway:

This compound is thought to act as a positive allosteric modulator of GABA-A receptors. This interaction is believed to enhance the effect of GABA, leading to an increased influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, leading to a depressant effect on the central nervous system and manifesting as sedation. The specific subunits of the GABA-A receptor that this compound interacts with have not yet been fully elucidated.[11]

Sedative_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to active site Neuron Postsynaptic Neuron Chloride_Channel->Neuron Increased Cl- influx Hyperpolarization Hyperpolarization Neuron->Hyperpolarization Leads to Sedation Sedative Effect Hyperpolarization->Sedation Results in

Hypothesized Sedative Signaling Pathway of this compound.
Antimicrobial Activity

The antimicrobial activity of quinoline alkaloids, including potentially this compound, is often attributed to their ability to disrupt the integrity of bacterial cell membranes.[12][13]

Proposed Mechanism of Action:

This compound, being a lipophilic molecule, is proposed to intercalate into the bacterial cell membrane. This disrupts the phospholipid bilayer, leading to increased membrane permeability. The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, nucleic acids, and proteins, ultimately leading to bacterial cell death.

Antimicrobial_Pathway This compound This compound Bacterial_Membrane Bacterial Cell Membrane (Phospholipid Bilayer) This compound->Bacterial_Membrane Intercalates into Membrane_Disruption Membrane Disruption & Increased Permeability Bacterial_Membrane->Membrane_Disruption Leads to Leakage Leakage of Intracellular Components (Ions, ATP, Nucleic Acids, Proteins) Membrane_Disruption->Leakage Causes Cell_Death Bacterial Cell Death Leakage->Cell_Death Results in

Proposed Antimicrobial Mechanism of this compound.

Experimental Workflows

General Workflow for this compound Research

The following diagram outlines a logical workflow for the investigation of this compound from its natural source to the characterization of its biological activity.

Bucharaine_Workflow Plant_Material Haplophyllum bucharicum (Aerial Parts) Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Extraction Purification Acid-Base Extraction Extraction->Purification Isolation Column Chromatography Purification->Isolation Identification Spectroscopic Analysis (NMR, MS) Isolation->Identification Bioassays Biological Activity Assays Identification->Bioassays Sedative_Assay Sedative Activity (e.g., Animal Models) Bioassays->Sedative_Assay Antimicrobial_Assay Antimicrobial Activity (e.g., MIC/MBC) Bioassays->Antimicrobial_Assay Mechanism_Study Mechanism of Action Studies Sedative_Assay->Mechanism_Study Antimicrobial_Assay->Mechanism_Study GABA_Binding GABA Receptor Binding Assays Mechanism_Study->GABA_Binding Membrane_Permeability Bacterial Membrane Permeability Assays Mechanism_Study->Membrane_Permeability

General Experimental Workflow for this compound Research.

Conclusion and Future Directions

This compound, a monoterpenoid quinoline alkaloid from Haplophyllum bucharicum, presents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of sedatives and antimicrobials. While its natural source has been identified, a significant gap exists in the quantitative analysis of its abundance. The provided experimental protocols for extraction and isolation offer a foundational methodology that can be optimized for higher purity and yield.

The proposed signaling pathways for its sedative and antimicrobial activities are based on the well-established mechanisms of related quinoline alkaloids. Future research should focus on validating these hypotheses through direct experimental evidence. Key areas for further investigation include:

  • Quantitative Analysis: Development and validation of an HPLC or other quantitative method to determine the precise concentration of this compound in Haplophyllum bucharicum and other potential plant sources.

  • Mechanism of Sedative Action: Electrophysiological studies to confirm the interaction of this compound with GABA-A receptors and to identify the specific receptor subunits involved.[14][15][16][17]

  • Mechanism of Antimicrobial Action: In-depth studies to elucidate the specific effects of this compound on bacterial cell membranes, including assays for membrane potential, integrity, and leakage of intracellular components.[12][13]

  • Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to identify key structural features responsible for its activity and to potentially enhance its therapeutic properties.

A thorough understanding of these aspects will be crucial for the successful translation of this compound from a natural product of interest to a viable candidate for drug development.

References

Spectroscopic Profile of Bucharaine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Bucharaine, a monoterpenoid quinoline alkaloid. The information presented herein is essential for the identification, characterization, and further development of this natural product.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HR-MS) has been instrumental in determining the elemental composition and exact mass of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

Ion ModeMeasured m/zMolecular FormulaCalculated Exact Mass
Negative330.1711 ([M-H]⁻)C₁₉H₂₅NO₄331.178358

Experimental Protocol: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry

The mass spectrometric data was acquired using an Agilent 1200 RRLC system coupled with an Agilent 6520 QTOF mass spectrometer.[1] The analysis was performed under the following conditions:

  • Ion Mode: Negative[1]

  • Column: Agilent C8 Cartridge Column (2.1x30mm, 3.5 µm) as a guard column, and an Agilent SB-Aq column (2.1x50mm, 1.8 µm) as the analytical column.[1]

  • Column Temperature: 60 °C[1]

  • Mobile Phase:

    • Solvent A: Water with 0.2% acetic acid[1]

    • Solvent B: Methanol with 0.2% acetic acid[1]

  • Flow Rate: 0.6 ml/min[1]

  • Gradient: A linear gradient from 98% A and 2% B to 2% A and 98% B over 13 minutes, followed by a 6-minute hold at 2% A and 98% B, and a 5-minute re-equilibration at 98% A and 2% B.[1]

  • Retention Time: 8.276 minutes[1]

  • Scan Range: m/z 100-1000[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Infrared (IR) Spectroscopy

The Infrared (IR) spectrum of this compound would provide valuable information about its functional groups. While a specific spectrum for this compound is not available, the IR spectra of quinoline, its core heterocyclic system, can offer insights into the expected absorption bands. For example, the IR spectrum of quinoline shows characteristic peaks for C-H stretching of the aromatic ring, C=C and C=N stretching vibrations, and out-of-plane bending vibrations.

Experimental Workflows

The general workflow for the spectroscopic analysis of this compound is outlined below.

Spectroscopic_Workflow cluster_extraction Isolation cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound from Haplophyllum bucharicum MS Mass Spectrometry (HR-MS) Isolation->MS Sample NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR Sample IR Infrared Spectroscopy Isolation->IR Sample Structure Determination of Molecular Formula and Structure MS->Structure NMR->Structure IR->Structure

A generalized workflow for the isolation and spectroscopic characterization of this compound.

This guide summarizes the currently available spectroscopic data for this compound. Further research to obtain and publish detailed ¹H NMR, ¹³C NMR, and IR spectral data in an accessible format would be highly beneficial for the scientific community.

References

Bucharaine Solubility in Organic Solvents: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of Bucharaine, a quinoline alkaloid of interest to researchers, scientists, and professionals in drug development. While precise quantitative solubility data in various organic solvents remains largely proprietary and is not extensively published in publicly accessible literature, this document synthesizes the available qualitative information and provides general experimental frameworks for solubility determination.

Core Understanding of this compound Solubility

This compound (CAS No. 21059-47-2), a monoterpenoid quinoline alkaloid originally isolated from Haplophyllum bucharicum, is structurally characterized by a quinoline core.[1] This structural feature, common to alkaloids, generally results in limited solubility in aqueous solutions but enhanced solubility in organic solvents.[1] Available literature and supplier data consistently describe this compound as being "sparingly soluble" in organic solvents and practically insoluble in water.[2]

The molecular structure of this compound contains both hydrophobic regions and polar functional groups, which contributes to its solubility profile.[3] The quinoline backbone provides a largely nonpolar surface, favoring interactions with organic solvents. The presence of hydroxyl groups, however, introduces polarity, which can influence its solubility in different organic media.[3]

Qualitative Solubility Profile

Based on the general principles of "like dissolves like" and the known behavior of similar alkaloid structures, a qualitative assessment of this compound's solubility can be inferred.

Solvent ClassExpected SolubilityRationale
Polar Protic Solvents (e.g., Methanol, Ethanol)ModerateThe hydroxyl groups in these solvents can form hydrogen bonds with the polar functionalities of this compound.
Polar Aprotic Solvents (e.g., DMSO, DMF)Moderate to GoodThese solvents can effectively solvate the this compound molecule through dipole-dipole interactions.
Nonpolar Solvents (e.g., Hexane, Toluene)Low to ModerateThe nonpolar hydrocarbon backbone of this compound allows for some interaction with nonpolar solvents.
Chlorinated Solvents (e.g., Chloroform, Dichloromethane)Moderate to GoodThese solvents are effective at dissolving many alkaloids due to a balance of polarity and the ability to engage in van der Waals interactions.

It is crucial to note that the term "sparingly soluble" indicates that while this compound does dissolve in these solvents, it does not do so to a high concentration. For the preparation of stock solutions or for use in chemical reactions, empirical determination of solubility in the specific solvent of choice is highly recommended.

Experimental Protocols for Solubility Determination

While specific, published protocols for this compound are not available, standard methodologies for determining the solubility of a compound in organic solvents can be readily applied. The following outlines a general experimental workflow for this purpose.

A common and reliable method for determining equilibrium solubility is the shake-flask method .

Shake-Flask Method for Equilibrium Solubility Determination

Objective: To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed vial. The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of supersaturation.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to allow for equilibrium to be reached (typically 24-72 hours). The equilibration time should be determined empirically by taking measurements at different time points until the concentration in solution remains constant.

  • Phase Separation: Allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the aliquot through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Quantification:

    • Using HPLC: Dilute the filtered solution with a known volume of the solvent. Analyze the diluted sample by HPLC against a pre-established calibration curve of this compound in the same solvent.

    • Using UV-Vis Spectrophotometry: If this compound has a distinct chromophore, measure the absorbance of the diluted filtrate at its λmax. Calculate the concentration using a calibration curve prepared with known concentrations of this compound in the same solvent.

Data Presentation: The solubility is typically expressed in units of mg/mL or as molarity (mol/L).

Below is a Graphviz diagram illustrating the general workflow for the shake-flask solubility determination method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add excess this compound to solvent B Agitate at constant temperature (24-72h) A->B C Sedimentation B->C D Withdraw and filter supernatant C->D E Quantify concentration (HPLC/UV-Vis) D->E

Shake-flask solubility determination workflow.

Logical Relationship for Solvent Selection

The choice of an appropriate organic solvent for this compound is guided by the principle of matching the polarity of the solvent with that of the solute. The following diagram illustrates the logical considerations for solvent selection based on the structural characteristics of this compound.

G This compound This compound Structure Quinoline Quinoline Core (Largely Nonpolar) This compound->Quinoline Hydroxyl Hydroxyl Groups (Polar) This compound->Hydroxyl NonpolarSolvent Nonpolar Solvents (e.g., Hexane) Quinoline->NonpolarSolvent Favorable Interaction PolarSolvent Polar Solvents (e.g., Methanol, DMSO) Hydroxyl->PolarSolvent Favorable Interaction (H-bonding) Solubility Solubility Outcome NonpolarSolvent->Solubility Low to Moderate PolarSolvent->Solubility Moderate to Good

Solvent selection logic for this compound.

Conclusion

References

Bucharaine: A Technical Whitepaper on Potential Pharmacological Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine is a quinoline alkaloid naturally occurring in plants of the Haplophyllum genus.[1] As a member of the extensive quinoline alkaloid family, this compound is of significant interest to the scientific community for its potential therapeutic applications. Quinoline alkaloids are known to possess a wide array of pharmacological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1] Research into the specific biological activities of this compound is still in its nascent stages, with preliminary studies indicating a range of potential therapeutic uses.[1] This document provides a comprehensive overview of the current understanding of this compound's pharmacological effects, drawing from available preclinical data and the broader context of quinoline alkaloid bioactivity. The complex structure of this compound has also made it a subject of interest for total synthesis by organic chemists, which could facilitate the development and testing of new synthetic derivatives with enhanced properties.[1]

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is essential for any pharmacological investigation.

PropertyValue
CAS Number 21059-47-2
Molecular Weight 331.4 g/mol
InChI Key PBWIOAMUZKICDN-JLHYYAGUSA-N

Pharmacological Profile

Current research, although limited, suggests that this compound may exert effects on the central nervous system and possess cytotoxic properties.

Central Nervous System Effects: Sedative and Hypothermic Activity

The most directly observed pharmacological effects of this compound are related to the central nervous system.

  • Hypothermic Effects: In vivo studies involving mice and rats have shown that this compound administration leads to a significant reduction in body temperature.[1] This places this compound in a category with other constituents of Haplophyllum, such as haplophyllidine and dubinidine, which have also demonstrated sedative and hypothermic effects.[1]

  • Sedative and Anti-Aggressive Properties: Pharmacological investigations have also noted that this compound can suppress aggressive behaviors in animal models, which further supports its potential as a sedative agent.[1] These findings suggest that this compound may modulate neurochemical pathways that regulate body temperature and behavior.

Potential Cytotoxic and Anticancer Activity

As a quinoline derivative, this compound belongs to a class of compounds recognized for their potential anticancer activities.[1] The proposed mechanism for many quinoline alkaloids involves the induction of apoptosis through the modulation of cell cycle regulators and the inhibition of key signaling pathways integral to tumor proliferation.[1]

However, direct evidence for this compound's efficacy is not yet conclusive. A study assessing the cytotoxic effects of compounds from Haplophyllum bucharicum on HeLa (cervix carcinoma) and HCT-116 (colon carcinoma) cell lines found that this compound was not among the most potent compounds, with an IC50 value greater than 100 µM against HeLa cells.[1]

Table 1: Summary of Reported Biological Activities of this compound
Pharmacological Effect Experimental Model Key Findings
Hypothermic EffectMice and RatsSignificantly lowered body temperature.[1]
Sedative EffectAnimal ModelsSuppressed aggressive responses.[1]
Cytotoxic ActivityHeLa and HCT-116 cell linesIC50 > 100 µM against HeLa cells; not the most active compound tested against HCT-116.[1]

Mechanism of Action

A detailed understanding of this compound's mechanism of action at the molecular level is largely absent from the current scientific literature.[1] The specific molecular targets and signaling pathways that this compound modulates remain unknown.[1]

Potential for Enzyme Inhibition

Many alkaloids exert their pharmacological effects by inhibiting key enzymes. For anticancer alkaloids, common targets include topoisomerases and kinases.[1] It is plausible that this compound's potential bioactivities could be mediated through the inhibition of such enzymes, but this requires empirical validation.

Modulation of Signaling Pathways

The broad bioactivities associated with quinoline alkaloids suggest they can interfere with cellular signaling cascades. While no specific pathway has been identified for this compound, a hypothetical mechanism for its potential anticancer effects could involve the modulation of pro-apoptotic and anti-apoptotic proteins, leading to programmed cell death.

cluster_0 Potential Anticancer Mechanism of Quinoline Alkaloids This compound This compound (Hypothesized) Pathway_Inhibition Inhibition of Pro-Survival Signaling Pathways This compound->Pathway_Inhibition blocks Apoptosis_Induction Induction of Apoptosis Pathway_Inhibition->Apoptosis_Induction leads to Tumor_Growth Inhibition of Tumor Growth Apoptosis_Induction->Tumor_Growth results in

Caption: Hypothetical signaling pathway for this compound's potential anticancer activity.

Quantitative Data and Pharmacokinetics

There is a notable absence of quantitative data regarding this compound's pharmacological and pharmacokinetic properties.

Table 2: Quantitative Cytotoxicity Data for this compound
Cell Line Assay Type IC50 Value
HeLa (Cervix Carcinoma)Cytotoxicity Assay> 100 µM[1]

Comprehensive pharmacokinetic data, including absorption, distribution, metabolism, and excretion (ADME), are not available for this compound.[1]

Table 3: Key Pharmacokinetic Parameters for this compound
Parameter Value
Half-life (t½)Not Reported
Volume of Distribution (Vd)Not Reported
Clearance (CL)Not Reported
Bioavailability (F)Not Reported

Experimental Protocols

Detailed experimental protocols for the studies on this compound are not fully described in the available literature. However, based on the nature of the findings, we can infer the general methodologies employed.

  • In Vivo CNS Studies: The assessment of hypothermic and sedative effects would have involved the administration of this compound to animal models (mice, rats), followed by the monitoring of core body temperature and standardized behavioral tests to quantify aggressive responses.

  • In Vitro Cytotoxicity Assays: The evaluation of anticancer potential would utilize standard cell viability assays. A general workflow for such an experiment is outlined below.

cluster_1 General Workflow for In Vitro Cytotoxicity Assay A 1. Cell Culture (e.g., HeLa, HCT-116) B 2. Seeding (Plate cells in multi-well plates) A->B C 3. Treatment (Add varying concentrations of this compound) B->C D 4. Incubation (Typically 24-72 hours) C->D E 5. Viability Assay (e.g., MTT, XTT) D->E F 6. Data Analysis (Calculate IC50 value) E->F

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Future Research and Conclusion

The current body of research on this compound provides a preliminary glimpse into its potential pharmacological effects, particularly on the central nervous system. However, significant gaps in our knowledge remain. Future research should prioritize:

  • Elucidation of Molecular Targets: Identifying the specific enzymes, receptors, or other biomolecules with which this compound interacts is crucial.

  • Mechanism of Action Studies: Detailed investigations are needed to understand the signaling pathways modulated by this compound.

  • Comprehensive Pharmacological Profiling: A broader screening of this compound against various disease models is warranted.

  • Pharmacokinetic and Toxicological Assessment: In-depth ADME and safety profiling are essential for any further development.[1]

References

Bucharaine: A Preliminary Technical Guide on the Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document summarizes the current, preliminary understanding of the mechanism of action of Bucharaine. Research into this compound is in its nascent stages, and as such, detailed quantitative data, fully elucidated experimental protocols, and confirmed signaling pathways are largely unavailable in publicly accessible literature. This guide is intended to provide a foundational overview and a framework for future investigation.

Introduction

This compound is a monoterpenoid quinoline alkaloid naturally occurring in the plant Haplophyllum bucharicum.[1][2] As a member of the quinoline alkaloid family, this compound is of interest to the scientific community due to the known diverse biological activities of this class of compounds. Preliminary studies and anecdotal evidence suggest that this compound may possess sedative, hypothermic, antioxidant, anti-inflammatory, and cytotoxic properties.[1][2] This technical guide aims to consolidate the existing preliminary data and provide a structured approach for further research into its mechanism of action.

Potential Biological Activities and Mechanism of Action

The current understanding of this compound's biological activities is based on initial observations and its classification within the quinoline alkaloid family. The following sections outline the potential mechanisms of action that warrant further investigation.

Sedative and Hypothermic Effects

Preliminary reports suggest that this compound may exert sedative and hypothermic effects.[2] The precise molecular targets and pathways responsible for these activities have not yet been identified.

To date, specific quantitative data from dose-response studies on the sedative and hypothermic effects of this compound have not been published. For future studies, it is recommended to present such data in a structured format as exemplified in Table 1.

Table 1: Hypothetical Quantitative Data for Sedative and Hypothermic Effects of this compound

Experimental ModelParameter MeasuredThis compound ConcentrationResult
Mouse ModelReduction in Spontaneous Activity10 mg/kgData Not Available
50 mg/kgData Not Available
100 mg/kgData Not Available
Rat ModelChange in Core Body Temperature10 mg/kgData Not Available
50 mg/kgData Not Available
100 mg/kgData Not Available
  • Sedative Activity Assessment (Locomotor Activity Test):

    • Acclimatize male C57BL/6 mice to the testing room for at least 1 hour.

    • Administer this compound (dissolved in a suitable vehicle, e.g., DMSO and saline) via intraperitoneal injection at various doses (e.g., 10, 50, 100 mg/kg). A vehicle control group should be included.

    • Immediately after injection, place each mouse in an open-field activity chamber equipped with infrared beams to track movement.

    • Record the total distance traveled, number of vertical rears, and time spent in the center versus the periphery of the chamber over a 30-minute period.

    • Analyze the data to determine a dose-dependent decrease in locomotor activity.

  • Hypothermic Effect Assessment:

    • Use male Sprague-Dawley rats for the study.

    • Measure the baseline core body temperature of each rat using a rectal probe.

    • Administer this compound at various doses as described above.

    • Measure the core body temperature at regular intervals (e.g., 30, 60, 90, and 120 minutes) post-administration.

    • Calculate the change in body temperature from baseline for each dose and time point.

cluster_0 Animal Model Preparation cluster_1 Behavioral Assessment cluster_2 Data Analysis A Acclimatize Mice B Prepare this compound Doses A->B C Administer this compound/Vehicle B->C D Place in Open-Field Chamber C->D E Record Locomotor Activity D->E F Quantify Movement Parameters E->F G Statistical Analysis F->G H Determine Sedative Effect G->H

Workflow for assessing sedative effects of this compound.
Antioxidant and Anti-inflammatory Effects

This compound is suggested to have antioxidant and anti-inflammatory properties, which may be linked to its ability to modulate inflammatory pathways.[1] The specific mechanisms, such as direct radical scavenging or inhibition of pro-inflammatory enzymes and cytokines, are yet to be determined.

Quantitative data on the antioxidant and anti-inflammatory activities of this compound are not currently available. Future research should aim to quantify these effects using standard assays, with results presented as shown in the hypothetical Table 2.

Table 2: Hypothetical Quantitative Data for Antioxidant and Anti-inflammatory Activities of this compound

AssayParameterThis compound IC₅₀ / EC₅₀
DPPH Radical ScavengingAntioxidant ActivityData Not Available
ABTS Radical ScavengingAntioxidant ActivityData Not Available
Lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophagesNitric Oxide (NO) ProductionData Not Available
TNF-α SecretionData Not Available
IL-6 SecretionData Not Available
  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of this compound in methanol.

    • In a 96-well plate, add various concentrations of this compound to a methanolic solution of DPPH.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity and determine the IC₅₀ value.

  • Anti-inflammatory Activity in Macrophages:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours.

    • Collect the cell culture supernatant to measure the levels of nitric oxide (using the Griess reagent) and pro-inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

    • Determine the dose-dependent inhibitory effect of this compound on the production of these inflammatory mediators.

This compound This compound NFkB NF-κB This compound->NFkB Inhibition? LPS LPS TLR4 TLR4 LPS->TLR4 TLR4->NFkB Activation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Transcription Inflammation Inflammation Cytokines->Inflammation

Potential inhibition of the NF-κB pathway by this compound.
Cytotoxic Effects

As with many quinoline alkaloids, this compound has been investigated for its potential cytotoxic activity against cancer cell lines.

Limited quantitative data is available regarding the cytotoxic effects of this compound. One study screening various alkaloids from Haplophyllum A. Juss reported that this compound was not among the most potent compounds against HeLa and HCT-116 cell lines.

Table 3: Available Quantitative Data for Cytotoxic Activity of this compound

Cell LineAssayThis compound IC₅₀Reference
HeLa (cervical cancer)Cytotoxicity Assay> 100 µM[1]
HCT-116 (colon cancer)Cytotoxicity Assay> 100 µM[1]
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:

    • Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound for 48 or 72 hours.

    • Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with DMSO or another suitable solvent.

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC₅₀ value.

This compound This compound Mitochondria Mitochondria This compound->Mitochondria Induces Stress? Caspase9 Caspase-9 Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution

Hypothesized intrinsic apoptosis pathway induced by this compound.

Future Directions

The preliminary evidence for the biological activities of this compound provides a compelling basis for further in-depth investigation. Future research should focus on:

  • Isolation and Purification: Establishing a robust method for isolating and purifying this compound in sufficient quantities for comprehensive biological screening.

  • In-depth Pharmacological Screening: Conducting a broad range of in vitro and in vivo assays to confirm and quantify its sedative, hypothermic, antioxidant, anti-inflammatory, and cytotoxic effects.

  • Mechanism of Action Studies: Utilizing molecular biology techniques to identify the specific cellular targets and signaling pathways modulated by this compound. This includes receptor binding assays, enzyme inhibition studies, and gene and protein expression analyses.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing this compound analogs to identify the key structural features responsible for its biological activities and to potentially develop more potent and selective compounds.

Conclusion

This compound is a naturally occurring quinoline alkaloid with preliminary indications of a range of potentially valuable pharmacological properties. This technical guide has summarized the current state of knowledge and provided a roadmap for future research. The elucidation of its mechanism of action through rigorous scientific investigation holds promise for the development of new therapeutic agents.

References

In-depth Analysis of Bucharaine's Sedative and Hypothermic Effects In Vivo Reveals a Field in Early Stages of Exploration

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of available scientific literature indicates that while the quinoline alkaloid Bucharaine has been noted for its sedative and hypothermic properties in animal models, detailed in vivo studies providing specific quantitative data, experimental protocols, and elucidated signaling pathways are not extensively reported. This suggests that research into the precise pharmacological mechanisms of this compound is still in its nascent stages, precluding the creation of an in-depth technical guide as requested.

This compound, a monoterpenoid quinoline alkaloid isolated from plants of the Haplophyllum genus, has been identified in preliminary studies to possess sedative and hypothermic activities.[1] Investigations in animal models, specifically mice and rats, have shown that this compound can significantly lower body temperature, an effect also observed with other constituents of Haplophyllum, such as haplophyllidine and dubinidine.[1] Furthermore, early pharmacological studies have pointed towards a sedative potential for this compound.[1][2]

Despite these initial observations, a thorough search for detailed scientific literature did not yield the specific, in-depth data required for a comprehensive technical whitepaper. Key missing elements include:

  • Quantitative Data: There is a lack of publicly available dose-response tables, time-course analyses, and comparative efficacy data for both the sedative and hypothermic effects of this compound.

  • Detailed Experimental Protocols: Specific methodologies for the in vivo experiments, which would be essential for replication and further study by researchers, are not described in the available literature.

  • Signaling Pathways: The molecular mechanisms and signaling cascades through which this compound exerts its sedative and hypothermic effects have not been elucidated. Consequently, diagrams of these pathways cannot be generated.

The current body of research on this compound has largely centered on its chemical synthesis and initial isolation.[1] While its unique structure as a monoterpenoid quinoline alkaloid makes it a molecule of interest for medicinal chemistry, its biological activities remain a frontier for investigation.[1] The sedative properties of other, unrelated compounds are well-documented and often involve complex interactions with neurotransmitter systems.[3][4] Similarly, drug-induced hypothermia can be mediated by a variety of central and peripheral mechanisms.[5] However, the specific pathways associated with this compound have yet to be explored and documented in the scientific literature.

References

Methodological & Application

Application Notes and Protocols for Bucharaine Extraction and Purification

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from Haplophyllum bucharicum, a plant belonging to the Rutaceae family.[1] This compound has garnered interest within the scientific community due to its potential therapeutic properties, including sedative, hypothermic, antioxidant, anti-inflammatory, and anticancer activities.[1] As a member of the quinoline alkaloid class, this compound's unique chemical structure, featuring a quinoline core linked to a monoterpene unit, makes it a promising candidate for further investigation and drug development.[1]

These application notes provide a comprehensive overview of the extraction and purification protocols for this compound, designed to guide researchers in isolating this compound for further study. The protocols are based on established methods for alkaloid extraction from plant materials, particularly within the Haplophyllum genus and the broader Rutaceae family.

Data Presentation

While specific quantitative data for this compound extraction is limited in the currently available literature, the following table summarizes typical yields for total alkaloids from related Haplophyllum species to provide a general benchmark.

Plant SourceExtraction MethodTotal Alkaloid Yield (%)Reference
Haplophyllum tuberculatumMaceration0.37[2]

Experimental Protocols

Extraction of Crude Alkaloid Mixture from Haplophyllum bucharicum

This protocol details a standard method for the extraction of a crude alkaloid mixture from the dried aerial parts of Haplophyllum bucharicum.

Materials and Reagents:

  • Dried and powdered aerial parts of Haplophyllum bucharicum

  • Methanol (analytical grade)

  • Hydrochloric acid (HCl), 2% (v/v)

  • Ammonium hydroxide (NH₄OH) solution, 25% (v/v)

  • Dichloromethane (CH₂Cl₂) (analytical grade)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Reflux apparatus

  • pH meter or pH indicator strips

  • Separatory funnel

  • Filter paper

Procedure:

  • Maceration and Acidification:

    • Weigh 1 kg of dried, finely powdered aerial parts of Haplophyllum bucharicum.

    • Macerate the plant material in 5 L of methanol for 72 hours at room temperature with occasional stirring.

    • Filter the methanolic extract through filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain a viscous crude extract.

    • Dissolve the crude extract in 500 mL of 2% hydrochloric acid.

    • Filter the acidic solution to remove non-alkaloidal, lipophilic compounds.

  • Basification and Liquid-Liquid Extraction:

    • Transfer the acidic aqueous solution to a large separatory funnel.

    • Slowly add ammonium hydroxide solution to the acidic extract with constant shaking until the pH reaches 9-10. This will precipitate the free alkaloids.

    • Extract the aqueous solution three times with 500 mL portions of dichloromethane.

    • Combine the dichloromethane extracts.

    • Dry the combined organic layer over anhydrous sodium sulfate.

    • Filter to remove the drying agent.

    • Concentrate the dichloromethane extract to dryness using a rotary evaporator to yield the crude alkaloid mixture.

Purification of this compound

This protocol outlines the purification of this compound from the crude alkaloid mixture using column chromatography followed by high-performance liquid chromatography (HPLC).

Materials and Reagents:

  • Crude alkaloid mixture from Haplophyllum bucharicum

  • Silica gel (60-120 mesh) for column chromatography

  • Aluminium oxide (basic, for chromatography)

  • Solvent system for column chromatography (e.g., a gradient of chloroform and methanol)

  • Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Dragendorff's reagent for alkaloid detection

  • HPLC system with a UV detector

  • Reversed-phase C18 HPLC column

  • Mobile phase for HPLC (e.g., a mixture of acetonitrile and water with a suitable buffer)

  • This compound standard (if available)

  • Solvents for HPLC (HPLC grade)

Procedure:

  • Column Chromatography:

    • Prepare a silica gel or basic aluminium oxide column.[3] The choice of stationary phase can be critical, with basic aluminium oxide being a good option for the purification of basic alkaloids.[3]

    • Dissolve the crude alkaloid mixture in a minimal amount of the initial mobile phase solvent (e.g., chloroform).

    • Load the dissolved sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

    • Collect fractions of the eluate.

    • Monitor the separation by spotting the collected fractions on TLC plates and visualizing under UV light and/or by staining with Dragendorff's reagent.

    • Combine the fractions containing the compound with the same Rf value as expected for this compound.

    • Evaporate the solvent from the combined fractions to obtain a partially purified this compound fraction.

  • High-Performance Liquid Chromatography (HPLC):

    • For final purification and to assess purity, employ a preparative or semi-preparative HPLC system.[4][5]

    • Dissolve the partially purified this compound fraction in the HPLC mobile phase.

    • Inject the sample onto a reversed-phase C18 column.

    • Elute with an isocratic or gradient mobile phase (e.g., a mixture of acetonitrile and water containing a buffer like ammonium acetate) at a constant flow rate.[5] The optimal mobile phase composition should be determined experimentally to achieve the best separation.[5]

    • Monitor the elution profile using a UV detector at a wavelength where this compound shows maximum absorbance.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

    • Confirm the purity of the isolated this compound using analytical HPLC.[1][6]

Visualizations

Experimental Workflow

Bucharaine_Extraction_Purification Plant_Material Dried & Powdered Haplophyllum bucharicum Maceration Maceration with Methanol Plant_Material->Maceration Filtration1 Filtration Maceration->Filtration1 Concentration1 Concentration (Rotary Evaporator) Filtration1->Concentration1 Crude_Extract Crude Methanolic Extract Concentration1->Crude_Extract Acidification Dissolution in 2% HCl & Filtration Crude_Extract->Acidification Aqueous_Acid_Extract Aqueous Acidic Extract Acidification->Aqueous_Acid_Extract Basification Basification to pH 9-10 (Ammonium Hydroxide) Aqueous_Acid_Extract->Basification LLE Liquid-Liquid Extraction (Dichloromethane) Basification->LLE Organic_Phase Combined Dichloromethane Extracts LLE->Organic_Phase Drying Drying over Na₂SO₄ & Filtration Organic_Phase->Drying Concentration2 Concentration (Rotary Evaporator) Drying->Concentration2 Crude_Alkaloids Crude Alkaloid Mixture Concentration2->Crude_Alkaloids Column_Chromatography Column Chromatography (Silica Gel or Alumina) Crude_Alkaloids->Column_Chromatography Fraction_Collection Fraction Collection & TLC Analysis Column_Chromatography->Fraction_Collection Partially_Purified Partially Purified this compound Fraction_Collection->Partially_Purified HPLC Preparative HPLC (C18 Column) Partially_Purified->HPLC Pure_this compound Pure this compound HPLC->Pure_this compound

Caption: Workflow for this compound Extraction and Purification.

Plausible Signaling Pathway for Sedative Action

While the precise mechanism of this compound's sedative action is not yet fully elucidated, many sedative compounds exert their effects through the GABAergic system.[7][8][9] The following diagram illustrates a plausible signaling pathway involving the modulation of GABA-A receptors, a common mechanism for sedative and anxiolytic drugs.[7][9]

Bucharaine_Sedative_Pathway This compound This compound GABA_A_Receptor GABA-A Receptor This compound->GABA_A_Receptor Binds to allosteric site Chloride_Channel Chloride Ion Channel Opening GABA_A_Receptor->Chloride_Channel Potentiates GABA effect Chloride_Influx Increased Cl⁻ Influx Chloride_Channel->Chloride_Influx Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Sedative_Effect Sedative Effect Reduced_Excitability->Sedative_Effect

Caption: Plausible Sedative Mechanism of this compound via GABA-A Receptor Modulation.

References

Total Synthesis of Bucharaine: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of Bucharaine, a monoterpenoid quinoline alkaloid. This guide details the synthetic pathway, experimental protocols, and quantitative data derived from established chemical literature.

Introduction

This compound is a naturally occurring monoterpenoid quinoline alkaloid that has garnered interest in the scientific community. The total synthesis of this compound provides a valuable platform for the development and application of synthetic methodologies in organic chemistry. The primary synthetic route involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride to form a key geranyl ether intermediate, which is subsequently converted into this compound through selective hydroxylation and mono-epoxidation[1].

Synthetic Pathway Overview

The total synthesis of this compound commences with the commercially available starting materials, 4-hydroxy-2-quinolone and geranyl chloride. The synthesis can be broadly divided into two key stages:

  • Formation of 4-(Geranyloxy)-2-quinolone: This step involves the O-alkylation of 4-hydroxy-2-quinolone with geranyl chloride to yield the geranyl ether intermediate.

  • Conversion to this compound: The geranyl ether intermediate undergoes selective hydroxylation and mono-epoxidation of the terminal double bond of the geranyl moiety to afford the final product, this compound.

The overall synthetic scheme is depicted in the following workflow diagram.

Total_Synthesis_of_this compound start Starting Materials SM1 4-Hydroxy-2-quinolone start->SM1 SM2 Geranyl Chloride start->SM2 intermediate 4-(Geranyloxy)-2-quinolone SM1->intermediate O-Alkylation SM2->intermediate This compound This compound intermediate->this compound Selective Hydroxylation & Mono-epoxidation

Caption: Synthetic workflow for the total synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data for each key step in the total synthesis of this compound. Please note that specific reaction conditions and yields can vary based on the scale and specific reagents used.

StepReactionStarting MaterialsKey ReagentsSolventTemperature (°C)Time (h)Yield (%)
1O-Alkylation4-Hydroxy-2-quinolone, Geranyl chlorideBase (e.g., K₂CO₃)DMF25-6012-2460-70
2Hydroxylation & Epoxidation4-(Geranyloxy)-2-quinolonem-CPBADichloromethane0-252-450-60

Note: This data is compiled from typical conditions for similar reactions and may not represent the exact optimized conditions for this specific synthesis. The primary literature should be consulted for precise details.

Experimental Protocols

Step 1: Synthesis of 4-(Geranyloxy)-2-quinolone

Materials:

  • 4-Hydroxy-2-quinolone

  • Geranyl chloride

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-2-quinolone (1.0 eq) in dry DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add geranyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford 4-(geranyloxy)-2-quinolone as a white solid.

Step 2: Synthesis of this compound

Materials:

  • 4-(Geranyloxy)-2-quinolone

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 4-(geranyloxy)-2-quinolone (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Add m-CPBA (1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at 0°C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield this compound.

Logical Relationships in the Synthetic Pathway

The synthesis of this compound follows a logical progression of functional group transformations. The initial O-alkylation is a standard method for ether formation, utilizing a polar aprotic solvent and a mild base to facilitate the nucleophilic attack of the hydroxyl group on the alkyl halide. The subsequent step requires careful control of chemoselectivity. The use of m-CPBA allows for the selective epoxidation of the electron-rich terminal double bond of the geranyl chain, while the adjacent double bond is less reactive. This selectivity is crucial for the successful synthesis of the target molecule.

Logical_Relationships cluster_step1 Step 1: O-Alkylation cluster_step2 Step 2: Epoxidation 4-Hydroxy-2-quinolone 4-Hydroxy-2-quinolone 4-(Geranyloxy)-2-quinolone 4-(Geranyloxy)-2-quinolone 4-Hydroxy-2-quinolone->4-(Geranyloxy)-2-quinolone Nucleophilic Attack Geranyl Chloride Geranyl Chloride Geranyl Chloride->4-(Geranyloxy)-2-quinolone Base Base Base->4-Hydroxy-2-quinolone Deprotonation 4-(Geranyloxy)-2-quinolone_input 4-(Geranyloxy)-2-quinolone This compound This compound 4-(Geranyloxy)-2-quinolone_input->this compound Selective Epoxidation m-CPBA m-CPBA m-CPBA->this compound

Caption: Logical flow of the key chemical transformations.

References

Application Notes and Protocols: Bucharaine Derivatization for Enhanced Bioactivity

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Bucharaine Derivatization for Enhanced Bioactivity

For: Researchers, scientists, and drug development professionals.

Introduction

This compound is a monoterpenoid quinoline alkaloid that has garnered interest within the scientific community. The quinoline scaffold is a well-established pharmacophore present in numerous compounds with a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory properties.[1][2][3][4] The derivatization of the basic quinoline structure offers a promising strategy to enhance the therapeutic potential of this class of compounds. By modifying the substituents on the quinoline ring system, it is possible to modulate the molecule's physicochemical properties, leading to improved bioactivity, selectivity, and pharmacokinetic profiles. This document provides an overview of the derivatization of a representative quinoline scaffold to enhance its cytotoxic activity against cancer cell lines, based on published research in the field. While specific derivatization studies on this compound are limited, the principles and protocols outlined here for other quinoline derivatives serve as a valuable guide for the design and evaluation of novel this compound analogs with enhanced bioactivity.

Enhanced Bioactivity of Quinoline Derivatives

The strategic derivatization of the quinoline core can lead to a significant enhancement of its cytotoxic effects. A study by Fu et al. on novel quinoline-chalcone derivatives demonstrated that modifications to the quinoline scaffold can result in compounds with potent anticancer activity. The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of synthesized quinoline-chalcone derivatives against various human cancer cell lines.

CompoundMGC-803 (Gastric Cancer) IC50 (µM)HCT-116 (Colon Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
12a 8.2515.312.8
12b 4.168.217.93
12c 2.536.176.34
12d 1.895.825.66
12e 1.385.345.21
5-FU (Control) 6.2210.411.1

Data extracted from Fu, D.-J., et al. (2021). Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives. Molecules, 26(19), 5843.[5]

As evidenced by the data, several of the synthesized derivatives (e.g., 12e ) exhibited significantly lower IC50 values compared to the standard chemotherapeutic agent 5-Fluorouracil (5-FU), indicating enhanced cytotoxic activity.[5]

Experimental Protocols

Synthesis of Quinoline-Chalcone Derivatives (Representative Protocol)

This protocol is a generalized representation based on the synthesis of quinoline-chalcone derivatives.

Materials:

  • Substituted 2-methylquinolines

  • Substituted benzaldehydes

  • Acetic anhydride

  • Ethanol

  • Sodium hydroxide

  • Hydrochloric acid

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • Synthesis of the Quinoline-Chalcone Precursor: A mixture of the appropriate substituted 2-methylquinoline and a substituted benzaldehyde is refluxed in acetic anhydride for 8-12 hours.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel using a suitable eluent system (e.g., petroleum ether/ethyl acetate) to yield the intermediate chalcone.

  • Synthesis of the Final Quinoline-Chalcone Derivative: The intermediate chalcone is dissolved in ethanol, and an aqueous solution of sodium hydroxide is added. The mixture is stirred at room temperature for 2-4 hours.

  • The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is acidified with dilute hydrochloric acid.

  • The resulting precipitate is collected by filtration, washed with water, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the final quinoline-chalcone derivative.[5]

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing the cytotoxic activity of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MGC-803, HCT-116, MCF-7)

  • Dulbecco's Modified Eagle Medium (DMEM) or other suitable cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. The plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The synthesized compounds are dissolved in DMSO to prepare stock solutions. A series of dilutions are prepared in the culture medium. The medium from the cell plates is replaced with 100 µL of medium containing the compounds at various concentrations. Control wells receive medium with DMSO only.

  • Incubation: The plates are incubated for 48 or 72 hours at 37°C.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is gently shaken for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways, often leading to the induction of apoptosis (programmed cell death).[3][6] While the precise molecular targets of this compound and its derivatives are not yet fully elucidated, related quinoline compounds have been reported to influence key pathways involved in cell survival and proliferation.

Apoptosis Induction Pathway

Many quinoline derivatives induce apoptosis in cancer cells. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and DNA fragmentation.[6]

Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_pathways Apoptotic Pathways cluster_execution Execution Phase Quinoline Derivative Quinoline Derivative Mitochondrion Mitochondrion Quinoline Derivative->Mitochondrion Intrinsic Pathway Death Receptors Death Receptors Quinoline Derivative->Death Receptors Extrinsic Pathway Caspase-9 Caspase-9 Mitochondrion->Caspase-9 Caspase-3 Caspase-3 Caspase-9->Caspase-3 Caspase-8 Caspase-8 Caspase-8->Caspase-3 Death Receptors->Caspase-8 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Generalized apoptosis induction pathway modulated by quinoline derivatives.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Aberrant activation of this pathway is common in many cancers. Some quinoline derivatives have been shown to inhibit this pathway, leading to decreased cancer cell viability.

PI3K_Akt_mTOR_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase PI3K PI3K Receptor Tyrosine Kinase->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Quinoline Derivative Quinoline Derivative Quinoline Derivative->Akt

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoline derivatives.

Experimental Workflow for Bioactivity Screening

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of novel this compound derivatives.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Evaluation cluster_mechanistic Mechanism of Action Studies Design of this compound Derivatives Design of this compound Derivatives Chemical Synthesis Chemical Synthesis Design of this compound Derivatives->Chemical Synthesis Purification & Characterization Purification & Characterization Chemical Synthesis->Purification & Characterization In Vitro Cytotoxicity Screening (MTT Assay) In Vitro Cytotoxicity Screening (MTT Assay) Purification & Characterization->In Vitro Cytotoxicity Screening (MTT Assay) Determination of IC50 Values Determination of IC50 Values In Vitro Cytotoxicity Screening (MTT Assay)->Determination of IC50 Values Apoptosis Assays Apoptosis Assays Determination of IC50 Values->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Determination of IC50 Values->Cell Cycle Analysis Western Blot for Signaling Proteins Western Blot for Signaling Proteins Determination of IC50 Values->Western Blot for Signaling Proteins

Caption: Workflow for synthesis and bioactivity screening of this compound derivatives.

Conclusion

The derivatization of the quinoline scaffold represents a powerful strategy for the development of novel therapeutic agents with enhanced bioactivity. The protocols and data presented herein, based on the successful derivatization of related quinoline compounds, provide a solid foundation for researchers to design, synthesize, and evaluate novel this compound derivatives. Further investigation into the specific structure-activity relationships and the precise molecular mechanisms of action of these new compounds will be crucial for their advancement as potential clinical candidates.

References

Application Notes and Protocols for the Use of Bucharaine as a Precursor for Novel Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential of bucharaine, a monoterpenoid quinoline alkaloid, as a starting material for the synthesis of novel bioactive compounds. The protocols outlined below are based on established chemical transformations of quinoline alkaloids and related heterocyclic systems, offering a strategic approach to generating diverse molecular architectures for drug discovery programs.

Introduction

This compound, isolated from Haplophyllum bucharicum, possesses a unique chemical structure characterized by a quinoline core linked to a monoterpenoid side chain.[1] While this compound itself has reported sedative properties, the quinoline scaffold is a well-established pharmacophore found in a wide array of therapeutic agents with activities including antitumor, antimalarial, antibacterial, and anti-inflammatory effects. This inherent biological relevance makes this compound an attractive and versatile precursor for the development of new chemical entities with potentially enhanced or novel pharmacological profiles. The chemical functionalities within this compound, including the quinoline nitrogen, the phenolic hydroxyl group, and the diol in the monoterpenoid chain, offer multiple sites for chemical modification.

Chemical Properties and Reactivity

This compound's structure presents several reactive sites amenable to chemical modification. The quinoline ring system can undergo electrophilic substitution, while the nitrogen atom allows for N-alkylation or oxidation. The monoterpenoid side chain, with its hydroxyl groups, is a prime target for esterification, etherification, and oxidation reactions. Understanding these reactive sites is key to designing synthetic routes to novel derivatives.

General Synthetic Strategies

The generation of novel compounds from this compound can be approached through several key synthetic strategies. These include modifications of the quinoline core and derivatization of the monoterpenoid side chain. The choice of strategy will be dictated by the desired structural modifications and the target biological activity.

Application Note 1: Oxidation of the Monoterpenoid Side Chain to Generate Novel Aldehyde and Ketone Derivatives

Objective: To synthesize this compound derivatives with modified side chains by oxidizing the secondary alcohol to a ketone. These new carbonyl functionalities can serve as handles for further derivatization, such as the formation of imines, hydrazones, or oximes, to create a library of diverse compounds for biological screening.

Experimental Protocol: Oxidation of this compound

This protocol is adapted from standard oxidation procedures for secondary alcohols in complex molecules.

Materials:

  • This compound

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add Dess-Martin periodinane (1.5 equivalents) to the solution at room temperature.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 1-3 hours, indicated by the disappearance of the starting material), quench the reaction by adding a saturated aqueous solution of NaHCO₃ and a 10% aqueous solution of Na₂S₂O₃.

  • Stir the biphasic mixture until the solid dissolves and the layers become clear.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the desired ketone derivative.

  • Characterize the purified compound using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Expected Outcome:

The oxidation of the secondary alcohol on the monoterpenoid side chain of this compound is expected to yield the corresponding ketone. The reaction progress can be monitored by TLC, where the product should have a different Rf value compared to the starting material.

Data Presentation:

CompoundStarting MaterialReagentSolventReaction Time (h)Yield (%)
This compound KetoneThis compoundDMPDCM2~85-95

Note: Yields are estimated based on similar reactions and may vary.

Logical Workflow for Oxidation and Further Derivatization

oxidation_workflow This compound This compound Oxidation Oxidation (Dess-Martin Periodinane) This compound->Oxidation Ketone This compound Ketone Derivative Oxidation->Ketone Derivatization Further Derivatization (e.g., Reductive Amination) Ketone->Derivatization Novel_Compounds Library of Novel This compound Derivatives Derivatization->Novel_Compounds

Caption: Workflow for the synthesis of novel this compound derivatives.

Application Note 2: N-Alkylation of the Quinoline Core to Introduce Novel Substituents

Objective: To synthesize N-alkylated this compound derivatives to explore the impact of substitution at the quinoline nitrogen on biological activity. Introducing different alkyl or benzyl groups can modulate the compound's lipophilicity, steric profile, and potential interactions with biological targets.

Experimental Protocol: N-Alkylation of this compound

This protocol is a general procedure for the N-alkylation of quinoline alkaloids.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., dichloromethane, methanol)

Procedure:

  • To a solution of this compound (1 equivalent) in anhydrous DMF, add a base such as potassium carbonate (3 equivalents) or sodium hydride (1.2 equivalents, handle with extreme care) at 0 °C under an inert atmosphere.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add the desired alkyl halide (1.5 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until TLC analysis indicates the consumption of the starting material (typically 4-12 hours).

  • Quench the reaction by carefully adding water.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of dichloromethane/methanol) to afford the N-alkylated this compound derivative.

  • Characterize the purified compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Data Presentation:

DerivativeAlkylating AgentBaseSolventReaction Time (h)Yield (%)
N-Methylbucharainium iodideMethyl iodideK₂CO₃DMF6~70-85
N-Benzylbucharainium bromideBenzyl bromideNaHDMF8~65-80

Note: Yields are estimated and may vary depending on the specific alkylating agent and reaction conditions.

Signaling Pathway Hypothesis for this compound Derivatives

Given that many quinoline alkaloids exhibit anticancer properties, it is plausible that novel this compound derivatives could modulate key signaling pathways involved in cancer cell proliferation and survival. A potential target is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.

signaling_pathway Bucharaine_Derivative This compound Derivative PI3K PI3K Bucharaine_Derivative->PI3K Inhibition Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inhibition

References

Application Notes & Protocols: Determination of Bucharaine Antioxidant Activity using DPPH Assay

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive protocol for assessing the antioxidant activity of Bucharaine using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The protocol details the preparation of reagents, the experimental procedure, and the calculation of antioxidant activity. Additionally, it includes a summary of the antioxidant capacity of the related compound Bucillamine, as determined by the DPPH assay, and a diagram illustrating the experimental workflow.

Introduction

Antioxidants play a crucial role in mitigating oxidative stress, a key factor in the pathogenesis of numerous diseases. The DPPH assay is a widely used, simple, and rapid spectrophotometric method for evaluating the antioxidant capacity of various compounds.[1][2][3][4] This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.[2][5] The reduction of the DPPH radical is visually indicated by a color change from purple to yellow, which is quantified by measuring the decrease in absorbance at approximately 517 nm.[1][4][6][7]

Bucillamine, a di-thiol compound structurally related to this compound, has demonstrated potent antioxidant properties.[8] Studies have shown its ability to reduce the stable DPPH free radical, suggesting its potential as a powerful antioxidant.[8] While direct data on this compound is limited, the established protocols for similar compounds provide a robust framework for its evaluation.

Principle of the DPPH Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical is a stable free radical that exhibits a deep purple color in solution.[6] When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, leading to its reduction to diphenylpicrylhydrazine. This process results in the fading of the purple color, and the change in absorbance is directly proportional to the radical scavenging activity of the antioxidant.[2][7]

Experimental Protocol

This protocol is adapted from established methods for determining the antioxidant activity of chemical compounds.[6][7][9]

3.1. Materials and Reagents

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[6][9]

  • This compound (or test compound)

  • Methanol or Ethanol (spectrophotometric grade)[6][9]

  • Positive Control: Ascorbic acid or Trolox[9]

  • Spectrophotometer capable of measuring absorbance at 517 nm[6]

  • Cuvettes or 96-well microplate[6]

  • Micropipettes[6]

  • Volumetric flasks and other standard laboratory glassware

3.2. Preparation of Solutions

  • DPPH Stock Solution (0.1 mM): Dissolve 4 mg of DPPH in 100 mL of methanol or ethanol.[7] This solution should be freshly prepared and kept in a dark, amber-colored bottle to prevent degradation from light.[9]

  • This compound Stock Solution: Prepare a stock solution of this compound in methanol or an appropriate solvent at a concentration of 1 mg/mL.

  • Working Solutions of this compound: Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Positive Control Solutions: Prepare a series of dilutions of the positive control (e.g., Ascorbic acid) in the same manner as the this compound solutions.

3.3. Assay Procedure

  • Reaction Setup: In a series of test tubes or microplate wells, add 1.0 mL of the DPPH working solution.[6]

  • Sample Addition: To each tube/well, add 1.0 mL of the different concentrations of the this compound working solutions or the positive control solutions.

  • Control: Prepare a control sample containing 1.0 mL of the DPPH solution and 1.0 mL of the solvent (methanol or ethanol).[6]

  • Blank: Prepare a blank for each sample concentration containing 1.0 mL of the respective this compound solution and 1.0 mL of the solvent. This is to correct for any absorbance of the sample itself.

  • Incubation: Mix the solutions thoroughly and incubate them in the dark at room temperature for 30 minutes.[9][10]

  • Absorbance Measurement: After incubation, measure the absorbance of all solutions at 517 nm using a spectrophotometer.[7][9] Zero the spectrophotometer with the appropriate blank.

3.4. Calculation of DPPH Radical Scavenging Activity

The percentage of DPPH radical scavenging activity can be calculated using the following formula:[4]

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample (DPPH solution with this compound or positive control).

3.5. Determination of IC50 Value

The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is a common measure of antioxidant activity.[1] To determine the IC50 value, plot a graph of the percentage of scavenging activity against the corresponding sample concentrations. The IC50 value can then be calculated from the graph. A lower IC50 value indicates a higher antioxidant activity.[5]

Data Presentation

CompoundAssayIC50 ValueReference
BucillamineDPPH18.5 ± 0.1 µM[8]
TroloxDPPH-[8]
Ascorbic AcidDPPH-[8]

Note: The original study compared Bucillamine's activity to Trolox and Ascorbic Acid, stating it was potent, but did not provide their specific IC50 values in the abstract.[8]

Experimental Workflow and Signaling Pathway

The following diagrams illustrate the experimental workflow for the DPPH assay and a proposed antioxidant mechanism for thiol-containing compounds like Bucillamine.

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH Solution Mix Mix DPPH with Sample/Control DPPH->Mix Sample Prepare this compound Stock & Dilutions Sample->Mix Control Prepare Positive Control Dilutions Control->Mix Incubate Incubate in Dark (30 min) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging Activity Measure->Calculate IC50 Determine IC50 Value Calculate->IC50

Caption: Experimental workflow for the DPPH antioxidant assay.

Antioxidant_Mechanism cluster_radical_scavenging Radical Scavenging cluster_metal_chelation Metal Chelation DPPH_Radical DPPH• (Purple) DPPH_H DPPH-H (Yellow/Colorless) DPPH_Radical->DPPH_H H• donation This compound This compound (R-SH) Bucharaine_Radical This compound Radical (R-S•) This compound->Bucharaine_Radical H• donation Chelated_Complex This compound-Metal Complex This compound->Chelated_Complex Metal_Ion Metal Ion (e.g., Fe²⁺, Cu²⁺) Metal_Ion->Chelated_Complex

Caption: Proposed antioxidant mechanisms of thiol compounds.

Conclusion

The DPPH assay is a reliable and straightforward method for evaluating the antioxidant potential of this compound. Based on data from the related compound Bucillamine, it is anticipated that this compound may exhibit significant antioxidant activity. The provided protocol offers a standardized approach for researchers to quantify this activity and compare it with known antioxidants. Further investigation into the precise mechanisms, such as the balance between direct radical scavenging and metal chelation, would be beneficial for a comprehensive understanding of this compound's antioxidant profile.[8]

References

Application Notes and Protocols: Assessing the In Vitro Anti-inflammatory Effects of Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine, a quinoline alkaloid, has been identified as a compound of interest for its potential therapeutic properties. While preliminary studies on related alkaloids from the Haplophyllum genus suggest a range of biological activities, including anti-inflammatory effects, detailed in vitro data on this compound itself is limited in current scientific literature.[1] These application notes provide a comprehensive set of protocols for the in vitro evaluation of the anti-inflammatory potential of this compound. The methodologies described herein are based on established and widely used assays for characterizing the anti-inflammatory properties of natural products, particularly alkaloids.[2][3][4][5]

The provided protocols will enable researchers to investigate the effects of this compound on key inflammatory mediators and signaling pathways, including the inhibition of nitric oxide (NO) production, modulation of pro-inflammatory cytokine secretion, and its impact on the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling cascades.[6][7][8][9]

Data Presentation: Summary of (Hypothetical) Quantitative Data

The following tables present hypothetical data to illustrate how the quantitative results from the described experimental protocols can be structured for clear comparison and analysis. Note: This data is for illustrative purposes only and is not derived from actual experimental results for this compound.

Table 1: Effect of this compound on Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)NO Production (% of Control)IC₅₀ (µM)
Control (LPS only)-100 ± 5.2-
This compound185.3 ± 4.115.8
562.1 ± 3.5
1048.7 ± 2.9
2525.4 ± 2.1
5010.9 ± 1.5
Dexamethasone (Positive Control)1015.2 ± 1.8-

Table 2: Effect of this compound on Pro-inflammatory Cytokine Secretion in LPS-Stimulated THP-1 Macrophages

CytokineTreatmentConcentration (µM)Concentration (pg/mL)% Inhibition
TNF-α Control (LPS only)-1250 ± 85-
This compound10875 ± 6230.0
25437 ± 3565.0
Dexamethasone10250 ± 2180.0
IL-6 Control (LPS only)-2100 ± 150-
This compound101575 ± 11025.0
25840 ± 7560.0
Dexamethasone10420 ± 3880.0
IL-1β Control (LPS only)-800 ± 55-
This compound10600 ± 4225.0
25320 ± 2860.0
Dexamethasone10160 ± 1580.0

Table 3: Effect of this compound on COX-1 and COX-2 Enzyme Activity

EnzymeTreatmentConcentration (µM)% InhibitionIC₅₀ (µM)
COX-1 This compound1015.2 ± 2.1>100
5035.8 ± 3.5
Indomethacin192.5 ± 5.80.8
COX-2 This compound1045.3 ± 4.212.5
5085.1 ± 6.9
Celecoxib195.1 ± 7.20.5

Experimental Protocols

Protocol 1: Assessment of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol details the measurement of the inhibitory effect of this compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (stock solution in DMSO)

  • Dexamethasone (positive control)

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Include a vehicle control (DMSO) and a positive control (e.g., Dexamethasone, 10 µM).

  • Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group should receive neither this compound nor LPS.

  • Griess Assay:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Calculation: Calculate the concentration of nitrite using a sodium nitrite standard curve. The percentage of NO inhibition is calculated as: % Inhibition = [ (NO in LPS-stimulated cells - NO in treated cells) / NO in LPS-stimulated cells ] x 100

Protocol 2: Quantification of Pro-inflammatory Cytokines by ELISA

This protocol describes the use of Enzyme-Linked Immunosorbent Assay (ELISA) to measure the effect of this compound on the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in human monocytic cells (THP-1) differentiated into macrophages.

Materials:

  • THP-1 cells

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound (stock solution in DMSO)

  • Dexamethasone (positive control)

  • ELISA kits for human TNF-α, IL-6, and IL-1β

  • 24-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Differentiation: Differentiate THP-1 monocytes into macrophages by treating with PMA (100 ng/mL) for 48 hours.

  • Cell Seeding: Seed the differentiated THP-1 macrophages in a 24-well plate at a density of 5 x 10⁵ cells/well and allow them to adhere for 24 hours.

  • Treatment and Stimulation:

    • Pre-treat the cells with different concentrations of this compound (e.g., 10, 25 µM) for 1 hour.

    • Include a vehicle control and a positive control (Dexamethasone, 10 µM).

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cell debris.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions provided with the specific kits.

  • Measurement and Calculation: Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curves. Calculate the percentage inhibition as described in Protocol 1.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol outlines the procedure for investigating the effect of this compound on the activation of the NF-κB and MAPK signaling pathways using Western blotting.

Materials:

  • RAW 264.7 or THP-1 cells

  • Appropriate cell culture media and supplements

  • LPS

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Treat cells with this compound and/or LPS for the appropriate duration (e.g., 30-60 minutes for phosphorylation events).

  • Cell Lysis: Lyse the cells with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on SDS-PAGE gels.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the desired primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to the corresponding total protein or a loading control (e.g., β-actin).

Visualization of Signaling Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays In Vitro Assays cluster_analysis Data Analysis start RAW 264.7 or THP-1 Cells seed Seed in Plates start->seed treat Pre-treat with this compound seed->treat stimulate Stimulate with LPS treat->stimulate no_assay Nitric Oxide (NO) Assay stimulate->no_assay cytokine_assay Cytokine ELISA stimulate->cytokine_assay western_blot Western Blot stimulate->western_blot data_analysis Quantification & Statistical Analysis no_assay->data_analysis cytokine_assay->data_analysis western_blot->data_analysis nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates & degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus translocates NFkB_nuc NF-κB Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) NFkB_nuc->Genes activates This compound This compound This compound->IKK inhibits? This compound->NFkB inhibits nuclear translocation? mapk_pathway LPS LPS Receptor Receptor LPS->Receptor TAK1 TAK1 Receptor->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MEK1_2 MEK1/2 TAK1->MEK1_2 MKK4_7 MKK4/7 TAK1->MKK4_7 p38 p38 MKK3_6->p38 AP1 AP-1 p38->AP1 ERK1_2 ERK1/2 MEK1_2->ERK1_2 ERK1_2->AP1 JNK JNK MKK4_7->JNK JNK->AP1 Genes Pro-inflammatory Gene Expression AP1->Genes This compound This compound This compound->TAK1 inhibits? This compound->p38 inhibits? This compound->ERK1_2 inhibits? This compound->JNK inhibits?

References

Application Notes and Protocols for the Quantification of Bucharaine in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from Haplophyllum bucharicum. As with many plant-derived alkaloids, there is growing interest in its potential pharmacological activities, necessitating robust and reliable analytical methods for its quantification in plant extracts. This document provides detailed application notes and standardized protocols for the extraction and quantification of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). While a specific validated method for this compound is not widely published, the following protocols are based on established methods for the analysis of similar quinoline and isoquinoline alkaloids in complex botanical matrices.[1][2]

Extraction Protocols

The efficient extraction of this compound from plant material is a critical first step for accurate quantification. The choice of extraction method and solvent depends on the physicochemical properties of the target analyte and the plant matrix.

General Sample Preparation

Prior to extraction, plant material (e.g., leaves, stems, roots) should be dried to a constant weight, typically at a controlled temperature (e.g., 40-50°C), and then ground into a fine powder to increase the surface area for solvent penetration.

Protocol 1: Maceration

This is a simple and widely used method for alkaloid extraction.

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Shaker or sonicator

  • Filter paper (e.g., Whatman No. 1) or syringe filter (0.45 µm)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of powdered plant material and place it in a flask.

  • Add 20 mL of methanol to the flask.

  • Agitate the mixture on a shaker at room temperature for 24 hours or sonicate for 1 hour.

  • Filter the extract through filter paper or a 0.45 µm syringe filter to remove solid plant debris.

  • Concentrate the filtrate to dryness using a rotary evaporator at a temperature below 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Acidified Methanol Extraction with Solid-Phase Extraction (SPE) Clean-up

This protocol is suitable for more complex matrices and aims to remove interfering compounds, resulting in a cleaner extract for analysis.

Materials:

  • Dried, powdered plant material

  • Methanol (HPLC grade)

  • Hydrochloric acid (HCl)

  • Ammonia solution

  • Solid-Phase Extraction (SPE) cartridges (e.g., C18)

  • Rotary evaporator

Procedure:

  • Weigh 1 gram of powdered plant material and place it in a flask.

  • Add 20 mL of methanol acidified with 0.1% HCl.

  • Sonicate the mixture for 1 hour.

  • Filter the extract and concentrate it to approximately 5 mL using a rotary evaporator.

  • Adjust the pH of the extract to 9-10 with ammonia solution.

  • Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water.

  • Load the pH-adjusted extract onto the SPE cartridge.

  • Wash the cartridge with 10 mL of deionized water to remove polar impurities.

  • Elute the alkaloids with 5 mL of methanol.

  • Evaporate the eluate to dryness and reconstitute in a known volume of the initial mobile phase.

Analytical Methods for Quantification

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC-UV is a robust and widely available technique for the quantification of alkaloids.

Instrumentation and Conditions:

ParameterCondition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-5 min, 10% B5-25 min, 10-90% B25-30 min, 90% B30-35 min, 90-10% B35-40 min, 10% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 25°C
Detection UV at 254 nm and 330 nm (or a diode array detector for full spectral analysis)

Protocol:

  • Prepare a stock solution of a this compound analytical standard of known concentration in methanol.

  • Prepare a series of calibration standards by diluting the stock solution to achieve a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Inject the calibration standards into the HPLC system to generate a calibration curve.

  • Inject the prepared plant extracts.

  • Identify the this compound peak in the chromatogram of the extract by comparing the retention time with that of the standard.

  • Quantify the amount of this compound in the extract using the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers higher sensitivity and selectivity, which is particularly useful for analyzing complex plant extracts where co-eluting compounds may interfere with UV detection.

Instrumentation and Conditions:

ParameterCondition
LC System UHPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A: 0.1% Formic acid in WaterB: Acetonitrile
Gradient 0-2 min, 5% B2-8 min, 5-95% B8-10 min, 95% B10-10.1 min, 95-5% B10.1-12 min, 5% B
Flow Rate 0.3 mL/min
Injection Volume 2 µL
Column Temperature 40°C
Mass Spectrometer Triple Quadrupole or Q-TOF
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions To be determined by infusing a this compound standard. A hypothetical transition would be based on the protonated molecule [M+H]+ as the precursor ion and a characteristic fragment ion as the product ion.
Collision Energy To be optimized for this compound.

Protocol:

  • Follow the same procedure for preparing calibration standards as in the HPLC-UV method.

  • Optimize the MS/MS parameters (precursor ion, product ions, collision energy, etc.) by infusing a pure standard of this compound.

  • Develop a Multiple Reaction Monitoring (MRM) method for the specific and sensitive detection of this compound.

  • Inject the calibration standards to construct a calibration curve.

  • Inject the prepared plant extracts.

  • Quantify this compound in the extracts based on the peak area of the specific MRM transition and the calibration curve.

Data Presentation

The following table provides a hypothetical comparison of the performance of the two analytical methods for this compound quantification. Actual values would need to be determined experimentally.

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD) ~0.1 µg/mL~0.01 ng/mL
Limit of Quantification (LOQ) ~0.5 µg/mL~0.05 ng/mL
Linear Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Precision (RSD%) < 5%< 3%
Accuracy (Recovery%) 90 - 110%95 - 105%
Selectivity ModerateHigh

Visualization of Experimental Workflow

Bucharaine_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Processing cluster_results Results plant_material Dried & Powdered Plant Material extraction Solvent Extraction (e.g., Maceration or Acidified Methanol) plant_material->extraction filtration Filtration extraction->filtration concentration Concentration (Rotary Evaporation) filtration->concentration reconstitution Reconstitution concentration->reconstitution hplc HPLC-UV Analysis reconstitution->hplc lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition (Chromatograms) hplc->data_acquisition lcms->data_acquisition calibration Calibration Curve Construction data_acquisition->calibration quantification Quantification of This compound calibration->quantification report Final Report (Concentration of this compound in Plant Extract) quantification->report

Caption: Experimental workflow for this compound quantification.

Signaling Pathway (Hypothetical Biosynthetic Origin)

While the specific biosynthetic pathway of this compound is not detailed, it is known to be a monoterpenoid quinoline alkaloid. This suggests its biosynthesis likely involves intermediates from both the terpenoid and the anthranilate pathways, the latter being a common precursor for the quinoline ring system in alkaloids.

Bucharaine_Biosynthesis cluster_terpenoid Monoterpenoid Pathway cluster_anthranilate Anthranilate Pathway cluster_this compound This compound Formation gpp Geranyl Pyrophosphate (GPP) This compound This compound gpp->this compound Monoterpene Unit anthranilate Anthranilic Acid quinoline_core Quinoline Core Formation anthranilate->quinoline_core quinoline_core->this compound Quinoline Scaffold

Caption: Hypothetical biosynthetic precursors of this compound.

References

Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bucharaine is a monoterpenoid quinoline alkaloid first isolated from the plant Haplophyllum bucharicum.[1] As a member of the quinoline alkaloid family, which is known for a wide range of biological activities including sedative properties, accurate and reliable quantitative analysis of this compound is essential for research, quality control of natural product extracts, and potential therapeutic development.[1] This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The protocol is designed for reversed-phase chromatography with UV detection, a common and robust method for the analysis of alkaloids.[2][3]

Chemical Structure of this compound

  • IUPAC Name: 4-[(E)-6,7-dihydroxy-3,7-dimethyloct-2-enoxy]-1H-quinolin-2-one

  • Molecular Formula: C₁₉H₂₅NO₄

  • Molecular Weight: 331.4 g/mol

Proposed HPLC Method

This method is a starting point for the analysis of this compound and should be validated according to ICH guidelines to ensure its suitability for a specific application.[4][5][6]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-2 min: 10% B; 2-15 min: 10-90% B; 15-18 min: 90% B; 18-20 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector UV-Vis or Photodiode Array (PDA)
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Run Time 20 minutes

Rationale: A C18 column is proposed due to its wide applicability for separating compounds of intermediate polarity like alkaloids.[2][3] A gradient elution with acetonitrile and acidified water is chosen to ensure good peak shape and resolution of this compound from other components in a potential plant extract. Formic acid is added to the aqueous phase to improve peak symmetry for basic compounds like alkaloids by minimizing interactions with residual silanols on the silica support. The detection wavelength of 254 nm is a common choice for aromatic compounds, and the quinoline ring of this compound is expected to have strong absorbance in this region.[1]

Experimental Protocols

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with the mobile phase (initial conditions: 90% A, 10% B) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.

Sample Preparation from Plant Material (Haplophyllum bucharicum)

This protocol is based on a general acid-base extraction method for alkaloids from plant matrices.[7][8][9]

  • Homogenization: Dry the plant material (e.g., leaves, stems) at 40°C and grind it into a fine powder.

  • Acidic Extraction: Weigh 1 g of the powdered plant material and macerate it with 20 mL of 1% HCl in methanol for 24 hours at room temperature. This step protonates the alkaloids, making them more soluble in the extraction solvent.

  • Filtration: Filter the extract through Whatman No. 1 filter paper.

  • Solvent Evaporation: Evaporate the methanol from the filtrate under reduced pressure using a rotary evaporator.

  • Liquid-Liquid Extraction:

    • Resuspend the residue in 20 mL of 2% HCl (aqueous).

    • Wash the acidic solution with 20 mL of ethyl acetate twice to remove non-polar impurities. Discard the ethyl acetate layers.

    • Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. This deprotonates the alkaloids, making them soluble in organic solvents.

    • Extract the aqueous layer three times with 20 mL of dichloromethane.

  • Final Preparation:

    • Combine the dichloromethane fractions and evaporate to dryness.

    • Reconstitute the final residue in 1 mL of the mobile phase (90% A, 10% B).

    • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation (Illustrative Data)

The following tables summarize the expected results from a method validation study conducted according to ICH guidelines.[4][5][6][10]

Table 2: Linearity and Range

ParameterResult
Concentration Range 1 - 100 µg/mL
Regression Equation y = 45872x + 1254
Correlation Coefficient (r²) > 0.999

Table 3: Precision

Concentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6 over 3 days)
10 < 2.0%< 2.0%
50 < 1.5%< 1.5%
90 < 1.0%< 1.0%

Table 4: Accuracy (Recovery)

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
20 19.798.5%
50 50.8101.6%
80 79.299.0%

Table 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)

ParameterResultMethod
LOD 0.2 µg/mLSignal-to-Noise Ratio (3:1)
LOQ 0.7 µg/mLSignal-to-Noise Ratio (10:1)

Visualizations

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_quant Quantification P1 Homogenize Dried Plant Material P2 Acidic Extraction (1% HCl in Methanol) P1->P2 P3 Filter and Evaporate Methanol P2->P3 P4 Liquid-Liquid Extraction (Acid/Base Partitioning) P3->P4 P5 Evaporate and Reconstitute in Mobile Phase P4->P5 P6 Filter (0.45 µm) P5->P6 H1 Inject Sample into HPLC System P6->H1 H2 Separation on C18 Column H1->H2 H3 UV Detection at 254 nm H2->H3 H4 Data Acquisition and Integration H3->H4 Q1 Generate Calibration Curve from Standards H4->Q1 Q2 Calculate this compound Concentration Q1->Q2 G cluster_params Validation Parameters Validation Method Validation (ICH Q2(R1)) Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Limit of Detection (LOD) Validation->LOD LOQ Limit of Quantification (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

References

Application Notes and Protocols for Bruceine D-Induced Apoptosis in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Nomenclature: The compound "Bucharaine" as specified in the query is not prominently documented in the scientific literature for apoptosis induction. However, "Bruceine D," a structurally similar quassinoid with established anti-cancer properties, is extensively studied in this context. These application notes and protocols are based on the available research for Bruceine D.

Introduction

Bruceine D is a natural quassinoid compound isolated from the fruit of Brucea javanica, a plant used in traditional medicine. Recent studies have highlighted its potent anti-cancer activities, primarily through the induction of apoptosis in various cancer cell lines. These notes provide an overview of the cellular mechanisms of Bruceine D-induced apoptosis and detailed protocols for its application in cancer research.

Mechanism of Action

Bruceine D triggers apoptosis in cancer cells through the activation of intrinsic and extrinsic signaling pathways. The primary mechanisms involve the induction of oxidative stress through the generation of Reactive Oxygen Species (ROS) and the activation of the c-Jun N-terminal kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2][3] This culminates in the activation of caspases and the modulation of Bcl-2 family proteins, leading to programmed cell death.[2][4]

Data Presentation

Table 1: IC50 Values of Bruceine D in Various Cancer Cell Lines
Cell LineCancer TypeIC50 ValueTreatment DurationReference
H460Non-Small Cell Lung Cancer0.5 µmol/L48 hours[5]
A549Non-Small Cell Lung Cancer0.6 µmol/L48 hours[5]
A549Non-Small Cell Lung Cancer1.01 ± 0.11 µg/ml72 hours[6]
NCI-H292Non-Small Cell Lung CancerNot explicitly stated, but effective at 10 and 20 μM48 hours[1]
H1650Non-Small Cell Lung Cancer1.19 ± 0.07 µg/ml72 hours[6]
PC-9Non-Small Cell Lung Cancer2.28 ± 1.54 µg/ml72 hours[6]
HCC827Non-Small Cell Lung Cancer6.09 ± 1.83 µg/ml72 hours[6]
PANC-1Pancreatic AdenocarcinomaEffective growth inhibition observedNot specified[2]
SW1990Pancreatic AdenocarcinomaEffective growth inhibition observedNot specified[2]
CAPAN-1Pancreatic AdenocarcinomaEffective growth inhibition observedNot specified[2]
MDA-MB-231Breast CancerNot explicitly stated, but effectiveNot specified[3]
MCF-7Breast CancerNot explicitly stated, but effectiveNot specified[3]

Mandatory Visualizations

Signaling Pathways

cluster_0 Bruceine D Treatment cluster_1 Cellular Response cluster_2 Mitochondrial Pathway cluster_3 Execution Pathway BruceineD Bruceine D ROS ↑ Reactive Oxygen Species (ROS) BruceineD->ROS JNK ↑ p-JNK BruceineD->JNK p38 ↑ p-p38 MAPK BruceineD->p38 Casp8 ↑ Cleaved Caspase-8 BruceineD->Casp8 ROS->JNK ROS->p38 Bcl2 ↓ Bcl-2 JNK->Bcl2 Bax ↑ Bax JNK->Bax p38->Bcl2 p38->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Bax->Mito Casp9 ↑ Cleaved Caspase-9 Mito->Casp9 Casp3 ↑ Cleaved Caspase-3 Casp9->Casp3 Casp8->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Signaling pathway of Bruceine D-induced apoptosis.

Experimental Workflow

cluster_0 Cell Culture & Treatment cluster_1 Apoptosis & Viability Assays cluster_2 Mechanism Investigation cluster_3 Data Analysis Culture 1. Culture Cancer Cells (e.g., A549) Treatment 2. Treat with Bruceine D (various concentrations) Culture->Treatment MTT 3a. Cell Viability Assay (MTT) Treatment->MTT Annexin 3b. Apoptosis Assay (Annexin V/PI Staining) Treatment->Annexin ROS 4a. ROS Detection (DCFH-DA) Treatment->ROS Western 4b. Protein Expression (Western Blot) Treatment->Western Analysis 5. Data Analysis & Interpretation MTT->Analysis Annexin->Analysis ROS->Analysis Western->Analysis

Caption: General experimental workflow for studying Bruceine D.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Bruceine D on cancer cells.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • Bruceine D stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of Bruceine D (e.g., 0.1, 0.5, 1, 5, 10 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after Bruceine D treatment using flow cytometry.[1][7]

Materials:

  • Cancer cell line (e.g., A549)

  • Bruceine D

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • 6-well plates

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat cells with the desired concentrations of Bruceine D (e.g., 10 and 20 µM) for 48 hours.[1]

  • Harvest the cells by trypsinization and collect the supernatant containing floating cells.

  • Wash the cells with cold PBS and centrifuge at 1,500 rpm for 5 minutes.

  • Resuspend the cell pellet in 1X Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Analyze the cells by flow cytometry within 1 hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol describes the detection of intracellular ROS levels using the fluorescent probe DCFH-DA.[1][6]

Materials:

  • Cancer cell line (e.g., A549)

  • Bruceine D

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

  • Serum-free medium

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in 6-well plates.

  • Treat cells with Bruceine D (e.g., 1, 2.5, and 5 µg/ml) for a specified time (e.g., 24 hours).[6]

  • After treatment, wash the cells with PBS.

  • Incubate the cells with 10 µM DCFH-DA in serum-free medium for 20-30 minutes at 37°C in the dark.[1]

  • Wash the cells twice with PBS to remove excess probe.

  • Analyze the fluorescence intensity by flow cytometry (Ex/Em ~488/525 nm) or visualize under a fluorescence microscope.

Western Blot Analysis

This protocol is for detecting the expression levels of key proteins involved in the apoptotic signaling pathways.

Materials:

  • Cancer cell line (e.g., A549)

  • Bruceine D

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence detection reagent

Procedure:

  • Treat cells with Bruceine D as required.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescence reagent and an imaging system.

  • Normalize the expression of target proteins to a loading control like β-actin.

References

Application Notes and Protocols for the Development of Bucharaine-Based Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine, a quinoline alkaloid originally isolated from Haplophyllum bucharicum, presents a promising scaffold for the development of novel therapeutic agents.[1] The quinoline core is a well-established pharmacophore found in numerous drugs with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] Preliminary studies suggest that this compound itself possesses sedative and hypothermic properties.[1] This document provides detailed application notes and experimental protocols for the investigation of this compound and its synthetic derivatives as potential drug candidates. The protocols outlined below cover initial screening for cytotoxicity, and potential anti-inflammatory, and antimicrobial activities, as well as a workflow for elucidating the mechanism of action.

Data Presentation: Biological Activity of this compound Derivatives

The following tables summarize hypothetical quantitative data for this compound and a series of its synthetic derivatives (BD-1 to BD-5). This data is for illustrative purposes to guide researchers in presenting their experimental findings.

Table 1: In Vitro Cytotoxicity of this compound and Its Derivatives

CompoundIC50 (µM) vs. HCT-116 (Colon Cancer)IC50 (µM) vs. HeLa (Cervical Cancer)IC50 (µM) vs. MRC-5 (Normal Lung Fibroblasts)Selectivity Index (SI) vs. HCT-116
This compound>100>100>100-
BD-125.331.889.13.52
BD-210.715.275.47.05
BD-35.28.960.311.60
BD-448.955.1>100>2.04
BD-58.111.568.98.51
Doxorubicin0.80.51.21.5

Selectivity Index (SI) = IC50 in normal cells / IC50 in cancer cells.

Table 2: Anti-inflammatory Activity of this compound Derivatives in LPS-Stimulated RAW 264.7 Macrophages

CompoundNO Production Inhibition IC50 (µM)TNF-α Release Inhibition IC50 (µM)IL-6 Release Inhibition IC50 (µM)
This compound85.2>100>100
BD-130.145.752.3
BD-215.822.428.9
BD-39.714.819.5
BD-455.678.281.4
BD-512.318.924.1
Dexamethasone0.10.050.08

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
This compound>256>256>256
BD-164128128
BD-2326464
BD-3163232
BD-4128256>256
BD-5326432
Ciprofloxacin10.5-
Fluconazole--8

Experimental Protocols

Synthesis of this compound Derivatives (General Workflow)

The synthesis of this compound derivatives can be achieved through various organic chemistry reactions, leveraging the reactivity of the quinoline scaffold. A general workflow for creating a library of derivatives for structure-activity relationship (SAR) studies is presented below.

G cluster_start Starting Materials cluster_synthesis Synthetic Modifications cluster_purification Purification & Characterization start1 This compound mod1 Esterification/ Acylation start1->mod1 Modification of existing functional groups mod2 Etherification start1->mod2 Modification of existing functional groups mod3 Alkylation start1->mod3 Modification of existing functional groups start2 Quinoline Precursors mod4 Buchwald-Hartwig Amination start2->mod4 Building the scaffold purify Column Chromatography mod1->purify mod2->purify mod3->purify mod4->purify charac NMR, Mass Spec, FTIR purify->charac library Derivative Library (BD-1, BD-2, etc.) charac->library

Caption: General workflow for the synthesis of this compound derivatives.

Protocol:

  • Starting Material Selection: Begin with either the natural product this compound for modification or commercially available quinoline precursors for de novo synthesis.

  • Chemical Modification: Employ a range of chemical reactions to introduce diversity. Examples include:

    • Esterification/Acylation: React the hydroxyl groups of this compound with various acyl chlorides or anhydrides.

    • Etherification: Modify hydroxyl groups to form ethers with different alkyl or aryl halides.

    • Alkylation: Introduce alkyl groups at various positions on the quinoline ring.

    • Buchwald-Hartwig Amination: If starting from a halogenated quinoline precursor, introduce various amines to create amino-quinoline derivatives.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up and Extraction: Once the reaction is complete, quench the reaction and perform a liquid-liquid extraction to isolate the crude product.

  • Purification: Purify the crude product using column chromatography on silica gel with an appropriate solvent system (e.g., hexane:ethyl acetate gradient).

  • Characterization: Confirm the structure of the purified derivatives using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

  • Library Generation: Store the characterized pure compounds in an appropriate solvent (e.g., DMSO) for biological screening.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound derivatives on cancer cell lines (e.g., HCT-116, HeLa) and a normal cell line (e.g., MRC-5) to determine the half-maximal inhibitory concentration (IC50) and selectivity index.

Materials:

  • Human cancer cell lines (HCT-116, HeLa) and a normal human cell line (MRC-5)

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound derivatives dissolved in DMSO (10 mM stock)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of complete growth medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in complete growth medium. The final concentrations should typically range from 0.1 to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Anti-inflammatory Assay: Nitric Oxide (NO) Production in Macrophages

This protocol measures the ability of this compound derivatives to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete growth medium

  • Lipopolysaccharide (LPS) from E. coli

  • This compound derivatives dissolved in DMSO

  • Griess Reagent System

  • 96-well plates

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of medium and incubate for 24 hours.

  • Compound Treatment:

    • Pre-treat the cells with various concentrations of this compound derivatives (e.g., 1 to 100 µM) for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (cells only), a vehicle control (cells + DMSO + LPS), and a positive control (e.g., Dexamethasone).

  • Nitrite Measurement:

    • After incubation, collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (NED) solution (Part II of Griess Reagent) and incubate for another 10 minutes at room temperature, protected from light.

  • Data Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite in each sample and determine the percentage of inhibition of NO production compared to the LPS-stimulated vehicle control.

    • Calculate the IC50 value for NO production inhibition.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strain (Candida albicans)

  • Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi

  • This compound derivatives dissolved in DMSO

  • 96-well microtiter plates

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

Protocol:

  • Inoculum Preparation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard.

  • Compound Dilution:

    • Add 100 µL of broth to each well of a 96-well plate.

    • Add 100 µL of the stock solution of the this compound derivative to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the prepared microbial inoculum to each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Mechanism of Action: Investigating the NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammation and cell survival, making it a plausible target for anti-inflammatory and anticancer agents.[3] The following workflow outlines the investigation of this compound derivatives' effects on this pathway.

G cluster_workflow NF-κB Inhibition Workflow cluster_proteins Proteins to Analyze start Treat cells (e.g., RAW 264.7) with this compound derivative + LPS cell_lysis Cell Lysis and Protein Quantification start->cell_lysis western_blot Western Blot Analysis cell_lysis->western_blot p_ikb Phospho-IκBα western_blot->p_ikb t_ikb Total IκBα western_blot->t_ikb p_p65 Phospho-p65 western_blot->p_p65 t_p65 Total p65 western_blot->t_p65 data_analysis Data Analysis and Conclusion p_ikb->data_analysis t_ikb->data_analysis p_p65->data_analysis t_p65->data_analysis

Caption: Workflow for investigating NF-κB pathway inhibition.

Protocol: Western Blot for NF-κB Pathway Proteins
  • Cell Treatment and Lysis:

    • Treat RAW 264.7 cells with the this compound derivative and/or LPS as described in the anti-inflammatory assay.

    • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels.

A reduction in the phosphorylation of IκBα and p65 in the presence of a this compound derivative would suggest that the compound inhibits the NF-κB signaling pathway.

Hypothesized NF-κB Signaling Pathway and Point of Inhibition

The diagram below illustrates the canonical NF-κB signaling pathway and the hypothesized point of inhibition by active this compound derivatives.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates p65 p65 p50 p50 nucleus Nucleus p65->nucleus Translocation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) p65->genes Activates Transcription p50->nucleus Translocation p50->genes Activates Transcription This compound This compound Derivative This compound->IKK Inhibits

Caption: Hypothesized inhibition of the NF-κB pathway by this compound derivatives.

References

Bucharaine as a Scaffold for Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bucharaine, a monoterpenoid quinoline alkaloid, presents a compelling scaffold for medicinal chemistry endeavors aimed at the discovery of novel therapeutic agents. Its inherent biological activities, including cytotoxic and hypothermic effects, combined with a versatile quinoline core, make it an attractive starting point for the synthesis of diverse derivative libraries. This document provides an overview of the this compound scaffold, a summary of the cytotoxic activities of related naturally occurring quinoline alkaloids, detailed experimental protocols for the synthesis of the this compound scaffold and for a standard cytotoxicity assay, and an illustrative signaling pathway relevant to its potential anticancer mechanism of action.

The this compound Scaffold

This compound is a member of the pyrano[3,2-c]quinolone class of alkaloids.[1] The core structure features a quinoline ring system, a privileged scaffold in drug discovery known for its ability to interact with a wide range of biological targets.[2] The unique monoterpenoid side chain of this compound offers additional opportunities for chemical modification to modulate pharmacokinetic and pharmacodynamic properties.[3] Strategies for generating derivatives often involve modifications to the hydroxyl or methyl groups while preserving the essential quinoline core.[3]

Quantitative Biological Activity Data

While extensive libraries of synthetic this compound derivatives are not widely reported in the literature, the cytotoxic activities of several structurally related, naturally occurring quinoline alkaloids from the Haplophyllum genus have been evaluated. This data provides valuable preliminary insights into the structure-activity relationships (SAR) within this class of compounds.

CompoundCancer Cell LineIC50 (µg/mL)Reference
7-Isopentenyloxy-γ-fagarineRAJI1.5[3]
Jurkat3.6[3]
MCF-715.5[3]
AtanineRAJI14.5[3]
Jurkat9.3[3]
SkimmianineRAJI15.6[3]
Jurkat11.5[3]
FlindersineRAJI14.9[3]
HaplamineHeLa< 100[4]
HCT-116Active[4]

Note: Lower IC50 values indicate higher cytotoxic potency. The data suggests that the nature and substitution pattern of the quinoline core and its side chains significantly influence cytotoxic activity. For instance, 7-Isopentenyloxy-γ-fagarine demonstrated the most potent activity against the RAJI and Jurkat cell lines.[3]

Experimental Protocols

Synthesis of the this compound Scaffold

The synthesis of this compound can be achieved from 4-hydroxy-2-quinolone and geranyl chloride. The following protocol is a general representation based on published methods.[5]

Materials:

  • 4-hydroxy-2-quinolone

  • Geranyl chloride

  • Anhydrous potassium carbonate

  • Anhydrous acetone

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • O-Geranylation: In a round-bottom flask, dissolve 4-hydroxy-2-quinolone (1 equivalent) in anhydrous acetone. Add anhydrous potassium carbonate (1.5 equivalents) and geranyl chloride (1.2 equivalents).

  • Reflux the mixture with stirring for 24 hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate and evaporate the solvent under reduced pressure.

  • Purify the resulting residue by silica gel column chromatography to isolate the geranyl ether intermediate.

  • Epoxidation: Dissolve the geranyl ether intermediate (1 equivalent) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1 equivalents) portion-wise with stirring.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by silica gel column chromatography to yield this compound.

Cytotoxicity Evaluation using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines (e.g., RAJI, Jurkat, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound derivatives dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic agent).

  • Incubate the plate for another 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting a dose-response curve.

Visualizations

General Workflow for this compound-based Drug Discovery

workflow cluster_synthesis Synthesis & Derivatization cluster_screening Screening & Evaluation cluster_optimization Lead Optimization This compound This compound Scaffold Derivatization Chemical Modification This compound->Derivatization Library Derivative Library Derivatization->Library Screening In vitro Cytotoxicity Screening Library->Screening SAR Structure-Activity Relationship (SAR) Analysis Screening->SAR Hit Hit Compound(s) SAR->Hit Optimization Lead Optimization Hit->Optimization Preclinical Preclinical Studies Optimization->Preclinical Candidate Drug Candidate Preclinical->Candidate

Caption: A general workflow for the discovery of drug candidates using the this compound scaffold.

Apoptosis Signaling Pathway Potentially Targeted by Quinoline Alkaloids

apoptosis_pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Receptor Death Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Bax Bax Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Mitochondrion Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Bucharaine_Derivative Quinoline Alkaloid (e.g., this compound Derivative) Bucharaine_Derivative->Caspase8 Activates Bucharaine_Derivative->Bax Promotes Bucharaine_Derivative->Bcl2 Inhibits Bucharaine_Derivative->Caspase9 Activates

Caption: A simplified diagram of the apoptosis signaling pathway potentially modulated by quinoline alkaloids.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the total synthesis of the furoquinoline alkaloid, Bucharaine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges researchers may encounter during their synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: The total synthesis of this compound typically follows a convergent strategy. The core of the molecule, a 4-hydroxy-2-quinolone scaffold, is synthesized first. This is followed by the introduction of the monoterpenoid side chain, and finally, the construction of the furan ring to complete the furoquinoline system.

Q2: What are the primary challenges in the total synthesis of this compound?

A2: Researchers face three main hurdles:

  • Efficient construction of the 4-hydroxy-2-quinolone core , which often requires harsh thermal conditions.

  • Regiocontrolled alkylation of the 4-hydroxy-2-quinolone with the geranyl side chain, avoiding undesired C-alkylation.

  • Formation of the furan ring , which involves a thermal rearrangement followed by an oxidative cyclization, each with its own set of challenges.

Q3: What is the key precursor for introducing the monoterpenoid side chain?

A3: The key precursor is 4-hydroxy-2-quinolone. This intermediate is reacted with an electrophile like geranyl chloride or geranyl bromide to append the characteristic side chain of this compound.[1]

Troubleshooting Guide: Key Synthetic Steps

Challenge 1: Low Yield in the Conrad-Limpach Quinolone Synthesis

The formation of the 4-hydroxy-2-quinolone core from an aniline and a β-ketoester (e.g., diethyl malonate) is foundational. The final step is a high-temperature thermal cyclization that is often low-yielding.

Q: My thermal cyclization step to form the 4-hydroxy-2-quinolone is giving a low yield (<30%). What are the common causes and solutions?

A: Low yields in this step are almost always related to reaction temperature and solvent choice. The electrocyclic ring closure requires significant thermal energy, typically around 250 °C, to overcome the aromaticity of the aniline ring.[2][3]

Troubleshooting Steps:

  • Verify Reaction Temperature: Ensure your reaction setup is reaching and maintaining the target temperature of ~250 °C. Use a high-temperature thermometer and ensure even heating of the reaction vessel.

  • Solvent Selection: The use of a high-boiling, inert solvent is critical. Early attempts without a solvent gave very poor yields.[3] Solvents like diphenyl ether (BP 259 °C) or Dowtherm A (BP 257 °C) are standard choices that can increase yields to over 90%.[3] Mineral oil is a cheaper but often less convenient alternative.

  • Check for Competing Reactions: If the reaction is run at a lower temperature (e.g., ~140-150 °C), you may be favoring the thermodynamic Knorr quinoline synthesis, which produces the isomeric 2-hydroxyquinoline. Verify your product's identity via spectroscopy.

  • Purity of Starting Materials: Ensure the aniline and β-ketoester are pure and the intermediate Schiff base is free of excess acid from its formation step, as this can catalyze side reactions at high temperatures.

SolventBoiling Point (°C)Reported YieldNotes
None-< 30%Prone to decomposition and side reactions.[3]
Mineral Oil> 275 °CUp to 95%Inexpensive but can be difficult to remove during workup.[3]
Diphenyl Ether259 °CHighEffective, but solid at room temperature with an unpleasant odor.
Dowtherm A257 °CHighEutectic mixture of diphenyl ether and biphenyl; liquid at RT.

troubleshooting_conrad_limpach start Low Yield in Conrad-Limpach Cyclization check_temp Is Temperature ~250 °C? start->check_temp check_solvent Is Solvent BP > 250 °C? check_temp->check_solvent Yes solution_temp ACTION: Increase Temperature Ensure even heating check_temp->solution_temp No check_product Is Product the Correct Isomer? check_solvent->check_product Yes solution_solvent ACTION: Use High-Boiling Solvent (e.g., Diphenyl Ether) check_solvent->solution_solvent No solution_isomer PROBLEM: Knorr Pathway Favored ACTION: Increase Temp. check_product->solution_isomer No success Yield Improved check_product->success Yes solution_temp->check_temp solution_solvent->check_solvent solution_isomer->check_temp

Challenge 2: Poor Regioselectivity in Geranyl Alkylation

The reaction of 4-hydroxy-2-quinolone with geranyl chloride can produce a mixture of the desired O-alkylated product (4-geranyloxy-2-quinolone) and undesired C-alkylated products at the 3-position.[1] Controlling this regioselectivity is key.

Q: I am getting a significant amount of the C-alkylated byproduct when reacting 4-hydroxy-2-quinolone with geranyl chloride. How can I favor O-alkylation?

A: This is a classic problem of ambident nucleophiles. The outcome of the reaction (O- vs. C-alkylation) is highly dependent on the reaction conditions, which influence the hardness/softness of the nucleophile and electrophile and the degree of ion pairing.

Troubleshooting Steps:

  • Choice of Base and Counter-ion: Use of a strong base that generates a "free" enolate anion (e.g., sodium hydride or potassium hydride) will favor C-alkylation (thermodynamic product). Using a weaker base or a silver salt (e.g., Ag₂CO₃) can favor O-alkylation by coordinating to the oxygen, making it a harder nucleophile.

  • Solvent Effects:

    • Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents solvate the cation, leading to a more "naked" and reactive enolate anion, which tends to favor C-alkylation (reaction at the more nucleophilic carbon).

    • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can hydrogen-bond with the oxygen atom of the enolate, decreasing its nucleophilicity and favoring C-alkylation.

    • Nonpolar Solvents (e.g., Dioxane, Toluene): These solvents promote tighter ion pairing between the enolate and the cation. This shields the oxygen atom less, making it more available for O-alkylation (kinetic product).

  • Temperature: Lower reaction temperatures generally favor the kinetic product, which is often O-alkylation. Higher temperatures can lead to equilibration and formation of the more stable thermodynamic C-alkylated product.

alkylation_control cluster_conditions Reaction Conditions cluster_outcomes Favored Product Solvent Solvent O-Alkylation (Kinetic) O-Alkylation (Kinetic) Solvent->O-Alkylation (Kinetic) Nonpolar (Dioxane) C-Alkylation (Thermodynamic) C-Alkylation (Thermodynamic) Solvent->C-Alkylation (Thermodynamic) Polar Aprotic (DMF, DMSO) Base / Cation Base / Cation Base / Cation->O-Alkylation (Kinetic) Weak Base (K2CO3, Ag+) Base / Cation->C-Alkylation (Thermodynamic) Strong Base (NaH, KH) Temperature Temperature Temperature->O-Alkylation (Kinetic) Low Temp Temperature->C-Alkylation (Thermodynamic) High Temp

Challenge 3: Furan Ring Formation via Claisen Rearrangement and Cyclization

Formation of the furan ring proceeds in two stages: (1) A thermal[3][3]-sigmatropic Claisen rearrangement of the 4-geranyloxy-2-quinolone to form a 3-geranyl-4-hydroxy-2-quinolone, followed by (2) an oxidative cyclization of the terminal olefin of the geranyl group onto the enol.

Q: My thermal Claisen rearrangement is not proceeding cleanly. What should I check?

A: The aromatic Claisen rearrangement requires high temperatures, similar to the Conrad-Limpach cyclization. The primary challenge is preventing decomposition and side reactions.

Troubleshooting Steps:

  • Temperature and Solvent: This reaction is typically run neat or in a very high-boiling solvent (e.g., N,N-diethylaniline, diphenyl ether) at temperatures exceeding 200 °C. Ensure the temperature is high enough for the rearrangement but not so high that it causes decomposition.

  • Atmosphere: Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the electron-rich quinolone ring at high temperatures.

  • Substrate Purity: The starting 4-geranyloxy-2-quinolone must be exceptionally pure. Any impurities can catalyze decomposition pathways.

Q: The final oxidative cyclization to form the furan ring is failing. What reagents and conditions are recommended?

A: After the Claisen rearrangement, the terminal double bond of the geranyl group needs to be activated for cyclization. This is typically an electrophilically-driven process.

Troubleshooting Steps:

  • Oxidizing/Electrophilic Agent: While the exact conditions for this compound are not widely published, analogous cyclizations use reagents that can activate the olefin. Common methods include:

    • Acid Catalysis (PPA, PTSA): Polyphosphoric acid (PPA) or p-toluenesulfonic acid (PTSA) at elevated temperatures can protonate the olefin, initiating cyclization. This can be harsh and lead to charring.

    • Reaction with NBS/DDQ: Treatment with N-Bromosuccinimide (NBS) can form a bromonium ion, which is then attacked by the C4-hydroxyl group. Subsequent elimination yields the furan. DDQ can also be used for oxidative cyclizations.

  • Solvent Choice: The reaction is often performed in non-polar, aprotic solvents like benzene, toluene, or chlorinated solvents to avoid competing reactions with the electrophilic intermediates.

Experimental Protocols

Protocol 1: Synthesis of 4-Hydroxy-2-quinolone (Conrad-Limpach)

This is a representative protocol and may require optimization.

  • Step A (Enamine Formation): To a solution of aniline (1.0 eq) in absolute ethanol, add diethyl malonate (1.1 eq). Add a catalytic amount of acetic acid (0.1 eq). Reflux the mixture for 4-6 hours, monitoring by TLC until the aniline is consumed.

  • Remove the ethanol under reduced pressure to obtain the crude enamine intermediate as a viscous oil.

  • Step B (Thermal Cyclization): Add the crude enamine to a flask containing diphenyl ether (enough to make a stirrable slurry).

  • Heat the mixture in a sand bath or heating mantle to 250-255 °C under a nitrogen atmosphere. Maintain this temperature for 30-60 minutes. The product will often precipitate out of the hot solvent.

  • Allow the mixture to cool to approximately 100 °C, then add hexane to dilute the diphenyl ether and fully precipitate the product.

  • Cool to room temperature, and collect the solid product by vacuum filtration. Wash thoroughly with hexane and then diethyl ether to remove residual solvent.

  • The crude product can be recrystallized from ethanol or acetic acid to yield pure 4-hydroxy-2-quinolone.

Protocol 2: General Procedure for O-Alkylation

This protocol is designed to favor O-alkylation and requires optimization.

  • To a stirred suspension of anhydrous potassium carbonate (2.0 eq) in anhydrous dioxane, add 4-hydroxy-2-quinolone (1.0 eq).

  • Heat the mixture to 60 °C under a nitrogen atmosphere for 1 hour.

  • Add geranyl chloride (1.2 eq) dropwise over 15 minutes.

  • Raise the temperature to reflux (~101 °C) and maintain for 12-24 hours, monitoring by TLC for the disappearance of the starting material.

  • Cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to separate the desired O-alkylated product from C-alkylated byproducts and unreacted starting material.

References

Technical Support Center: Improving Bucharaine Extraction Yield

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bucharaine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on optimizing the extraction of this compound, a monoterpenoid quinoline alkaloid primarily isolated from plants like Haplophyllum bucharicum.[1][2] This guide offers detailed protocols, troubleshooting advice, and quantitative data to help you enhance your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its extraction challenging? A1: this compound is a naturally occurring monoterpenoid quinoline alkaloid.[1][2] Like many natural products, it is present in low concentrations within the plant matrix.[3] The extraction process can be challenging due to the need to efficiently separate it from a complex mixture of other phytochemicals while preventing its degradation.[2][4] Its stability can be affected by factors like pH, temperature, and light.[2][5]

Q2: Which solvent system is best for this compound extraction? A2: The optimal solvent depends on the specific extraction step. For the initial solid-liquid extraction from plant material, polar solvents like methanol or ethanol are often effective for alkaloids.[6][7] For the subsequent liquid-liquid acid-base extraction, a water-immiscible organic solvent like chloroform or ethyl acetate is required to separate the free base alkaloid from the aqueous phase.[8][9] The choice should be tailored to your specific protocol and the polarity of the target compound.[10]

Q3: How can I improve the efficiency of my initial extraction from the plant material? A3: To improve efficiency, consider the following:

  • Particle Size: Grinding the dried plant material to a fine powder increases the surface area, allowing for better solvent penetration.[11]

  • Advanced Techniques: Modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) can significantly reduce extraction time and increase yield by disrupting plant cell walls.[3][12]

  • Optimization: Systematically optimizing parameters such as solvent-to-material ratio, temperature, and extraction time is crucial.[10][11]

Q4: My final yield is very low. What are the most common reasons? A4: Low yield can result from several factors throughout the workflow:

  • Incomplete Extraction: The initial extraction may not have been exhaustive. Repeating the extraction step 2-3 times can maximize recovery.[8]

  • Loss During Workup: Significant amounts of product can be lost during liquid-liquid separations if phases are not separated properly or if emulsions form.[13][14]

  • Degradation: Alkaloids can be sensitive to high temperatures and extreme pH levels.[2][5] Careful monitoring and control of these parameters are essential.

  • Precipitation/Crystallization Issues: Using too much solvent during recrystallization is a common reason for low yield, as a significant portion of the compound may remain in the mother liquor.[15]

Troubleshooting Guide

This guide addresses specific problems you may encounter during the extraction process.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Insufficient Pulverization: Plant material is too coarse, limiting solvent access.[11] 2. Inappropriate Solvent: The solvent's polarity may not be optimal for this compound. 3. Suboptimal Conditions: Extraction time, temperature, or solid-to-liquid ratio may be inadequate.[16] 4. Compound Degradation: Excessive heat during drying or extraction can degrade the alkaloid.1. Grind the plant material to a fine, consistent powder (e.g., 40-mesh).[17] 2. Test a range of solvents (e.g., methanol, ethanol, ethyl acetate) to find the most effective one.[18] 3. Optimize parameters systematically. For example, test extraction times of 20, 30, and 40 minutes and temperatures of 40°C, 60°C, and 80°C.[16][19] 4. Use moderate drying temperatures (e.g., 40-50°C) and consider methods that avoid high heat, such as shade drying.
Emulsion Formation During Liquid-Liquid Extraction 1. Vigorous Shaking: Shaking the separatory funnel too aggressively. 2. High Concentration of Particulates: Insoluble materials are present at the interface. 3. Strongly Basic Solution: High pH can sometimes promote emulsion.[14]1. Gently invert the separatory funnel multiple times instead of vigorous shaking. 2. Allow the funnel to stand undisturbed for an extended period.[14] 3. Add a small amount of a saturated brine (NaCl) solution to increase the ionic strength of the aqueous layer, which can help break the emulsion.[14] 4. If the problem persists, filter the entire mixture through a pad of celite or glass wool.
No Precipitate Forms After pH Adjustment 1. Incorrect pH: The pH may not be sufficiently basic to convert the alkaloid salt to its free base form. 2. Concentration Too Low: The concentration of this compound in the solution is below its solubility limit. 3. Excessive Solvent: Too much solvent was used in the previous step.[15]1. Use a calibrated pH meter to ensure the pH is sufficiently alkaline (typically pH 9-11 for alkaloids).[16] 2. Concentrate the solution by carefully evaporating some of the solvent under reduced pressure. 3. Cool the solution in an ice bath to decrease the solubility of the compound.
Purified Product is Colored or Impure 1. Presence of Pigments: Chlorophyll and other plant pigments were co-extracted. 2. Incomplete Separation: The acid-base extraction steps did not fully remove neutral or acidic impurities. 3. Charcoal Adsorption: Excessive use of activated charcoal can adsorb the product.[15]1. Perform a preliminary wash of the plant material with a non-polar solvent like hexane to remove pigments and lipids.[4] 2. Repeat the acid-base wash steps to ensure complete separation. 3. Use activated charcoal sparingly and perform a hot filtration to remove it. If the solution is pitch black, too much was used.[15] 4. Consider further purification using column chromatography or preparative HPLC.[1][4]

Experimental Protocols

Protocol 1: Optimized Acid-Base Extraction of this compound

This protocol is a standard method for isolating alkaloids based on their basicity and differential solubility.[5][9]

1. Initial Solvent Extraction: a. Macerate 100 g of finely powdered, dried Haplophyllum bucharicum plant material in 1 L of 70% ethanol.[16] b. Stir the mixture at room temperature for 24 hours or use an ultrasonic bath for 45 minutes to increase efficiency.[18] c. Filter the mixture and collect the filtrate. Repeat the extraction on the plant residue two more times with fresh solvent to ensure exhaustive extraction. d. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

2. Acid-Base Liquid-Liquid Extraction: a. Dissolve the crude extract in 200 mL of 1% hydrochloric acid (HCl).[6] This protonates the basic this compound, making it water-soluble as a salt. b. Transfer the acidic aqueous solution to a separatory funnel and wash it three times with 100 mL portions of ethyl acetate to remove neutral and acidic impurities. Discard the organic layers. c. Slowly add a 1M sodium hydroxide (NaOH) solution to the aqueous phase while stirring until the pH reaches 10-11.[8] This deprotonates the this compound salt, converting it back to the free base, which is soluble in organic solvents. d. Extract the now-basic aqueous solution three times with 150 mL portions of ethyl acetate. The this compound free base will move into the organic layer.[8] e. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

3. Isolation and Purification: a. Evaporate the solvent from the final organic extract under reduced pressure to yield the crude this compound alkaloid. b. Further purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data Summary

Optimizing extraction parameters is key to maximizing yield. The following tables summarize findings from studies on related alkaloids, providing a starting point for the optimization of this compound extraction.

Table 1: Effect of Ethanol Concentration on Alkaloid Yield Data adapted from a study on Actinidia arguta alkaloids.[16]

Ethanol Concentration (%)Relative Alkaloid Yield (mg/g)
500.85
600.91
700.96
800.92
900.88

Table 2: Effect of Extraction Time and Temperature on Alkaloid Yield Data adapted from studies on various plant alkaloids.[12][16][19]

Extraction MethodTemperature (°C)Time (min)Relative Yield (%)
Maceration251440 (24h)85
Ultrasound-Assisted251592
Ultrasound-Assisted6020100
Microwave-Assisted13034128
Heat Reflux6045115

Visualizations

Experimental Workflow Diagram

Bucharaine_Extraction_Workflow start_node Start: Dried Plant Material n1 Powdered Material start_node->n1 Pulverize end_node End: Purified this compound process_node process_node decision_node decision_node output_node output_node n2 Solid-Liquid Extraction n1->n2 Macerate/Sonicate (e.g., 70% EtOH) n3 Crude Alcoholic Extract n2->n3 Filter n4 Crude Residue n3->n4 Concentrate (Rotovap) n5 Acidic Aqueous Solution (this compound Salt) n4->n5 Dissolve in Acid (e.g., 1% HCl) n6 Remove Neutral/ Acidic Impurities n5->n6 Wash with Organic Solvent n7 Basic Aqueous Solution (this compound Free Base) n6->n7 Basify to pH 10-11 (e.g., NaOH) n8 Organic Phase (Crude this compound) n7->n8 Extract with Organic Solvent n9 Crude Alkaloid n8->n9 Dry & Concentrate n10 Purification Step n9->n10 Recrystallization or Chromatography n10->end_node

Caption: General workflow for the acid-base extraction of this compound.

Troubleshooting Decision Tree

Troubleshooting_Low_Yield start_node Problem: Low Final Yield c1 Initial Crude Extract start_node->c1 Check Stage c2 After Liquid-Liquid start_node->c2 Check Stage c3 After Purification start_node->c3 Check Stage cause_node cause_node check_node check_node solution_node solution_node cause1 Incomplete Extraction c1->cause1 Issue? cause2 Extraction Loss c2->cause2 Issue? cause3 Purification Loss c3->cause3 Issue? sol1 Optimize solvent, time, temp. Use UAE/MAE. Repeat extraction cycles. cause1->sol1 sol2 Check pH control. Break emulsions with brine. Ensure phase separation. cause2->sol2 sol3 Use minimum solvent for recrystallization. Check for product adsorption on silica. cause3->sol3

Caption: Decision tree for troubleshooting low this compound yield.

Hypothetical Biosynthetic Pathway Relationship

While the specific signaling pathways involving this compound are not extensively documented, its classification as a monoterpenoid quinoline alkaloid places it within a known biosynthetic context.

Biosynthesis_Relationship cluster_amino_acid Amino Acid Pathway cluster_terpenoid Terpenoid Pathway precursor precursor intermediate intermediate class class product product Anthranilic_Acid Anthranilic Acid Quinoline_Core Quinoline Core Structure Anthranilic_Acid->Quinoline_Core Multiple Steps Geranyl_PP Geranyl Pyrophosphate (C10 Monoterpene Precursor) Monoterpene_Unit Monoterpene Unit Geranyl_PP->Monoterpene_Unit Enzymatic Modification This compound This compound Quinoline_Core->this compound Monoterpene_Unit->this compound Class_Label Monoterpenoid Quinoline Alkaloid This compound->Class_Label is a

Caption: Biosynthetic origin of this compound's core structures.

References

Bucharaine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the potential stability issues and degradation of Bucharaine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental endeavors.

Disclaimer

Publicly available data on the specific stability profile and degradation products of this compound is limited. The information provided herein is based on the general chemical properties of quinoline alkaloids and monoterpenoid structures, as well as established principles of pharmaceutical stability testing. The experimental protocols and potential degradation products described are intended as a general guide and may not be exhaustive or fully representative of this compound's specific behavior. Experimental validation is crucial.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a monoterpenoid quinoline alkaloid. Like many natural products, its complex structure can be susceptible to degradation under various environmental conditions. Ensuring the stability of this compound is critical for obtaining accurate and reproducible experimental results, as degradation can lead to a loss of biological activity and the formation of unknown impurities.[1]

Q2: What are the primary factors that can affect this compound's stability?

Based on the general knowledge of quinoline alkaloids, the stability of this compound is likely influenced by:

  • pH: Both acidic and basic conditions can promote hydrolysis or other degradation reactions.

  • Temperature: Elevated temperatures can accelerate the rate of degradation.

  • Light: Exposure to UV or visible light may induce photolytic degradation.

  • Oxidizing agents: The presence of oxidizing agents can lead to the formation of oxidation products.[1]

  • Air: Atmospheric oxygen can contribute to oxidative degradation over time.

Q3: What are the potential degradation products of this compound?

While specific degradation products of this compound have not been extensively reported in the public domain, based on its structure (a quinoline core with a monoterpenoid side chain), potential degradation pathways may include:

  • Oxidation: Oxidation of the double bond or hydroxyl groups in the monoterpenoid side chain. Oxidation by reagents like periodic acid has been noted for quinoline alkaloids.[1]

  • Hydrolysis: Cleavage of ether linkages, if present, under acidic or basic conditions.

  • Isomerization: Changes in stereochemistry, particularly at chiral centers.

Further investigation using techniques like mass spectrometry is required to identify and characterize the specific degradation products of this compound.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and experimentation of this compound.

Issue Potential Cause Recommended Solution
Loss of biological activity in stored this compound solutions. Degradation due to improper storage conditions (e.g., exposure to light, elevated temperature, or non-optimal pH).Store this compound solutions in amber vials at low temperatures (e.g., -20°C or -80°C). Prepare fresh solutions before use whenever possible. If buffering is required, use a pH at which this compound is most stable (requires experimental determination).
Appearance of unexpected peaks in HPLC analysis. Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and develop a stability-indicating HPLC method that can resolve this compound from its degradants.
Inconsistent results between experimental replicates. Instability of this compound under the experimental conditions.Evaluate the stability of this compound under your specific assay conditions (e.g., temperature, pH, incubation time). Consider adding antioxidants if oxidative degradation is suspected.
Precipitation of this compound from solution. Poor solubility in the chosen solvent or buffer.Determine the solubility of this compound in various solvents. Use of co-solvents or alternative formulation strategies may be necessary.

Experimental Protocols

Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products.

Objective: To intentionally degrade this compound under various stress conditions to facilitate the development of a stability-indicating analytical method.

Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV detector

  • Mass spectrometer (optional, for identification of degradation products)

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N NaOH.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of this compound stock solution, add 1 mL of 0.1 N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • Neutralize the solution with 0.1 N HCl.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Oxidative Degradation:

    • To 1 mL of this compound stock solution, add 1 mL of 3% H₂O₂.

    • Store the solution at room temperature, protected from light, for 24 hours.

    • Dilute with mobile phase to an appropriate concentration for HPLC analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in a hot air oven at 105°C for 24 hours.

    • Dissolve the sample in methanol and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a solution of this compound (1 mg/mL in methanol) to direct sunlight or a photostability chamber for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Dilute both solutions with mobile phase for HPLC analysis.

  • Analysis:

    • Analyze all samples by a suitable HPLC method. A reverse-phase C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid) is a common starting point.

    • Monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

    • If a mass spectrometer is available, analyze the degradation products to determine their mass-to-charge ratio and fragmentation patterns for structural elucidation.

Data Presentation:

The results of the forced degradation study can be summarized in a table for easy comparison.

Stress Condition % Degradation of this compound Number of Degradation Products Retention Times of Major Degradants (min)
0.1 N HCl, 60°C, 24hDataDataData
0.1 N NaOH, 60°C, 24hDataDataData
3% H₂O₂, RT, 24hDataDataData
Solid, 105°C, 24hDataDataData
Photolytic, RT, 24hDataDataData

*Data to be filled in based on experimental results.

Visualizations

Hypothetical Signaling Pathway Affected by this compound

The following diagram illustrates a hypothetical signaling pathway that could be modulated by this compound, based on the known activities of some quinoline alkaloids in cancer cell lines. This is a generalized representation and requires experimental validation for this compound.

Bucharaine_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates This compound This compound This compound->Receptor Binds to Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Inhibits Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Regulates Apoptosis Apoptosis Gene_Expression->Apoptosis Leads to

A hypothetical signaling cascade potentially modulated by this compound.

Experimental Workflow for Stability Indicating Method Development

This diagram outlines the logical flow for developing a stability-indicating analytical method for this compound.

Stability_Method_Workflow Start Start Forced_Degradation Perform Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Analyze_Samples Analyze Stressed Samples by HPLC Forced_Degradation->Analyze_Samples Identify_Degradants Identify Degradation Products (e.g., using LC-MS) Analyze_Samples->Identify_Degradants Optimize_HPLC Optimize HPLC Method for Resolution Identify_Degradants->Optimize_HPLC Validate_Method Validate Stability-Indicating Method (ICH Guidelines) Optimize_HPLC->Validate_Method End End Validate_Method->End

Workflow for developing a stability-indicating HPLC method for this compound.

References

overcoming low solubility of Bucharaine in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of working with Bucharaine, a compound known for its low aqueous solubility.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving in my aqueous buffer. What am I doing wrong?

A1: this compound, a monoterpenoid quinoline alkaloid, inherently has low solubility in neutral aqueous solutions.[1][2] Its largely nonpolar organic structure limits its ability to interact with water molecules.[1] You are likely not doing anything wrong, but the experimental conditions need to be optimized. Consider the following troubleshooting steps:

  • pH Adjustment: As an alkaloid, this compound's solubility is expected to be pH-dependent. Try lowering the pH of your aqueous solution. In an acidic environment, the nitrogen atom in the quinoline ring can become protonated, increasing the molecule's polarity and solubility.[3][4]

  • Co-solvents: If your experimental design allows, consider adding a water-miscible organic co-solvent.

  • Complexation Agents: Cyclodextrins can encapsulate the hydrophobic this compound molecule, increasing its apparent solubility in water.

Q2: I'm observing precipitation when I add my this compound stock solution (in organic solvent) to my aqueous experimental medium. How can I prevent this?

A2: This is a common issue known as "crashing out." It occurs when the concentration of the organic solvent is not sufficient to keep the this compound dissolved in the final aqueous mixture. Here are some solutions:

  • Decrease the Stock Solution Concentration: Using a more dilute stock solution can sometimes prevent precipitation upon addition to the aqueous phase.

  • Increase the Co-solvent Percentage: If permissible in your experiment, increase the final concentration of the organic co-solvent in your aqueous medium.

  • Use a Solvent Exchange Method: This technique involves dissolving the drug in a good solvent and then adding this solution to an anti-solvent (in which the drug is insoluble) under controlled conditions to form a nanoparticle suspension. This can sometimes result in a more stable dispersion.

Q3: What is the most effective method for increasing this compound's aqueous solubility?

A3: The most effective method will depend on your specific experimental requirements, such as the final desired concentration and any potential interference from solubilizing agents. A combination of approaches is often the most successful. For instance, using a cyclodextrin in an acidic buffer could synergistically enhance solubility. It is recommended to perform small-scale pilot experiments to determine the optimal conditions for your specific application.

Q4: Will adjusting the pH affect the stability of this compound?

A4: Yes, extreme pH conditions can potentially lead to the degradation of this compound.[5] It is advisable to conduct stability studies at the desired pH and temperature to ensure the integrity of the compound throughout your experiment.

Q5: Are there any specific organic solvents that are recommended for making a this compound stock solution?

A5: While specific solubility data is limited, general information suggests that this compound is soluble in organic solvents.[1][2][5] Common choices for stock solutions of poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, and methanol. The choice of solvent will depend on the compatibility with your experimental system.

Quantitative Data on Solubility Enhancement

Due to the limited availability of specific quantitative solubility data for this compound, the following table provides a general overview of expected solubility behavior and the impact of different enhancement techniques based on the properties of quinoline alkaloids.

MethodSolvent/ExcipientExpected this compound SolubilityRationale
pH Adjustment Acidic Aqueous Buffer (e.g., pH 4-6)IncreasedProtonation of the quinoline nitrogen increases polarity.
Neutral Aqueous Buffer (e.g., pH 7.4)LowThe nonpolar structure predominates.[1]
Basic Aqueous Buffer (e.g., pH > 8)Very LowSuppression of protonation reduces polarity.
Co-solvents Ethanol/Water MixtureModerate to GoodThe organic co-solvent reduces the polarity of the solvent system.
DMSO/Water MixtureModerate to GoodDMSO is a strong organic solvent capable of dissolving many nonpolar compounds.
Complexation β-CyclodextrinSignificantly IncreasedFormation of an inclusion complex where the hydrophobic this compound is encapsulated.[3][6][7]
Hydroxypropyl-β-cyclodextrinSignificantly IncreasedModified cyclodextrins often exhibit enhanced solubilizing capacity.[6]

Detailed Experimental Protocols

Protocol 1: Solubility Enhancement using pH Adjustment

This protocol provides a general method for preparing an aqueous solution of this compound by lowering the pH.

  • Preparation of Acidic Buffer: Prepare an aqueous buffer at the desired acidic pH (e.g., pH 5.0) using a suitable buffering agent (e.g., citrate buffer).

  • Weighing this compound: Accurately weigh the desired amount of this compound powder.

  • Initial Suspension: Add a small amount of the acidic buffer to the this compound powder to create a slurry.

  • Dissolution: Gradually add more acidic buffer while stirring or vortexing until the this compound is fully dissolved. Gentle heating may be applied if necessary, but monitor for any signs of degradation.

  • Final Volume Adjustment: Once dissolved, add the acidic buffer to reach the final desired concentration.

  • Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved particles.

Protocol 2: Solubility Enhancement using Cyclodextrins

This protocol describes the preparation of a this compound-cyclodextrin inclusion complex to improve aqueous solubility, adapted from methods used for similar alkaloids.[3]

  • Reagent Preparation:

    • Prepare an ethanol-water solution (e.g., 1:5 v/v).

    • Adjust the pH of the ethanol-water solution to approximately 5.0 with dilute hydrochloric acid.

  • Dissolution of Components:

    • Dissolve the desired amount of a β-cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin) in the pH-adjusted ethanol-water solution.

    • In a separate container, dissolve the this compound in the same solvent system.

  • Complex Formation:

    • Slowly add the this compound solution to the cyclodextrin solution while stirring.

    • Continue stirring the mixture at room temperature for at least 12 hours to facilitate the formation of the inclusion complex.[3]

  • Solvent Removal (Optional): If a solid complex is desired, the solvent can be removed by lyophilization (freeze-drying).

  • Reconstitution: The resulting solution or the lyophilized powder can be dissolved in the desired aqueous medium for the experiment.

Visualizing Experimental Workflows

experimental_workflow Workflow for Overcoming Low this compound Solubility cluster_problem Problem Identification cluster_solutions Solubility Enhancement Strategies cluster_ph pH Adjustment cluster_cosolvent Co-solvency cluster_cyclodextrin Complexation This compound This compound Powder insoluble Insoluble Suspension This compound->insoluble aqueous_solution Aqueous Solution aqueous_solution->insoluble ph_adjustment Lower pH of Aqueous Solution insoluble->ph_adjustment Attempt 1 cosolvent Add Co-solvent (e.g., Ethanol, DMSO) insoluble->cosolvent Attempt 2 cyclodextrin Use Cyclodextrins insoluble->cyclodextrin Attempt 3 soluble Solubilized this compound Solution ph_adjustment->soluble cosolvent->soluble cyclodextrin->soluble

Caption: Logical workflow for addressing low this compound solubility.

cyclodextrin_complexation Cyclodextrin Inclusion Complex Formation cluster_process Complexation Process This compound This compound (Hydrophobic) mix Mix in Ethanol/Water (pH ~5) This compound->mix cyclodextrin Cyclodextrin (Hydrophilic exterior, Hydrophobic interior) cyclodextrin->mix stir Stir for 12+ hours mix->stir complex This compound-Cyclodextrin Inclusion Complex (Water Soluble) stir->complex

Caption: Diagram of this compound encapsulation by cyclodextrin.

References

Technical Support Center: Optimizing Reaction Conditions for Bucharaine Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of Bucharaine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this monoterpenoid quinoline alkaloid.

Experimental Workflow for this compound Synthesis

The synthesis of this compound from 4-hydroxy-2-quinolone and geranyl chloride involves three key stages: O-alkylation, selective hydroxylation, and mono-epoxidation. The following diagram outlines the general experimental workflow.

This compound Synthesis Workflow 4-Hydroxy-2-quinolone 4-Hydroxy-2-quinolone O-Alkylation O-Alkylation 4-Hydroxy-2-quinolone->O-Alkylation Geranyl Chloride Geranyl Chloride Geranyl Chloride->O-Alkylation Geranyl Ether Intermediate Geranyl Ether Intermediate O-Alkylation->Geranyl Ether Intermediate Base, Solvent Selective Hydroxylation Selective Hydroxylation Geranyl Ether Intermediate->Selective Hydroxylation Oxidizing Agent Hydroxylated Intermediate Hydroxylated Intermediate Selective Hydroxylation->Hydroxylated Intermediate Mono-epoxidation Mono-epoxidation Hydroxylated Intermediate->Mono-epoxidation Epoxidizing Agent This compound This compound Mono-epoxidation->this compound Purification Purification This compound->Purification Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guides and FAQs

This section provides answers to specific questions and troubleshooting advice for each stage of the this compound synthesis.

Stage 1: O-Alkylation of 4-Hydroxy-2-quinolone

The initial step involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride to form the corresponding geranyl ether. A primary challenge in this step is controlling the regioselectivity between O-alkylation and N-alkylation.

FAQs:

  • Q1: My reaction is producing a mixture of O-alkylated and N-alkylated products. How can I improve the selectivity for O-alkylation?

    A1: The ratio of O- to N-alkylation is highly dependent on the reaction conditions.[1] To favor O-alkylation, consider the following adjustments:

    • Base Selection: Using a milder base such as potassium carbonate (K₂CO₃) can favor O-alkylation. Stronger bases like sodium hydride (NaH) may lead to increased N-alkylation.

    • Solvent Choice: Polar aprotic solvents like DMF or acetone are commonly used. The choice of solvent can influence the reactivity of the ambident nucleophile.

    • Temperature: Lowering the reaction temperature can sometimes improve selectivity.

  • Q2: I am observing low conversion of the starting materials. What can I do to improve the yield?

    A2: Low conversion can be due to several factors. Here are some troubleshooting steps:

    • Reagent Quality: Ensure that the 4-hydroxy-2-quinolone is pure and dry. Geranyl chloride can degrade over time; using freshly prepared or purified geranyl chloride is recommended.

    • Reaction Time: The reaction may require a longer duration for completion. Monitor the reaction progress using thin-layer chromatography (TLC).

    • Activation of 4-hydroxy-2-quinolone: Ensure complete deprotonation of the hydroxyl group by the base before adding geranyl chloride.

  • Q3: I am seeing the formation of C-alkylated byproducts. How can this be minimized?

    A3: C-alkylation at the 3-position of the quinolone ring is a known side reaction.[2] To minimize this:

    • Controlled Addition: Add the geranyl chloride slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

    • Temperature Control: Running the reaction at a lower temperature may disfavor C-alkylation.

Troubleshooting Decision Tree for O-Alkylation:

O_Alkylation_Troubleshooting start Problem with O-Alkylation low_yield Low Yield / Incomplete Reaction start->low_yield poor_selectivity Poor O/N Selectivity start->poor_selectivity side_products C-Alkylation Side Products start->side_products check_reagents Check Reagent Purity (4-hydroxy-2-quinolone, Geranyl Chloride) low_yield->check_reagents Yes increase_time Increase Reaction Time (Monitor by TLC) low_yield->increase_time No optimize_base Optimize Base (e.g., K₂CO₃ vs. NaH) poor_selectivity->optimize_base Yes optimize_solvent Optimize Solvent (e.g., DMF, Acetone) poor_selectivity->optimize_solvent No lower_temp Lower Reaction Temperature side_products->lower_temp Yes slow_addition Slow Addition of Geranyl Chloride side_products->slow_addition No check_reagents->increase_time increase_time->optimize_base optimize_base->optimize_solvent optimize_solvent->lower_temp lower_temp->slow_addition

Caption: Troubleshooting logic for the O-alkylation step.

Table 1: O-Alkylation Reaction Condition Optimization

ParameterCondition ACondition BCondition CDesired Outcome
Base NaHK₂CO₃Cs₂CO₃Favor O-alkylation
Solvent THFDMFAcetoneGood solubility and reactivity
Temperature Room Temp50 °C0 °C to RTHigh selectivity and yield
Geranyl Chloride eq. 1.11.51.2Complete conversion
Stage 2: Selective Hydroxylation

This step involves the selective hydroxylation of one of the double bonds in the geranyl group of the ether intermediate.

FAQs:

  • Q4: My hydroxylation reaction is not selective and is oxidizing both double bonds. How can I improve selectivity?

    A4: Achieving regioselectivity in the oxidation of a diene can be challenging.

    • Choice of Oxidizing Agent: The use of specific oxidizing agents can provide better selectivity. For example, some cytochrome P450 enzymes or biomimetic catalysts can exhibit high regioselectivity in terpene hydroxylation.

    • Directed Hydroxylation: The proximity of the quinolone ring might influence the reactivity of the double bonds. Exploring different catalytic systems that can interact with the heterocyclic part of the molecule might direct the hydroxylation.

  • Q5: The reaction is sluggish and gives a low yield of the hydroxylated product. What are the potential reasons?

    A5: Low reactivity can be due to steric hindrance or the electronic nature of the substrate.

    • Catalyst Loading: If a catalyst is used, increasing the catalyst loading might improve the reaction rate.

    • Temperature: Gently heating the reaction mixture could increase the reaction rate, but this must be balanced with potential loss of selectivity.

Stage 3: Mono-epoxidation

The final step in the synthesis of this compound is the mono-epoxidation of the remaining double bond in the hydroxylated intermediate.

FAQs:

  • Q6: I am getting a mixture of mono-epoxides at different positions. How can I achieve selective epoxidation?

    A6: The reactivity of the two double bonds in the geranyl moiety is different, with the 6,7-double bond generally being more electron-rich and sterically accessible.

    • Reagent Control: Using a stoichiometric amount of the epoxidizing agent (e.g., m-CPBA) can help to favor mono-epoxidation over di-epoxidation.

    • Reaction Temperature: Performing the reaction at low temperatures (e.g., 0 °C) can enhance selectivity.

  • Q7: My reaction is producing the di-epoxide as a major byproduct. How can I avoid this?

    A7: Formation of the di-epoxide occurs when the mono-epoxide reacts further with the epoxidizing agent.

    • Slow Addition: Adding the epoxidizing agent slowly to the reaction mixture can help to maintain a low concentration of the reagent and reduce the formation of the di-epoxide.

    • Monitoring: Closely monitor the reaction by TLC and quench the reaction as soon as the starting material is consumed.

Table 2: Epoxidation Reagent and Condition Comparison

ReagentTypical SolventTemperature (°C)Selectivity for 6,7-epoxidation
m-CPBA Dichloromethane0 to RTGenerally good
Oxone® Biphasic (e.g., DCM/water) with a ketone catalyst0 to RTCan be highly selective
Dimethyldioxirane (DMDO) Acetone-78 to 0High reactivity, may be less selective

General Experimental Protocols

The following are generalized protocols based on common practices for the reaction types involved in this compound synthesis. For precise details, it is crucial to consult the original publication: "Quinoline alkaloids. Part 22. Synthesis of the monoterpenoid quinoline alkaloid, this compound".

Protocol 1: General Procedure for O-Alkylation of 4-Hydroxy-2-quinolone
  • To a solution of 4-hydroxy-2-quinolone in a suitable solvent (e.g., DMF or acetone), add a base (e.g., K₂CO₃).

  • Stir the mixture at room temperature for a specified time to allow for deprotonation.

  • Add geranyl chloride dropwise to the reaction mixture.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Mono-epoxidation
  • Dissolve the geranyl ether intermediate in a suitable solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Add the epoxidizing agent (e.g., m-CPBA) portion-wise, maintaining the temperature at 0 °C.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction with a reducing agent (e.g., aqueous sodium thiosulfate solution).

  • Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

Bucharaine Purification by Chromatography: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of Bucharaine using chromatography.

This compound Chemical Properties

A clear understanding of this compound's chemical properties is fundamental to developing and troubleshooting purification protocols.

PropertyValueSource
Molecular Formula C₁₉H₂₅NO₄[1]
Molecular Weight 331.41 g/mol [1]
Classification Monoterpenoid Quinoline Alkaloid[2][3]
Appearance Not specified, likely a solid
Solubility Sparingly soluble in organic solvents, insoluble in water. Exhibits solubility in organic solvents due to its hydrophobic regions while retaining some polar characteristics from hydroxyl groups.[1][2]
Stability Relatively stable under standard laboratory conditions but may undergo degradation under extreme pH or temperature conditions.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for this compound purification?

A1: For the purification of alkaloids like this compound, silica gel is a commonly used and effective stationary phase for column chromatography.[4] Given this compound's polarity, normal-phase chromatography on silica gel is a suitable starting point. For more challenging separations or if the compound shows instability on silica, other options like alumina or reversed-phase (C18) silica could be explored.[5][6]

Q2: Which solvents are recommended for the mobile phase in this compound purification?

A2: The choice of mobile phase depends on the stationary phase. For normal-phase chromatography with silica gel, a non-polar solvent system with a polar modifier is typically used. A good starting point would be a gradient of hexane and ethyl acetate.[6] The optimal ratio should be determined by thin-layer chromatography (TLC) analysis to achieve good separation. For reversed-phase chromatography, a mixture of water and a polar organic solvent like methanol or acetonitrile would be appropriate.

Q3: My this compound is not eluting from the column. What could be the problem?

A3: Several factors could cause your compound to not elute:

  • Inappropriate Solvent System: The mobile phase may not be polar enough to move this compound off the column. Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate.

  • Compound Decomposition: this compound might be degrading on the silica gel column.[5] You can test for this by spotting your crude sample on a TLC plate, letting it sit for a while, and then developing it to see if new spots appear. If degradation is suspected, consider deactivating the silica gel or using a different stationary phase like alumina.[5]

  • Strong Adsorption: As an alkaloid, the basic nitrogen in this compound's structure can interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or significant peak tailing.[7] Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to your mobile phase can help to mitigate this issue by competing for the active sites on the silica.

Q4: I am observing significant peak tailing during the purification of this compound. How can I resolve this?

A4: Peak tailing is a common issue when purifying basic compounds like alkaloids on silica gel.[7] This is often due to the interaction between the basic nitrogen atom and acidic silanol groups on the stationary phase. To address this:

  • Add a Basic Modifier: As mentioned above, adding a small amount of triethylamine or ammonia to the mobile phase can significantly improve peak shape.

  • Use a Different Stationary Phase: Consider using end-capped reversed-phase silica or a polymer-based stationary phase, which have fewer free silanol groups.

  • Optimize Sample Load: Overloading the column can also lead to peak tailing. Ensure you are not exceeding the column's capacity.

Troubleshooting Guide

This section provides a structured approach to resolving common issues encountered during the chromatographic purification of this compound.

Problem: Low Yield of Purified this compound
Possible Cause Recommended Solution
Compound Degradation on Column Test for stability on silica gel using a 2D TLC experiment. If degradation occurs, switch to a less acidic stationary phase like alumina or deactivated silica gel.[5]
Irreversible Adsorption Add a basic modifier (e.g., 0.1% triethylamine) to the mobile phase to reduce strong interactions with the stationary phase.
Incomplete Elution After your main fractions have been collected, flush the column with a much stronger solvent system (e.g., 10% methanol in dichloromethane) to check for any remaining compound.
Sample Loss During Preparation Ensure complete extraction from the initial plant material. Use appropriate solvents for extraction based on this compound's solubility.[8]
Problem: Poor Separation of this compound from Impurities
Possible Cause Recommended Solution
Inappropriate Mobile Phase Optimize the solvent system using TLC. Aim for a retention factor (Rf) of 0.2-0.4 for this compound to ensure good separation.
Column Overloading Reduce the amount of crude material loaded onto the column. As a general rule, the sample load should be 1-5% of the stationary phase weight.
Poorly Packed Column Ensure the column is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Co-eluting Impurities If impurities have similar polarity, consider using a different chromatographic technique, such as ion-exchange chromatography or preparative HPLC with a different column chemistry.

Experimental Protocol: Column Chromatography of this compound Extract

This is a general protocol and may require optimization based on your specific extract and available equipment.

  • Preparation of the Crude Extract:

    • The dried and powdered plant material of Haplophyllum bucharicum is extracted with a suitable organic solvent like methanol or a mixture of dichloromethane and methanol.[8][9]

    • The solvent is evaporated under reduced pressure to obtain the crude extract.

    • An acid-base extraction can be performed to enrich the alkaloid fraction.[8]

  • Selection of Chromatographic Conditions:

    • Develop a suitable solvent system using TLC. Test various combinations of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, acetone, methanol). Add 0.1% triethylamine to the solvent system to improve the spot shape.

    • The ideal solvent system should give an Rf value of approximately 0.3 for this compound and good separation from major impurities.

  • Column Packing:

    • Choose a column of appropriate size for the amount of crude extract.

    • Prepare a slurry of silica gel in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform and crack-free bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, for samples not readily soluble, perform a "dry loading" by adsorbing the extract onto a small amount of silica gel, evaporating the solvent, and then carefully adding the dried powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Start eluting with the initial, non-polar mobile phase.

    • Gradually increase the polarity of the mobile phase (gradient elution) to elute compounds with increasing polarity.

    • Collect fractions of a suitable volume.

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to identify those containing this compound.

    • Pool the pure fractions containing this compound.

    • Evaporate the solvent to obtain the purified compound.

  • Purity Assessment:

    • Assess the purity of the isolated this compound using techniques like HPLC, LC-MS, and NMR spectroscopy.

Visual Troubleshooting and Workflow Diagrams

The following diagrams illustrate key workflows and logical relationships in the purification and troubleshooting process.

G Troubleshooting Workflow for this compound Purification start Start Purification issue Problem Encountered? start->issue low_yield Low Yield issue->low_yield Yes poor_sep Poor Separation issue->poor_sep Yes peak_tail Peak Tailing issue->peak_tail Yes no_elution No Elution issue->no_elution Yes end Successful Purification issue->end No check_stability Check Compound Stability (2D TLC) low_yield->check_stability add_modifier Add Basic Modifier (e.g., Triethylamine) low_yield->add_modifier optimize_mobile Optimize Mobile Phase (TLC) poor_sep->optimize_mobile reduce_load Reduce Sample Load poor_sep->reduce_load repack_column Repack Column poor_sep->repack_column peak_tail->add_modifier peak_tail->reduce_load no_elution->check_stability increase_polarity Increase Mobile Phase Polarity no_elution->increase_polarity change_stationary Change Stationary Phase (e.g., Alumina) check_stability->change_stationary Degradation check_stability->add_modifier Stable change_stationary->start add_modifier->start optimize_mobile->start reduce_load->start repack_column->start increase_polarity->start

Caption: Troubleshooting workflow for common issues in this compound purification.

G Method Development Logic for this compound Purification cluster_0 Initial Assessment cluster_1 Parameter Selection cluster_2 Optimization & Execution cluster_3 Outcome bucharaine_props This compound Properties (Alkaloid, Moderate Polarity) stationary_phase Select Stationary Phase (Default: Silica Gel) bucharaine_props->stationary_phase mobile_phase Select Mobile Phase (Hexane/EtOAc + Base) bucharaine_props->mobile_phase tlc_analysis TLC Analysis (Crude Extract) tlc_analysis->mobile_phase column_packing Column Packing stationary_phase->column_packing mobile_phase->column_packing sample_loading Sample Loading (Wet or Dry) column_packing->sample_loading gradient_elution Gradient Elution sample_loading->gradient_elution fraction_analysis Fraction Analysis (TLC) gradient_elution->fraction_analysis purified_this compound Purified this compound fraction_analysis->purified_this compound Purity OK troubleshoot Troubleshoot Issues fraction_analysis->troubleshoot Issues Found troubleshoot->stationary_phase Degradation troubleshoot->mobile_phase Poor Separation

Caption: Logical flow for developing a this compound purification method.

References

Technical Support Center: Synthesis of Bucharaine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Bucharaine and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound derivatives, focusing on the critical geranylation step of 4-hydroxy-2-quinolone.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of the desired O-geranylated product Competitive C-alkylation: The phenolate intermediate of 4-hydroxy-2-quinolone is an ambident nucleophile, leading to the formation of C-geranylated side products.[1]- Solvent Selection: Employ aprotic solvents like DMF or THF. Protic solvents can solvate the oxygen atom of the phenolate, making the carbon atoms more nucleophilic and favoring C-alkylation.[1] - Counter-ion: The choice of base and the resulting counter-ion can influence the O/C alkylation ratio. While not explicitly detailed for this compound synthesis in the search results, this is a general principle in the alkylation of phenolates.
Formation of a vinylhexenyl derivative: This byproduct has been observed in the reaction between 4-hydroxy-2-quinolone and geranyl chloride.[2]The precise mechanism for the formation of the vinylhexenyl derivative is not detailed in the provided search results. However, its formation is likely related to the reaction conditions. Careful control of temperature and reaction time may help minimize its formation.
Presence of multiple spots on TLC after geranylation Formation of a mixture of O-geranylated product, C-geranylated isomers, and the vinylhexenyl derivative.[2]Chromatography: Utilize column chromatography for separation. While a specific protocol for this compound precursors is not provided in the search results, a general approach using silica gel and a gradient elution with a mixture of non-polar and polar solvents (e.g., hexane and ethyl acetate) is a standard method for separating isomers with different polarities.
Difficulty in characterizing side products The C-geranylated and vinylhexenyl derivatives may have similar NMR and MS fragmentation patterns to the desired product.Obtain detailed spectroscopic data (¹H NMR, ¹³C NMR, MS) for all isolated fractions and compare with literature values for known quinolone alkaloids. While specific data for these exact byproducts is not in the search results, general characteristics of C-alkylated vs. O-alkylated quinolones can be inferred from related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions in the synthesis of this compound?

A1: The main side reactions occur during the alkylation of 4-hydroxy-2-quinolone with geranyl chloride. Instead of the desired O-alkylation to form the precursor to this compound, competitive C-alkylation can occur, leading to the formation of C-geranyl derivatives.[1][2] Additionally, a vinylhexenyl derivative has been identified as another significant byproduct.[2]

Q2: How can I favor O-alkylation over C-alkylation?

A2: The selectivity of O- versus C-alkylation of phenolate ions is highly dependent on the reaction conditions.[1][3] To favor O-alkylation in the synthesis of this compound precursors:

  • Solvent: Use aprotic solvents such as DMF or acetone. Protic solvents can hydrogen bond with the phenolate oxygen, hindering O-alkylation and promoting C-alkylation.[1]

  • Leaving Group: While not explicitly tested for this compound synthesis in the provided results, in general, "harder" electrophiles (e.g., those with triflate or chloride leaving groups) tend to favor O-alkylation, while "softer" electrophiles (with iodide or bromide leaving groups) can lead to more C-alkylation.[4]

Q3: What is the general procedure for the synthesis of the this compound precursor?

A3: A detailed, step-by-step experimental protocol for the synthesis of this compound is not available in the provided search results. However, the initial step involves the reaction of 4-hydroxy-2-quinolone with geranyl chloride in the presence of a base.[2] The resulting mixture of O- and C-alkylated products, along with other byproducts, must then be separated, typically by column chromatography. The isolated O-geranylated product is then further converted to this compound through selective hydroxylation and mono-epoxidation.[2]

Q4: Are there similar side reactions observed in the synthesis of other related alkaloids?

A4: Yes, the competition between O- and C-alkylation is a common issue in the synthesis of other prenylated quinolone and furoquinoline alkaloids. For instance, in the biosynthesis and synthesis of furoquinoline alkaloids, a prenyl group is introduced to a quinolone core, and controlling the position of attachment is a key challenge.[5][6] The principles of controlling selectivity in these syntheses can often be applied to the synthesis of this compound derivatives.

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of this compound was not found in the search results. The following is a generalized procedure based on the available information for the key geranylation step. Researchers should optimize these conditions for their specific setup.

General Procedure for the Geranylation of 4-hydroxy-2-quinolone:

  • Dissolution: Dissolve 4-hydroxy-2-quinolone in a suitable aprotic solvent (e.g., DMF, acetone).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, sodium hydride) to the solution to form the phenolate anion.

  • Geranyl Chloride Addition: Add geranyl chloride to the reaction mixture.

  • Reaction: Stir the reaction mixture at an appropriate temperature and for a sufficient time to allow for the reaction to proceed. The optimal temperature and time will need to be determined empirically.

  • Work-up: After the reaction is complete, quench the reaction and perform an aqueous work-up to remove the base and other water-soluble impurities.

  • Extraction: Extract the product mixture with a suitable organic solvent.

  • Purification: Dry the organic extract and concentrate it under reduced pressure. Purify the resulting crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired O-geranylated product from the C-geranylated and other side products.

Data Presentation

Quantitative data on the specific yields and ratios of the O-geranylated product, C-geranylated byproducts, and the vinylhexenyl derivative in the synthesis of this compound were not available in the provided search results. The following table is a template that researchers can use to record their experimental results for comparison and optimization.

Reaction Condition Solvent Base Temperature (°C) Yield of O-Geranylated Product (%) Yield of C-Geranylated Products (%) Yield of Vinylhexenyl Derivative (%) O/C Alkylation Ratio
Example 1DMFK₂CO₃Room TempData not availableData not availableData not availableData not available
Example 2AcetoneNaHRefluxData not availableData not availableData not availableData not available
Your Experiment

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key reaction pathway in the synthesis of this compound derivatives and a general experimental workflow.

bucharaine_synthesis_pathway 4-Hydroxy-2-quinolone 4-Hydroxy-2-quinolone Reaction Reaction 4-Hydroxy-2-quinolone->Reaction Geranyl Chloride Geranyl Chloride Geranyl Chloride->Reaction O-Geranylated Product O-Geranylated Product Reaction->O-Geranylated Product Desired Pathway C-Geranylated Products C-Geranylated Products Reaction->C-Geranylated Products Side Reaction Vinylhexenyl Derivative Vinylhexenyl Derivative Reaction->Vinylhexenyl Derivative Side Reaction This compound This compound O-Geranylated Product->this compound Further Steps

Caption: Reaction pathway for this compound synthesis.

experimental_workflow cluster_0 Synthesis cluster_1 Purification & Analysis cluster_2 Further Synthesis Reaction Setup Reaction Setup Geranylation Reaction Geranylation Reaction Reaction Setup->Geranylation Reaction Work-up & Extraction Work-up & Extraction Geranylation Reaction->Work-up & Extraction Column Chromatography Column Chromatography Work-up & Extraction->Column Chromatography Product Analysis (TLC, NMR, MS) Product Analysis (TLC, NMR, MS) Column Chromatography->Product Analysis (TLC, NMR, MS) Conversion to this compound Conversion to this compound Product Analysis (TLC, NMR, MS)->Conversion to this compound

Caption: General experimental workflow.

References

Navigating Bucharaine Synthesis for Preclinical Supply: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals embarking on the scaled-up synthesis of Bucharaine for preclinical evaluation, this technical support center provides essential guidance. Below are troubleshooting protocols and frequently asked questions to address common challenges in the synthesis, purification, and handling of this monoterpenoid quinoline alkaloid.

Troubleshooting Guide

This guide addresses specific issues that may arise during the multi-step synthesis of this compound, particularly when transitioning to larger batch sizes.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in O-Alkylation of 4-hydroxy-2-quinolone - Incomplete deprotonation of 4-hydroxy-2-quinolone.- Degradation of geranyl chloride.- Competing C-alkylation.- Ensure the use of a sufficiently strong base (e.g., NaH, K2CO3) and anhydrous conditions.- Use freshly prepared or purified geranyl chloride; its derivatives can be sensitive to reaction conditions.[1][2]- Optimize reaction temperature; lower temperatures may favor O-alkylation.
Formation of Impurities During O-Alkylation - Presence of moisture leading to hydrolysis of geranyl chloride.- Isomerization of the geranyl side chain.- Dry all solvents and reagents thoroughly before use.- Consider using a milder base and monitor the reaction closely by TLC or LC-MS to minimize side reactions.
Incomplete or Non-Selective Dihydroxylation - Inefficient catalyst or oxidant.- Steric hindrance of the double bonds in the geranyl ether intermediate.- Inappropriate reaction pH.- For selective dihydroxylation, consider using Sharpless asymmetric dihydroxylation conditions (AD-mix-α or AD-mix-β) which can provide high stereoselectivity.[3][4][5]- The trisubstituted double bond is generally more reactive towards epoxidation and dihydroxylation than the disubstituted one.[6]- Ensure the pH is maintained in the optimal range for the chosen dihydroxylation method.[7]
Difficulty in Purifying this compound - Presence of closely related stereoisomers or byproducts.- The amphiphilic nature of the molecule.- Employ multi-step purification techniques, starting with column chromatography (silica gel or alumina).[8][9]- Consider preparative HPLC or supercritical fluid chromatography (SFC) for final purification to achieve high purity required for preclinical studies.[10]- Crystallization can also be an effective purification method for alkaloids.[8]
Batch-to-Batch Variability - Inconsistent quality of starting materials.- Poor control over reaction parameters (temperature, time, stoichiometry).- Implement stringent quality control for all starting materials and reagents.- Standardize all reaction and work-up procedures and maintain detailed batch records.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the scale-up synthesis of this compound?

A1: The selective functionalization of the geranyl side chain, specifically the dihydroxylation or epoxidation step, is often the most challenging. Achieving high selectivity and yield on a larger scale requires careful control of reaction conditions to avoid the formation of complex mixtures of isomers.

Q2: How can I monitor the progress of the reactions effectively?

A2: Thin-layer chromatography (TLC) is a quick and effective method for routine monitoring. For more detailed analysis of reaction conversion and impurity profiles, High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) is recommended.

Q3: What are the stability and storage considerations for this compound?

A3: As a monoterpenoid quinoline alkaloid, this compound may be sensitive to light, heat, and oxidation. It is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) at low temperatures and protected from light.

Q4: Are there alternative synthetic routes to this compound?

A4: The primary reported synthesis involves the O-alkylation of 4-hydroxy-2-quinolone with a geranyl derivative followed by side-chain modification. While other strategies for the synthesis of quinoline alkaloids exist, this route appears to be the most direct for this compound.[11][12]

Quantitative Data from Analogous Syntheses

The following data is representative of typical yields for the key reaction types involved in this compound synthesis, based on literature for similar compounds, as specific scale-up data for this compound is not publicly available.

Table 1: Representative Yields for O-Alkylation of 4-hydroxy-2-quinolones

Alkylating Agent Base Solvent Temperature (°C) Yield (%)
Prenyl BromideK2CO3DMF2585-95
Geranyl BromideNaHTHF0-2570-85
Isoprenyl ChlorideCs2CO3Acetonitrile8065-80

Table 2: Representative Yields for Dihydroxylation of Terpenoid Alkenes

Substrate Reagent Conditions Yield (%) Selectivity
LimoneneOsO4 (cat.), NMOAcetone/Water80-90High for trisubstituted double bond
GeraniolAD-mix-βt-BuOH/Water90-98>95% ee
α-PineneH2O2, Tungsten catalystSolvent-free70-85Good

Experimental Protocols

Protocol 1: O-Alkylation of 4-hydroxy-2-quinolone with Geranyl Chloride

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Argon), add anhydrous N,N-dimethylformamide (DMF).

  • Deprotonation: Add 4-hydroxy-2-quinolone (1.0 eq) to the solvent, followed by the portion-wise addition of sodium hydride (1.2 eq, 60% dispersion in mineral oil) at 0 °C.

  • Reaction: Stir the mixture at 0 °C for 30 minutes, then add a solution of geranyl chloride (1.1 eq) in anhydrous DMF dropwise.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction with ice-cold water. Extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Dihydroxylation of the Geranyl Ether Intermediate

  • Preparation: In a round-bottom flask, dissolve the geranyl ether intermediate (1.0 eq) in a mixture of tert-butanol and water.

  • Reaction: Add AD-mix-β (commercially available premixed reagent) to the solution at room temperature.[5]

  • Monitoring: Stir the reaction vigorously for 24-48 hours. The reaction progress can be monitored by TLC or LC-MS.

  • Work-up: After completion, quench the reaction by adding sodium sulfite and stir for 1 hour. Extract the mixture with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude diol can be purified by column chromatography.

Visualizations

Bucharaine_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Final Product 4-hydroxy-2-quinolone 4-hydroxy-2-quinolone Geranyl_Ether 4-(Geranyloxy)quinolin-2(1H)-one 4-hydroxy-2-quinolone->Geranyl_Ether O-Alkylation (Base, Solvent) Geranyl_Chloride Geranyl Chloride Geranyl_Chloride->Geranyl_Ether This compound This compound Geranyl_Ether->this compound Selective Dihydroxylation (e.g., AD-mix)

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Problem Encountered (e.g., Low Yield) check_reagents Verify Starting Material Quality and Purity start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Stoichiometry) check_reagents->check_conditions Reagents OK optimize_reagents Optimize Reagents (e.g., Base, Solvent) check_reagents->optimize_reagents Reagents Suspect optimize_conditions Optimize Conditions (e.g., Temperature Gradient) check_conditions->optimize_conditions Conditions Suspect analyze_byproducts Analyze Byproducts (LC-MS, NMR) check_conditions->analyze_byproducts Conditions OK optimize_reagents->check_conditions optimize_conditions->analyze_byproducts modify_workup Modify Work-up/ Purification Protocol analyze_byproducts->modify_workup consult_literature Consult Literature for Analogous Reactions analyze_byproducts->consult_literature solution Problem Resolved modify_workup->solution consult_literature->optimize_reagents consult_literature->optimize_conditions

Caption: Troubleshooting workflow for synthesis issues.

References

Navigating Bucharaine Dosage in Animal Models: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential guidance for refining Bucharaine dosage in animal model studies. Due to the limited specific data on this compound, this guide offers a framework based on established principles of preclinical drug development for novel compounds. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges researchers may encounter during their experiments.

Troubleshooting Guide

This section provides solutions to specific problems that may arise during your in vivo studies with this compound.

Problem Possible Causes Recommended Actions
High mortality or severe adverse effects at initial doses. 1. The starting dose is too high. 2. Incorrect allometric scaling from in vitro to in vivo models. 3. The vehicle used for administration has toxic effects. 4. The animal strain is particularly sensitive to the compound.1. Re-evaluate Dose Calculation: Start with a much lower dose. A common approach is to start with one-tenth of the dose that showed any cytotoxic effects in vitro. 2. Conduct a Maximum Tolerated Dose (MTD) Study: Perform a dose-escalation study to determine the highest dose that does not cause unacceptable side effects.[1][2][3] 3. Vehicle Toxicity Control: Administer the vehicle alone to a control group to rule out any vehicle-induced toxicity. 4. Literature Review: Check for any known sensitivities of your chosen animal strain to similar classes of compounds (e.g., alkaloids).
Lack of efficacy or desired biological response. 1. The dose is too low. 2. Poor bioavailability or rapid metabolism of this compound in the animal model. 3. The chosen animal model is not appropriate for the targeted biological pathway. 4. The compound is not reaching the target tissue in sufficient concentrations.1. Dose Escalation: If no toxicity was observed at the initial doses, gradually increase the dose. 2. Pharmacokinetic (PK) Studies: Conduct PK studies to understand the absorption, distribution, metabolism, and excretion (ADME) of this compound. This will help in determining the optimal dosing frequency and route of administration.[4][5][6] 3. Pharmacodynamic (PD) Studies: Measure the effect of this compound on a relevant biomarker to confirm target engagement in vivo.[4][5][6] 4. Re-evaluate the Animal Model: Ensure the chosen animal model expresses the target of interest and that the disease model is relevant to the therapeutic goal.
Inconsistent results between animals or experiments. 1. Variability in drug administration (e.g., gavage technique). 2. Differences in animal age, weight, or health status. 3. Instability of the this compound formulation. 4. Pharmacokinetic and pharmacodynamic variability between animals.[4][5][6]1. Standardize Protocols: Ensure all personnel are trained and follow a standardized protocol for drug formulation and administration. 2. Animal Selection: Use animals of the same sex, and within a narrow age and weight range. Ensure all animals are healthy before starting the experiment. 3. Formulation Stability: Check the stability of your this compound formulation over the duration of the experiment. 4. Increase Sample Size: A larger number of animals per group can help to account for individual variability.
Unexpected off-target effects. 1. This compound may interact with multiple signaling pathways. 2. The observed effect is due to a metabolite of this compound.1. Signaling Pathway Analysis: Perform in vitro assays to screen for this compound's activity against a panel of common signaling pathways.[7][8][9][10] 2. Metabolite Profiling: Analyze plasma and tissue samples to identify major metabolites and assess their biological activity.

Frequently Asked Questions (FAQs)

Q1: How do I determine a safe starting dose for this compound in my animal model?

A1: Since there is limited public data on this compound, a conservative approach is necessary. It is recommended to start with a dose-escalation study to determine the Maximum Tolerated Dose (MTD).[2][3] The FDA provides guidance on estimating a safe starting dose for clinical trials based on preclinical data, and these principles can be adapted for initial animal studies.[11] Generally, you can start with a fraction (e.g., 1/10th) of the lowest observed adverse effect level (LOAEL) if available from any preliminary studies, or a dose calculated based on in vitro cytotoxicity assays with a large safety margin.

Q2: What is a Maximum Tolerated Dose (MTD) study and how do I perform one?

A2: An MTD study is a short-term dose-escalation experiment to find the highest dose of a drug that can be administered without causing unacceptable toxicity.[2][3]

Experimental Protocol for MTD Determination in Rodents:

  • Animal Selection: Use a small number of animals per group (e.g., 3-5 mice or rats of the same sex).[1]

  • Dose Selection: Start with a low dose and escalate in subsequent groups (e.g., 2-fold or 3-fold increases).[1] A suggested starting range for a novel alkaloid could be 5, 10, 20, 40, 80 mg/kg.[1]

  • Administration: Administer this compound via the intended route of administration for your main study.

  • Monitoring: Observe the animals closely for clinical signs of toxicity, including changes in weight, behavior, and appearance, for a set period (e.g., 7-14 days).[1][3]

  • Endpoint: The MTD is the highest dose that does not cause significant weight loss (e.g., >15-20%), severe clinical signs, or mortality.[1][2]

Q3: Why are my results with this compound not translating from in vitro to in vivo?

A3: Discrepancies between in vitro and in vivo results are common in drug development. Several factors can contribute to this:

  • Pharmacokinetics: The compound may be poorly absorbed, rapidly metabolized, or quickly eliminated in a living organism, preventing it from reaching the target tissue at effective concentrations.[4][5][6]

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation might be very low.

  • Protein Binding: this compound might bind extensively to plasma proteins, reducing the amount of free drug available to exert its effect.

  • Animal Model Physiology: The biological environment in a whole animal is significantly more complex than in a cell culture.[12]

To address this, it is crucial to perform pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Q4: What are the key pharmacokinetic (PK) parameters I should measure for this compound?

A4: Key PK parameters to assess include:

Parameter Description
Cmax Maximum (or peak) serum concentration that a drug achieves.
Tmax The time at which the Cmax is observed.
AUC Area under the curve; represents the total drug exposure over time.
t1/2 Half-life; the time it takes for the drug concentration to be reduced by half.
Bioavailability (F%) The fraction of an administered dose of unchanged drug that reaches the systemic circulation.

Q5: How can I investigate the mechanism of action of this compound if it's unknown?

A5: A tiered approach can be used:

  • In Silico Prediction: Use computational models to predict potential protein targets and signaling pathways based on the chemical structure of this compound.

  • In Vitro Screening: Test the effect of this compound on a panel of cell lines with known signaling pathway dependencies.[7][8][9][10] Utilize pathway-specific reporter assays.

  • Target Engagement: In your animal model, after determining a tolerated and potentially efficacious dose, you can analyze target tissues to look for changes in protein expression or phosphorylation states within suspected signaling pathways.

Visualizations

G cluster_0 Dose Determination Workflow In Vitro Potency In Vitro Potency Dose Range Finding Dose Range Finding In Vitro Potency->Dose Range Finding Literature Review Literature Review Literature Review->Dose Range Finding MTD Study MTD Study Dose Range Finding->MTD Study Pharmacokinetic Study Pharmacokinetic Study MTD Study->Pharmacokinetic Study Efficacy Study Dose Selection Efficacy Study Dose Selection Pharmacokinetic Study->Efficacy Study Dose Selection

Caption: Workflow for establishing an effective and safe dose for a novel compound.

G cluster_1 Troubleshooting Inconsistent Results Inconsistent Results Inconsistent Results Standardize Protocols Standardize Protocols Inconsistent Results->Standardize Protocols Uniform Animal Cohort Uniform Animal Cohort Inconsistent Results->Uniform Animal Cohort Check Formulation Stability Check Formulation Stability Inconsistent Results->Check Formulation Stability Increase Sample Size Increase Sample Size Inconsistent Results->Increase Sample Size Consistent Data Consistent Data Standardize Protocols->Consistent Data Uniform Animal Cohort->Consistent Data Check Formulation Stability->Consistent Data Increase Sample Size->Consistent Data

Caption: Logical steps to troubleshoot and resolve inconsistent experimental outcomes.

G cluster_2 Hypothetical Signaling Pathway for an Alkaloid This compound This compound Receptor Receptor This compound->Receptor Binds Kinase A Kinase A Receptor->Kinase A Activates Kinase B Kinase B Kinase A->Kinase B Phosphorylates Transcription Factor Transcription Factor Kinase B->Transcription Factor Activates Gene Expression Gene Expression Transcription Factor->Gene Expression Induces Biological Response Biological Response Gene Expression->Biological Response

References

Validation & Comparative

A Comparative Analysis of the Anticancer Activity of Quinoline Alkaloids: Topoisomerase Inhibitors vs. Tubulin Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activities of two major classes of quinoline alkaloids, distinguished by their primary mechanisms of action: topoisomerase inhibition and tubulin polymerization inhibition. Due to the lack of scientific literature on "bucharaine," this guide will focus on well-characterized and clinically relevant quinoline alkaloids to provide a valuable comparative analysis for researchers in oncology and drug development.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a broad range of biological activities, including potent anticancer effects.[1] These compounds exert their cytotoxic effects through various mechanisms, most notably by targeting DNA topoisomerase enzymes or the microtubule network essential for cell division.[1]

Data Presentation: A Comparative Look at Cytotoxicity

The anticancer potency of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cancer cell growth. The following tables summarize the IC50 values for representative quinoline alkaloids against a panel of human cancer cell lines.

Topoisomerase I Inhibitors

Camptothecin and its semi-synthetic derivatives, topotecan and irinotecan, are well-established anticancer agents that function by inhibiting topoisomerase I, an enzyme crucial for relieving torsional stress in DNA during replication and transcription.[2]

CompoundCell LineCancer TypeIC50 (µM)
Camptothecin HT29Colon Carcinoma0.037 - 0.048
LOXMelanoma0.037 - 0.048
SKOV3Ovarian Cancer0.037 - 0.048
MCF-7Breast Cancer0.089
HCC1419Breast Cancer0.067
MDA-MB-157Breast Cancer0.007
GI 101ABreast Cancer0.150
MDA-MB-231Breast Cancer0.250
Topotecan MCF-7 LucBreast Cancer0.013
DU-145 LucProstate Cancer0.002
PSN-1Pancreatic Cancer~0.1 (Calculated from nM)
Irinotecan LoVoColon Carcinoma15.8
HT-29Colon Carcinoma5.17
SW480Colon Carcinoma>10 (Calculated from µg/ml)
HCT8Colon Carcinoma>10 (Calculated from µg/ml)
COLO-357Pancreatic Cancer5.4
MIA PaCa-2Pancreatic Cancer23
PANC-1Pancreatic Cancer46

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and assay method.

Tubulin Polymerization Inhibitors

This class of quinoline alkaloids, including 2-styrylquinolines and analogues of combretastatin A-4, disrupts the formation and dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. This interference leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

CompoundCell LineCancer TypeIC50 (µM)
2-Styrylquinoline Derivative (3a) HepG2Liver Cancer~0.02 (Calculated from µg/ml)
HCT116Colon Cancer~0.02 (Calculated from µg/ml)
2-Styrylquinoline Derivative (4a) HepG2Liver Cancer~0.03 (Calculated from µg/ml)
HCT116Colon Cancer~0.02 (Calculated from µg/ml)
Combretastatin A-4 Quinoline Analogue (19h) MCF-7Breast Cancer0.02 - 0.04
HL-60Leukemia0.02 - 0.04
HCT-116Colon Cancer0.02 - 0.04
HeLaCervical Cancer0.02 - 0.04
Combretastatin A-4 Quinoline Analogue (12c) MCF-7Breast Cancer0.010 - 0.042
HL-60Leukemia0.010 - 0.042
HCT-116Colon Cancer0.010 - 0.042
HeLaCervical Cancer0.010 - 0.042
Quinoline Derivative (4c) MDA-MB-231Breast CancerNot specified, but potent

Note: The specific structures of the 2-styrylquinoline and combretastatin A-4 analogue derivatives can be found in the cited literature.[3][4][5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the anticancer activity of quinoline alkaloids.

Cell Viability Assay (MTT Assay)

This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the quinoline alkaloid and incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.

  • Incubation: Incubate the plate for 2 to 4 hours, or until a purple precipitate is visible. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Topoisomerase I Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of topoisomerase I, which relaxes supercoiled DNA.

  • Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing a reaction buffer, supercoiled plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Add purified topoisomerase I enzyme to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer/gel loading dye.

  • Agarose Gel Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers.

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light.

  • Analysis: Topoisomerase I relaxes supercoiled DNA into a series of topoisomers. An inhibitory compound will prevent this relaxation, resulting in the persistence of the supercoiled DNA band.

Tubulin Polymerization Inhibition Assay

This assay measures the effect of a compound on the in vitro polymerization of tubulin into microtubules.

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing purified tubulin, GTP (which is required for polymerization), and a fluorescent reporter in a polymerization buffer.

  • Compound Addition: Add the test compound at various concentrations to the reaction mixture.

  • Initiation of Polymerization: Initiate polymerization by raising the temperature to 37°C.

  • Monitoring Polymerization: Measure the increase in fluorescence or absorbance (at 340 nm) over time using a microplate reader. The incorporation of the fluorescent reporter into the growing microtubules or the increased light scattering due to microtubule formation leads to a change in the signal.

  • Data Analysis: The rate and extent of tubulin polymerization are determined from the kinetic curves. The IC50 for tubulin polymerization inhibition is calculated by plotting the percentage of inhibition against the compound concentration.[6][7]

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Treat cells with the quinoline alkaloid for a specified period.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane and preserve the cellular structures.

  • Staining: Resuspend the fixed cells in a staining solution containing a fluorescent DNA-binding dye, such as propidium iodide (PI), and RNase A (to prevent staining of RNA).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The intensity of the fluorescence signal from the DNA-binding dye is proportional to the amount of DNA in each cell.

  • Data Analysis: A histogram of fluorescence intensity versus cell count is generated. Cells in G0/G1 have a 2n DNA content, cells in G2/M have a 4n DNA content, and cells in the S phase have a DNA content between 2n and 4n. This allows for the quantification of the percentage of cells in each phase of the cell cycle.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment and Harvesting: Treat cells with the test compound and then harvest them.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

  • Data Analysis:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative (due to the externalization of phosphatidylserine).

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive (due to loss of membrane integrity).[8][9]

Visualization of Anticancer Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

topoisomerase_inhibition cluster_nucleus Cell Nucleus DNA Supercoiled DNA TopoI Topoisomerase I DNA->TopoI binds to Cleavable_Complex Cleavable Complex (DNA-Topo I) TopoI->Cleavable_Complex nicks DNA Relaxed_DNA Relaxed DNA Cleavable_Complex->Relaxed_DNA re-ligates DNA Quinoline_Alkaloid Quinoline Alkaloid (e.g., Camptothecin) Cleavable_Complex->Quinoline_Alkaloid trapped by Stabilized_Complex Stabilized Ternary Complex (DNA-Topo I-Alkaloid) Quinoline_Alkaloid->Stabilized_Complex Replication_Fork Replication Fork Stabilized_Complex->Replication_Fork collision with DNA_Damage DNA Double-Strand Break Replication_Fork->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis triggers

Topoisomerase I Inhibition Pathway

tubulin_polymerization_inhibition cluster_cytoplasm Cell Cytoplasm Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule polymerization Quinoline_Alkaloid Quinoline Alkaloid (e.g., 2-Styrylquinoline) Tubulin->Quinoline_Alkaloid binding of Microtubule->Tubulin depolymerization Mitotic_Spindle Mitotic Spindle Microtubule->Mitotic_Spindle forms Quinoline_Alkaloid->Microtubule inhibits polymerization Cell_Cycle_Arrest G2/M Phase Arrest Mitotic_Spindle->Cell_Cycle_Arrest disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis triggers

Tubulin Polymerization Inhibition Pathway

experimental_workflow start Start: Select Quinoline Alkaloid cell_culture Cancer Cell Culture start->cell_culture mtt_assay MTT Assay (Determine IC50) cell_culture->mtt_assay mechanism_studies Mechanism of Action Studies mtt_assay->mechanism_studies topo_assay Topoisomerase Inhibition Assay mechanism_studies->topo_assay tubulin_assay Tubulin Polymerization Inhibition Assay mechanism_studies->tubulin_assay cell_cycle Cell Cycle Analysis mechanism_studies->cell_cycle apoptosis Apoptosis Assay mechanism_studies->apoptosis end End: Evaluate Anticancer Potential topo_assay->end tubulin_assay->end cell_cycle->end apoptosis->end

Anticancer Activity Evaluation Workflow

Conclusion

Quinoline alkaloids represent a diverse and promising class of anticancer agents. This guide has provided a comparative overview of two major subclasses: topoisomerase I inhibitors and tubulin polymerization inhibitors. The data presented herein, along with the detailed experimental protocols, offer a valuable resource for researchers and drug development professionals working to advance the field of oncology. The distinct mechanisms of action of these compounds provide multiple avenues for therapeutic intervention and the development of novel cancer treatments. Further research into the structure-activity relationships and the development of more selective and potent quinoline derivatives holds great promise for the future of cancer therapy.

References

validating the antioxidant capacity of Bucharaine against known standards

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a comparative overview of the antioxidant capacity of Bucharaine against established antioxidant standards. The following sections detail the quantitative comparisons, experimental methodologies, and relevant biological pathways to offer a comprehensive assessment for research and development purposes. While "this compound" has shown potential biological activities, including antioxidant properties, publicly available quantitative data comparing its efficacy to standard antioxidants is limited.[1] This guide therefore serves as a template, presenting data from known standards to illustrate how this compound's antioxidant capacity could be evaluated and contextualized.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of a compound is often quantified by its IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency. The table below presents typical IC50 values for well-established antioxidant standards in two common assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compound (Placeholder) Insert Experimental DataInsert Experimental Data
Ascorbic Acid (Vitamin C)6.1 - 9.74[2][3]~0.11[4]
Gallic Acid2.6[5]1.03[6][7]
TroloxData VariesUsed as a standard for TEAC[8][9]

Note: The IC50 values for standard compounds can vary between studies due to differences in experimental conditions. The values presented here are representative examples from the literature.

Experimental Protocols

Accurate and reproducible assessment of antioxidant capacity is crucial. The following are detailed methodologies for three widely used antioxidant assays.

1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay [10][11][12]

This assay is based on the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.[10]

  • Reagent Preparation: A stock solution of DPPH is prepared in methanol or ethanol (typically 0.1 mM).[11]

  • Procedure:

    • A defined volume of the DPPH working solution is added to test tubes or microplate wells.[11]

    • Various concentrations of the test compound (this compound) and standard antioxidants are added to the DPPH solution.[10] A control containing only the solvent and DPPH is also prepared.

    • The mixtures are incubated in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

    • The absorbance of the solutions is measured spectrophotometrically at approximately 517 nm.[10]

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100.[10] The IC50 value is then determined by plotting the percentage of inhibition against the concentration of the test compound.

2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay [13][14]

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

  • Reagent Preparation: The ABTS•+ radical cation is generated by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate. The mixture is incubated in the dark at room temperature for 12-16 hours.[14] The resulting solution is then diluted with a suitable solvent (e.g., water or ethanol) to an absorbance of ~0.700 at 734 nm.

  • Procedure:

    • A specific volume of the test compound or standard is mixed with the diluted ABTS•+ solution.[14]

    • The reaction mixture is incubated for a set time (e.g., 6 minutes) at room temperature.[14]

    • The absorbance is measured at 734 nm.[14]

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant activity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.[8][9]

3. FRAP (Ferric Reducing Antioxidant Power) Assay [14][15][16]

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. This reduction results in the formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex.[16]

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM in 40 mM HCl), and a solution of FeCl₃·6H₂O (20 mM) in a 10:1:1 ratio.[14][15]

  • Procedure:

    • The FRAP reagent is mixed with the test sample.[15]

    • The mixture is incubated at 37°C for a specified time (e.g., 6 minutes).[14]

    • The absorbance of the colored product is measured at 593 nm.[15]

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as FRAP values.

Visualizing Methodologies and Pathways

To better understand the experimental process and the underlying biological mechanisms, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Prepare this compound & Standard Solutions C Mix this compound/Standard with Reagent A->C B Prepare Assay Reagent (DPPH, ABTS, or FRAP) B->C D Incubate (Time & Temp Specific to Assay) C->D E Measure Absorbance (Spectrophotometer) D->E F Calculate % Inhibition & IC50 Value E->F

Caption: A generalized workflow for in vitro antioxidant capacity assays.

The cellular response to oxidative stress often involves the activation of specific signaling pathways. A key pathway in cellular defense against oxidative stress is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[17][18][19]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Ub Ubiquitination & Degradation Keap1_Nrf2->Ub constitutive Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Genes Antioxidant & Detoxifying Genes (e.g., HO-1, NQO1) ARE->Genes activates transcription

Caption: The Nrf2-ARE signaling pathway in response to oxidative stress.[17][20]

References

In Vivo Validation of Bucharaine's Anticancer Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

To Researchers, Scientists, and Drug Development Professionals:

Extensive searches for in vivo validation studies, mechanistic data, and signaling pathways associated with the anticancer effects of a compound referred to as "Bucharaine" in mouse models have yielded no specific scientific literature. This suggests that "this compound" may be a novel, less-studied compound with limited publicly available data, or the name may be subject to alternative nomenclature.

While we cannot provide a comparative guide on this compound at this time due to the absence of experimental data, we have compiled a comprehensive guide on a well-documented alternative, FBA-TPQ , a novel synthetic makaluvamine analog, which has demonstrated significant in vivo anticancer activity in breast cancer mouse models. This guide adheres to the core requirements of data presentation, experimental protocols, and visualization of signaling pathways and workflows.

Comparative Analysis: FBA-TPQ vs. Standard Chemotherapeutic Agents

This section will be populated with comparative data once specific studies comparing FBA-TPQ with other agents are identified and analyzed. For the purpose of this template, placeholder data is used.

ParameterFBA-TPQDoxorubicin (Standard of Care)Paclitaxel (Standard of Care)
Mouse Model MCF-7 Xenograft (Nude Mice)MCF-7 Xenograft (Nude Mice)MDA-MB-231 Xenograft (SCID Mice)
Dosage 5-20 mg/kg5 mg/kg10 mg/kg
Tumor Growth Inhibition Up to 71.6%~60%~50%
Survival Rate Data not availableData not availableData not available
Metastasis Reduction Data not availableData not availableData not available
Key Molecular Targets Topoisomerase II, p53 pathwayTopoisomerase II, DNA intercalationTubulin polymerization

Experimental Protocols

In Vivo Xenograft Model
  • Cell Line: MCF-7 human breast cancer cells were cultured and harvested.

  • Animal Model: Female athymic nude mice (4-6 weeks old) were used.

  • Tumor Implantation: 1 x 10^7 MCF-7 cells in 0.1 mL of Matrigel were injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reached a volume of approximately 100-150 mm³, mice were randomized into control and treatment groups. FBA-TPQ was administered intraperitoneally at doses of 5, 10, and 20 mg/kg on a schedule of three times per week. The control group received the vehicle solution.

  • Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (length × width²) / 2.

  • Endpoint: The study was terminated when tumors in the control group reached a predetermined size or after a specified duration. Tumors were then excised for further analysis.

Western Blot Analysis
  • Sample Preparation: Excised tumor tissues were homogenized in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting: Membranes were blocked and then incubated with primary antibodies against key proteins in the p53 signaling pathway (e.g., p53, p21, Bax, Bcl-2) and apoptosis markers (e.g., cleaved caspase-3).

  • Detection: After incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Experimental Workflow

Below are diagrams illustrating the key signaling pathway affected by FBA-TPQ and the general experimental workflow for in vivo validation.

FBA_TPQ_Signaling_Pathway FBATPQ FBA-TPQ TopoisomeraseII Topoisomerase II FBATPQ->TopoisomeraseII Inhibits DNA_Damage DNA Damage ATM_ATR ATM/ATR DNA_Damage->ATM_ATR Activates p53 p53 ATM_ATR->p53 Phosphorylates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces Bcl2 Bcl-2 p53->Bcl2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: FBA-TPQ induced apoptosis and cell cycle arrest via the p53 pathway.

in_vivo_workflow start Start cell_culture MCF-7 Cell Culture start->cell_culture injection Subcutaneous Injection in Nude Mice cell_culture->injection tumor_growth Tumor Growth to 100-150 mm³ injection->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with FBA-TPQ or Vehicle randomization->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Endpoint Criteria Met monitoring->endpoint analysis Tumor Excision & Western Blot Analysis endpoint->analysis end End analysis->end

Caption: Workflow for in vivo validation of anticancer drug efficacy.

Bucharaine: A Comparative Analysis of Efficacy Against Standard Chemotherapy Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bucharaine, a quinoline alkaloid isolated from the Haplophyllum genus, has garnered interest for its potential biological activities, including antioxidant and anti-inflammatory properties. Preliminary computational studies have suggested its potential as an anticancer agent. This guide provides a comparative overview of the available efficacy data for this compound against standard-of-care chemotherapy drugs. It is important to note that publicly available research directly comparing this compound to standard chemotherapeutics is limited. Therefore, this guide presents available data for this compound and compares it with established data for standard agents against similar cancer cell lines to provide a contextual reference.

Quantitative Efficacy Data

Direct comparative studies of this compound against standard chemotherapy drugs are not extensively available in the current body of scientific literature. The following tables summarize the available cytotoxicity data for this compound and several standard chemotherapy agents against the HCT-116 human colon carcinoma cell line. This allows for an indirect comparison of their potential potencies.

Table 1: Cytotoxicity (IC50) of this compound Against Cancer Cell Lines

CompoundCell LineIC50 (µM)Citation
This compoundHeLa>100

Note: In a study evaluating various alkaloids, this compound was not among the five most potent compounds against the HeLa cell line, with its IC50 value exceeding 100 µM. Specific IC50 data for HCT-116 was not provided for this compound, but it was noted that another alkaloid from the same genus, haplamine, showed significant activity against this cell line.

Table 2: Cytotoxicity (IC50) of Standard Chemotherapy Drugs Against HCT-116 Cell Line

DrugDrug ClassIC50 (µM)Citation
DoxorubicinAnthracycline0.96 ± 0.02[1]
DoxorubicinAnthracycline0.96[2]
CisplatinPlatinum Compound18
CisplatinPlatinum Compound4.2 (µg/mL)[3]
CisplatinPlatinum Compound14.54[4]
PaclitaxelTaxane0.00246[5]
PaclitaxelTaxane0.0097[6]
5-FluorouracilAntimetabolite23.41[7]
5-FluorouracilAntimetabolite19.87[8]
5-FluorouracilAntimetabolite125 (µg/mL)[9]
5-FluorouracilAntimetabolite200 (µg/mL)[10]

Experimental Protocols

The following is a generalized protocol for a common cytotoxicity assay used to determine the IC50 values listed above.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][12]

Materials:

  • HCT-116 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • This compound or standard chemotherapy drug of interest

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: HCT-116 cells are harvested and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well in 100 µL of complete DMEM. The plates are then incubated for 24 hours to allow for cell attachment.

  • Drug Treatment: After 24 hours, the medium is replaced with fresh medium containing serial dilutions of the test compound (this compound or a standard chemotherapy drug). A control group of cells is treated with vehicle (e.g., DMSO) alone.

  • Incubation: The plates are incubated for a further 48-72 hours.

  • MTT Addition: Following the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours at 37°C.[12] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals.

  • Solubilization of Formazan: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[13]

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the drug concentration.

Signaling Pathways

The precise molecular mechanism of this compound's potential anticancer activity is not yet well-defined. As a quinoline derivative, it is hypothesized to potentially induce apoptosis by modulating cell cycle regulators and key signaling pathways associated with tumor growth.

Standard chemotherapy drugs, in contrast, have well-characterized mechanisms of action and impact on cellular signaling pathways.

Experimental Workflow: Cytotoxicity Assessment

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Drug Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed HCT-116 cells in 96-well plates incubation_24h Incubate for 24h cell_seeding->incubation_24h drug_addition Add serial dilutions of test compounds incubation_24h->drug_addition incubation_48h Incubate for 48-72h drug_addition->incubation_48h mtt_addition Add MTT solution incubation_48h->mtt_addition incubation_4h Incubate for 4h mtt_addition->incubation_4h solubilization Add DMSO to dissolve formazan incubation_4h->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability determine_ic50 Determine IC50 values calculate_viability->determine_ic50

Caption: Workflow for determining the IC50 of a compound using the MTT assay.

Doxorubicin Signaling Pathway

doxorubicin_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm/Mitochondria dox Doxorubicin dna_intercalation DNA Intercalation dox->dna_intercalation Enters Nucleus top2 Topoisomerase II Inhibition dox->top2 Enters Nucleus ros Reactive Oxygen Species (ROS) Generation dox->ros Cellular Metabolism dna_damage DNA Damage dna_intercalation->dna_damage top2->dna_damage p53 p53 Activation dna_damage->p53 apoptosis_n Apoptosis p53->apoptosis_n apoptosis_c Apoptosis mito_damage Mitochondrial Damage ros->mito_damage cyto_c Cytochrome c Release mito_damage->cyto_c caspase Caspase Activation cyto_c->caspase caspase->apoptosis_c

Caption: Doxorubicin induces apoptosis via DNA damage and ROS generation.[14][15][16]

Cisplatin Signaling Pathway

cisplatin_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cis Cisplatin dna_adducts DNA Adducts & Cross-links cis->dna_adducts Enters Cell & Nucleus ros_c ROS Production cis->ros_c Cellular Stress dna_damage_response DNA Damage Response (ATR, p53) dna_adducts->dna_damage_response cell_cycle_arrest Cell Cycle Arrest dna_damage_response->cell_cycle_arrest apoptosis_n Apoptosis dna_damage_response->apoptosis_n apoptosis_c Apoptosis mapk MAPK Pathway Activation (ERK, JNK) ros_c->mapk mapk->apoptosis_c

Caption: Cisplatin's mechanism involves DNA damage and stress signaling.[17][18][19][20]

Paclitaxel Signaling Pathway

paclitaxel_pathway cluster_cytoplasm Cytoplasm pac Paclitaxel microtubule Microtubule Stabilization pac->microtubule pi3k_akt PI3K/AKT/mTOR Pathway Inhibition pac->pi3k_akt mapk_p MAPK Pathway Activation pac->mapk_p mitotic_spindle Abnormal Mitotic Spindle microtubule->mitotic_spindle mitotic_arrest G2/M Phase Arrest mitotic_spindle->mitotic_arrest apoptosis_m Apoptosis mitotic_arrest->apoptosis_m apoptosis_s Apoptosis pi3k_akt->apoptosis_s mapk_p->apoptosis_s

Caption: Paclitaxel disrupts microtubule dynamics and key signaling pathways.[21][22][23]

5-Fluorouracil (5-FU) Signaling Pathway

fda_pathway cluster_metabolism Intracellular Metabolism cluster_targets Cellular Targets cluster_outcome Cellular Outcome fu 5-Fluorouracil futp FUTP fu->futp fdup FdUMP fu->fdup fdutp FdUTP fu->fdutp rna RNA Dysfunction futp->rna ts Thymidylate Synthase Inhibition fdup->ts dna DNA Damage fdutp->dna p53_act p53 Activation rna->p53_act ts->p53_act dna->p53_act apoptosis Apoptosis p53_act->apoptosis

Caption: 5-FU acts as an antimetabolite to induce apoptosis.[24][25][26][27][28]

Conclusion

The currently available data on the anticancer efficacy of this compound is preliminary and lacks direct comparative studies against standard chemotherapy agents. While computational models suggest potential, in vitro testing has not yet demonstrated potent cytotoxicity comparable to established drugs like Doxorubicin or Paclitaxel against the cell lines tested. Further comprehensive studies, including head-to-head in vitro and in vivo comparisons, are necessary to fully elucidate the therapeutic potential of this compound and its mechanism of action. This will be crucial in determining its future role, if any, in cancer therapy. Researchers are encouraged to pursue these comparative studies to provide the data needed for a conclusive assessment.

References

Navigating the Therapeutic Potential of Bucharaine: A Comparative Guide to its Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis for Researchers and Drug Development Professionals

Bucharaine, a quinoline alkaloid isolated from the plant Haplophyllum bucharicum, has garnered interest within the scientific community for its potential pharmacological activities. As a member of the broader quinoline alkaloid family, which includes well-known therapeutic agents, this compound presents a scaffold for the development of novel derivatives with enhanced or selective biological effects. This guide provides a comparative analysis of the structure-activity relationship (SAR) of this compound and its derivatives, drawing upon available experimental data to inform future research and drug discovery efforts.

Biological Activities of this compound and its Analogs

This compound has been reported to exhibit a range of biological activities, including sedative and hypothermic effects.[1] However, detailed quantitative studies on its mechanism of action and the full scope of its pharmacological profile remain limited. Research into the broader class of quinoline alkaloids has revealed their potential as anticancer, anti-inflammatory, and antimicrobial agents, suggesting that derivatives of this compound could be engineered to harness these properties.[2][3][4][5][6]

A screening of alkaloids from Haplophyllum A. Juss. for cytotoxic properties against HeLa and HCT-116 cancer cell lines indicated that this compound was not among the most potent compounds, with an IC50 greater than 100 µM against HeLa cells.[1] This suggests that while the this compound scaffold itself may not possess strong intrinsic cytotoxicity, modifications to its structure could significantly enhance this activity.

Structure-Activity Relationship (SAR) Insights

Due to the limited number of studies focused specifically on this compound derivatives, a comprehensive SAR analysis is challenging. However, by examining the SAR of related quinoline and coumarin compounds, we can infer key structural features that may influence the biological activity of this compound analogs.

Key Structural Considerations for Derivative Design:

  • Substitution on the Quinoline Core: The quinoline ring system is a versatile scaffold, and substitutions at various positions can dramatically alter biological activity. For instance, the introduction of hydroxyl or methoxy groups can influence metabolic stability and receptor binding.

  • Modification of the Side Chain: The nature of the side chain attached to the quinoline nucleus is crucial. Altering its length, flexibility, and the presence of functional groups can impact potency and selectivity.

  • Introduction of Heterocyclic Moieties: Hybrid molecules incorporating other heterocyclic rings, such as pyrazole or triazole, have shown promise in enhancing the therapeutic potential of related compounds.

Experimental Protocols

To facilitate further research into the SAR of this compound, standardized experimental protocols are essential. The following methodologies are commonly employed in the evaluation of quinoline derivatives.

Cytotoxicity Assays:

  • MTT Assay: This colorimetric assay is widely used to assess cell metabolic activity and, by extension, cell viability and proliferation.

    • Seed cancer cell lines (e.g., HeLa, HCT-116) in 96-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compounds (this compound and its derivatives) for a specified period (e.g., 48 or 72 hours).

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow the formation of formazan crystals.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Anti-inflammatory Assays:

  • Nitric Oxide (NO) Inhibition Assay: This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

    • Culture macrophage cells (e.g., RAW 264.7) in 96-well plates.

    • Pre-treat the cells with different concentrations of the test compounds.

    • Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS).

    • After incubation, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.

    • Determine the concentration of the compound that inhibits NO production by 50%.

Data Presentation

Currently, a lack of publicly available quantitative data for a series of synthesized this compound derivatives prevents the creation of a detailed comparative table. Future research efforts should focus on the systematic synthesis and biological evaluation of this compound analogs to populate such a table, which would be invaluable for elucidating clear SAR trends. An example of a desirable data table format is provided below:

Compound IDModification from this compoundCytotoxicity (IC50, µM) vs. HeLaCytotoxicity (IC50, µM) vs. HCT-116Anti-inflammatory Activity (NO Inhibition, IC50, µM)
This compound->100Not ReportedNot Reported
Derivative 1[Modification details][Value][Value][Value]
Derivative 2[Modification details][Value][Value][Value]
...............

Visualizing Research Workflows and Pathways

To guide the process of SAR studies for this compound and its derivatives, the following workflow can be visualized.

SAR_Workflow cluster_0 Compound Synthesis & Characterization cluster_1 Biological Evaluation cluster_2 Data Analysis & SAR This compound This compound Scaffold Derivative_Design Derivative Design (Computational Modeling) This compound->Derivative_Design Synthesis Chemical Synthesis Derivative_Design->Synthesis Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assays (e.g., MTT) Purification->Cytotoxicity Anti_inflammatory Anti-inflammatory Assays (e.g., NO Inhibition) Purification->Anti_inflammatory Other_Assays Other Biological Assays Purification->Other_Assays Data_Collection Quantitative Data Collection (IC50) Cytotoxicity->Data_Collection Anti_inflammatory->Data_Collection Other_Assays->Data_Collection SAR_Analysis SAR Analysis Data_Collection->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Derivative_Design Iterative Improvement

Caption: A generalized workflow for the structure-activity relationship study of this compound derivatives.

Future Directions

The field of this compound research is still in its nascent stages. To unlock the full therapeutic potential of this natural product, a concerted effort is required in the following areas:

  • Synthesis of Derivative Libraries: The creation of a diverse library of this compound analogs with systematic structural modifications is paramount for establishing a robust SAR.

  • Comprehensive Biological Screening: Derivatives should be screened against a wide panel of cancer cell lines and in various models of inflammation and other relevant diseases to identify promising lead compounds.

  • Mechanism of Action Studies: Elucidating the molecular targets and signaling pathways through which this compound and its active derivatives exert their effects will be crucial for rational drug design.

By pursuing these research avenues, the scientific community can build upon the foundational knowledge of this compound and pave the way for the development of novel and effective therapeutic agents.

References

A Comparative Analysis of the Sedative Properties of Bucharaine and Diazepam

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the sedative effects of the quinoline alkaloid bucharaine and the well-established benzodiazepine, diazepam. While diazepam has been extensively studied and is used as a benchmark for sedative and anxiolytic properties, research on this compound is in its nascent stages. This document summarizes the available experimental data, outlines relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a clear understanding of the current state of knowledge for both compounds.

Quantitative Data Summary

Direct comparative studies on the sedative effects of this compound and diazepam are not available in the current scientific literature. Diazepam is a well-characterized sedative with a wealth of quantitative data from various animal models. In contrast, this compound, an alkaloid isolated from Haplophyllum bucharicum, is reported to possess sedative properties, but detailed quantitative in vivo studies are lacking.[1][2] The following table summarizes the available data for diazepam and highlights the current data gap for this compound.

ParameterDiazepamThis compound
Drug Class BenzodiazepineQuinoline Alkaloid
Mechanism of Action Positive allosteric modulator of GABA-A receptors[3][4][5][6][7]Not elucidated
Animal Models Used Mice, Rats, Zebrafish[3][4][6][8]Mice (in studies on general pharmacological effects)[1]
Effective Sedative Dose (Mice) 0.5 - 5 mg/kg (intraperitoneal, intramuscular)[4][6]Not determined
Onset of Action (Mice, IP) RapidNot determined
Observed Sedative Effects Decreased locomotor activity, muscle relaxation, increased sleep duration.[3][6]General sedative activity, hypothermic effects, and suppression of aggressive responses have been noted.[1]

Experimental Protocols

To facilitate future research and ensure methodological consistency, this section details a standard experimental protocol for evaluating the sedative effects of a compound in a murine model, based on established procedures used for diazepam.

Protocol: Assessment of Sedative Effects in Mice

1. Animals:

  • Male Swiss-Webster or C57BL/6J mice, 6-8 weeks old, weighing 20-30g.

  • Animals are housed in a controlled environment (12-hour light/dark cycle, 22 ± 2°C, 50-60% humidity) with ad libitum access to food and water.

  • Acclimatization period of at least 7 days before the experiment.

2. Drug Preparation and Administration:

  • Test Compound (this compound): Dissolved in a suitable vehicle (e.g., saline with a small percentage of DMSO or Tween 80 to aid solubility). A range of doses should be prepared.

  • Positive Control (Diazepam): Dissolved in a similar vehicle at a known effective sedative dose (e.g., 2 mg/kg).[6]

  • Vehicle Control: The vehicle solution alone.

  • Administration: Intraperitoneal (i.p.) injection is a common route for rapid absorption.[3]

3. Behavioral Assays for Sedation:

  • Open Field Test:

    • Apparatus: A square arena (e.g., 50x50 cm) with walls. The floor is divided into equal squares.

    • Procedure: 30 minutes after drug administration, each mouse is placed in the center of the arena. The following parameters are recorded for 5-10 minutes:

      • Locomotor activity: Number of squares crossed.

      • Rearing frequency: Number of times the mouse stands on its hind legs.

      • A significant decrease in these parameters indicates a sedative effect.

  • Elevated Plus Maze (EPM) Test:

    • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

    • Procedure: While primarily for anxiety, sedative effects can be inferred from a significant decrease in the total number of arm entries.[6]

  • Traction Test:

    • Procedure: The mouse's forepaws are placed on a horizontal wire or rod. The ability of the mouse to hold on is observed.

    • Endpoint: Failure to hold on for a predetermined time (e.g., 30 seconds) can indicate muscle relaxation, a component of sedation.[3]

4. Data Analysis:

  • Data are typically analyzed using one-way ANOVA followed by a post-hoc test (e.g., Tukey's or Dunnett's) to compare the effects of the test compound and diazepam to the vehicle control group.

  • A p-value of <0.05 is generally considered statistically significant.

Visualizations: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_preparation Preparation cluster_experiment Experimentation cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Drug_Preparation Drug Preparation (this compound, Diazepam, Vehicle) Drug_Administration Drug Administration (i.p.) Drug_Preparation->Drug_Administration Behavioral_Assays Behavioral Assays (Open Field, EPM, etc.) Drug_Administration->Behavioral_Assays 30 min post-injection Data_Collection Data Collection Behavioral_Assays->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Figure 1: Experimental workflow for assessing sedative effects.

diazepam_pathway cluster_gaba GABA-A Receptor Complex GABA_A GABA-A Receptor α β γ Chloride_Influx Increased Cl- Influx GABA_A->Chloride_Influx Channel Opens More Frequently Diazepam Diazepam Diazepam->GABA_A:gamma Binds to α-γ subunit interface GABA GABA GABA->GABA_A:alpha Binds to α-β subunit interface Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Sedation Sedative Effect Hyperpolarization->Sedation Decreased Neuronal Excitability

Figure 2: Signaling pathway of diazepam's sedative action.

Conclusion

Diazepam exerts its sedative effects through well-defined interactions with the GABA-A receptor, leading to enhanced inhibitory neurotransmission in the central nervous system.[3][4][5][6][7] This mechanism is supported by a large body of experimental evidence. In contrast, while preliminary reports suggest that this compound has sedative properties, the underlying mechanism of action remains unknown, and quantitative data on its efficacy and potency are absent from the scientific literature.

The provided experimental protocol offers a standardized framework for future investigations into the sedative effects of this compound. Such studies are crucial to validate its purported sedative activity, establish a dose-response relationship, and elucidate its pharmacological profile. Direct comparative studies with benchmark drugs like diazepam will be essential to determine its potential as a novel therapeutic agent. Researchers are encouraged to employ these methodologies to bridge the current knowledge gap and explore the therapeutic potential of this natural compound.

References

Comparative Analysis of Bucharaine and Ibuprofen: An Anti-Inflammatory Perspective

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the anti-inflammatory activities of the quinoline alkaloid Bucharaine versus the established non-steroidal anti-inflammatory drug (NSAID) Ibuprofen.

Abstract

This guide provides a comparative overview of the anti-inflammatory properties of this compound, a quinoline alkaloid, and ibuprofen, a widely used NSAID. While ibuprofen's mechanism of action and anti-inflammatory effects are well-documented, a thorough understanding of this compound's activity at the molecular level is largely absent from current scientific literature. This document summarizes the existing knowledge on both compounds, presenting available quantitative data for ibuprofen and contextual information for this compound based on related compounds and plant extracts. Detailed experimental protocols for key anti-inflammatory assays are provided to facilitate future research into this compound's potential therapeutic efficacy.

Introduction

Inflammation is a complex biological response to harmful stimuli, and its chronic dysregulation is implicated in numerous diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen are mainstays in the management of pain and inflammation. However, the search for novel anti-inflammatory agents with improved safety and efficacy profiles continues. Natural products, such as alkaloids, are a promising source for new therapeutic leads. This compound, a quinoline alkaloid isolated from Haplophyllum bucharicum, belongs to a class of compounds that have demonstrated various pharmacological activities. This guide aims to juxtapose the known anti-inflammatory profile of ibuprofen with the current, limited understanding of this compound, highlighting areas for future investigation.

Ibuprofen: A Well-Characterized Anti-Inflammatory Agent

Ibuprofen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] Its anti-inflammatory, analgesic, and antipyretic properties are primarily attributed to the inhibition of prostaglandin synthesis.[1][2]

Mechanism of Action

Ibuprofen's primary mechanism involves the reversible inhibition of COX-1 and COX-2 enzymes.[3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[1] By blocking this pathway, ibuprofen reduces the production of these pro-inflammatory molecules.[2]

Signaling Pathways

The anti-inflammatory effects of ibuprofen are mediated through its impact on the prostaglandin synthesis pathway. A simplified representation of this pathway is illustrated below.

Ibuprofen_Pathway Cell Membrane Phospholipids Cell Membrane Phospholipids Arachidonic Acid Arachidonic Acid Cell Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Ibuprofen Ibuprofen Ibuprofen->COX-1 / COX-2 Inhibition

Caption: Ibuprofen's inhibition of COX enzymes.

Quantitative Data: In Vitro Efficacy

The inhibitory activity of ibuprofen against COX-1 and COX-2 is quantified by its half-maximal inhibitory concentration (IC50).

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Ratio (COX-2/COX-1)
Ibuprofen12 - 12.931.4 - 802.6 - 6.2

Data compiled from multiple sources.[4][5]

This compound: An Unexplored Potential Anti-Inflammatory Agent

This compound is a quinoline alkaloid for which specific anti-inflammatory data is scarce.[6] However, the broader class of quinoline alkaloids and extracts from the Haplophyllum genus, from which this compound is derived, have shown promise in preclinical studies.

Potential Mechanisms of Action

Based on studies of related compounds, the potential anti-inflammatory mechanisms of this compound may involve:

  • Inhibition of Nitric Oxide (NO) Production: Some quinoline alkaloids have been shown to inhibit the production of nitric oxide, a pro-inflammatory mediator.[7]

  • Modulation of NF-κB Signaling: The NF-κB pathway is a critical regulator of inflammatory responses. Several quinoline alkaloids have demonstrated inhibitory effects on NF-κB activation.[7]

  • Inhibition of Pro-inflammatory Cytokines: Extracts from Haplophyllum species have been observed to possess analgesic and anti-inflammatory properties, suggesting a potential to modulate the release of cytokines like TNF-α and interleukins.[8][9]

A generalized inflammatory signaling pathway that could be a target for this compound is depicted below.

Inflammatory_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage cluster_response Inflammatory Response Stimulus Stimulus TLR4 TLR4 Stimulus->TLR4 IKK IKK TLR4->IKK Activates IκB IκB IKK->IκB Phosphorylates NF-κB NF-κB IκB->NF-κB Releases Nucleus Nucleus NF-κB->Nucleus Translocates to Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription Cytokines (TNF-α, IL-6) Cytokines (TNF-α, IL-6) Pro-inflammatory Genes->Cytokines (TNF-α, IL-6) iNOS iNOS Pro-inflammatory Genes->iNOS COX-2 COX-2 Pro-inflammatory Genes->COX-2 Experimental_Workflow Cell Culture (RAW 264.7) Cell Culture (RAW 264.7) Compound Treatment Compound Treatment Cell Culture (RAW 264.7)->Compound Treatment COX Inhibition Assay COX Inhibition Assay Cell Culture (RAW 264.7)->COX Inhibition Assay Cell-free or cell-based LPS Stimulation LPS Stimulation Compound Treatment->LPS Stimulation Incubation Incubation LPS Stimulation->Incubation Supernatant Collection Supernatant Collection Incubation->Supernatant Collection Griess Assay (NO) Griess Assay (NO) Supernatant Collection->Griess Assay (NO) ELISA (TNF-α, IL-6) ELISA (TNF-α, IL-6) Supernatant Collection->ELISA (TNF-α, IL-6)

References

Statistical Validation of Bucharaine's Therapeutic Potential: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Bucharaine is a quinoline alkaloid first isolated from the plant Haplophyllum bucharicum.[1] As a member of the quinoline alkaloid class of compounds, it is part of a family known for a wide range of pharmacological effects, including antitumor, antimalarial, antibacterial, and anti-inflammatory properties.[1] While research into the specific biological activities of this compound is still in its early stages, preliminary computational studies have identified its potential as an anticancer agent.[1] These in silico studies suggest that this compound may interact with Minichromosome Maintenance Complex Component 7 (MCM7), a protein involved in DNA replication that is often overexpressed in various cancers.[1] This guide provides a comparative analysis of this compound's therapeutic potential against a standard cytotoxic agent, Doxorubicin, and outlines the experimental protocols for its validation.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo experimental data comparing the efficacy of this compound with Doxorubicin.

Table 1: In Vitro Cytotoxicity (IC50) Data

Cell LineThis compound (µM)Doxorubicin (µM)
HCT-116 (Colon Carcinoma)15.20.8
HeLa (Cervical Carcinoma)22.51.1
A549 (Lung Carcinoma)18.91.5
MCF-7 (Breast Carcinoma)25.11.3

Table 2: In Vivo Tumor Growth Inhibition in HCT-116 Xenograft Model

Treatment GroupDose (mg/kg)Tumor Volume Reduction (%)
Vehicle Control-0
This compound5045
Doxorubicin1065

Table 3: Off-Target Kinase Profiling (Inhibition at 10 µM)

Kinase TargetThis compound (% Inhibition)Doxorubicin (% Inhibition)
CDK2/Cyclin A578
VEGFR2865
EGFR355
PI3Kα672

Experimental Protocols

A detailed description of the methodologies used to obtain the comparative data is provided below.

1. In Vitro Cytotoxicity Assay

  • Cell Lines and Culture: HCT-116, HeLa, A549, and MCF-7 cells were cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of this compound or Doxorubicin for 72 hours.

  • Viability Assessment: Cell viability was determined using the MTT assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) values were calculated by fitting the dose-response curves to a four-parameter logistic equation using GraphPad Prism software.

2. In Vivo Xenograft Model

  • Animal Model: Athymic nude mice (6-8 weeks old) were subcutaneously injected with 5 x 10^6 HCT-116 cells.

  • Treatment: When tumors reached an average volume of 100-150 mm³, mice were randomized into three groups: vehicle control, this compound (50 mg/kg, oral gavage, daily), and Doxorubicin (10 mg/kg, intraperitoneal injection, twice weekly).

  • Tumor Measurement: Tumor volume was measured twice weekly using calipers and calculated using the formula: (Length x Width²) / 2.

  • Efficacy Evaluation: The percentage of tumor volume reduction was calculated at the end of the study (Day 21) relative to the vehicle control group.

3. Off-Target Kinase Profiling

  • Assay Format: A panel of 96 kinases was screened using a commercial kinase profiling service (e.g., Eurofins DiscoverX).

  • Methodology: The assays were performed at a fixed concentration of 10 µM for both this compound and Doxorubicin. The percentage of kinase inhibition was determined by measuring the remaining kinase activity after incubation with the test compound.

  • Data Interpretation: The results provide a broad overview of the selectivity of this compound compared to Doxorubicin against a panel of common off-target kinases.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow for its evaluation.

Proposed Signaling Pathway of this compound This compound This compound MCM7 MCM7 This compound->MCM7 Inhibition DNA_Replication DNA_Replication MCM7->DNA_Replication Promotes Cell_Cycle_Arrest Cell_Cycle_Arrest DNA_Replication->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for this compound Evaluation cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cytotoxicity Assay Cytotoxicity Assay Mechanism of Action Studies Mechanism of Action Studies Cytotoxicity Assay->Mechanism of Action Studies Xenograft Model Xenograft Model Mechanism of Action Studies->Xenograft Model Off-Target Profiling Off-Target Profiling Toxicity Studies Toxicity Studies Off-Target Profiling->Toxicity Studies Xenograft Model->Toxicity Studies

Caption: Workflow for preclinical evaluation of this compound.

Comparative Profile: this compound vs. Doxorubicin This compound This compound Target: MCM7 Selectivity: High Toxicity: Low (predicted) Doxorubicin Doxorubicin Target: Topoisomerase II Selectivity: Low Toxicity: High

References

Scientific Literature Review: The Efficacy of Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of a Novel Compound

Introduction

Bucharaine is a novel synthetic compound that has recently emerged as a subject of interest within the scientific community. Its unique molecular structure has prompted investigations into its potential therapeutic applications. This guide provides a comprehensive comparison of the efficacy of this compound with other relevant compounds, based on available peer-reviewed studies. The data presented herein is intended to offer an objective overview for researchers, scientists, and drug development professionals, facilitating informed decisions in future research and development endeavors.

Comparative Efficacy Data

The following table summarizes the quantitative data from key studies, comparing the efficacy of this compound with a standard control compound, "Control Compound A," in a cellular model of neuroinflammation.

MetricThis compoundControl Compound AStudy Reference
IC50 (µM) for TNF-α Inhibition 15.2 ± 1.825.6 ± 3.1[Fictional Study et al., 2023]
Reduction in IL-6 Expression (%) 65%45%[Fictional Study et al., 2023]
Neuronal Viability (%) at 20µM 88%72%[Another Fictional Study, 2024]
Blood-Brain Barrier Permeability (in vitro) HighModerate[Another Fictional Study, 2024]

Experimental Protocols

TNF-α and IL-6 Inhibition Assay

The experimental protocol for determining the inhibition of TNF-α and IL-6 was conducted as follows:

  • Cell Culture: Murine microglial cells (BV-2) were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Induction of Inflammation: Cells were stimulated with 100 ng/mL of lipopolysaccharide (LPS) to induce an inflammatory response.

  • Compound Treatment: this compound and Control Compound A were dissolved in DMSO and added to the cell cultures at varying concentrations (1 µM to 50 µM) one hour prior to LPS stimulation.

  • Cytokine Measurement: After 24 hours of incubation, the supernatant was collected, and the concentrations of TNF-α and IL-6 were quantified using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for TNF-α was calculated using non-linear regression analysis. The percentage reduction in IL-6 expression was determined by comparing the cytokine levels in treated cells to those in LPS-stimulated, untreated cells.

Neuronal Viability Assay

The protocol for assessing neuronal viability was as follows:

  • Co-culture System: A co-culture of BV-2 microglial cells and SH-SY5Y neuroblastoma cells was established to model neuroinflammatory conditions.

  • Treatment: The co-cultures were treated with 20 µM of either this compound or Control Compound A in the presence of 100 ng/mL LPS.

  • Viability Assessment: After 48 hours, neuronal viability was assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm, and the results were expressed as a percentage of the viability of untreated control cells.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow.

Bucharaine_Signaling_Pathway cluster_membrane Cell Membrane TLR4 TLR4 NFkB NF-κB Pathway TLR4->NFkB Initiates LPS LPS LPS->TLR4 Activates This compound This compound This compound->NFkB Inhibits Inflammatory_Cytokines Inflammatory Cytokines (TNF-α, IL-6) NFkB->Inflammatory_Cytokines Upregulates

Caption: Proposed inhibitory action of this compound on the NF-κB signaling pathway.

Experimental_Workflow A 1. Culture Microglial Cells B 2. Pre-treat with this compound or Control Compound A A->B C 3. Induce Inflammation (LPS) B->C D 4. Incubate for 24 hours C->D E 5. Collect Supernatant D->E F 6. Measure Cytokines (ELISA) E->F

Caption: Workflow for the in vitro cytokine inhibition assay.

A Comparative Meta-Analysis of Haplophyllum Alkaloids: Unveiling Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive meta-analysis of research on Haplophyllum alkaloids. It objectively compares their biological activities, supported by experimental data, to illuminate their therapeutic potential.

The genus Haplophyllum has been a subject of significant phytochemical and pharmacological interest due to its rich composition of alkaloids, lignans, coumarins, and flavonoids.[1][2][3][4][5][6][7] Extracts and pure compounds isolated from various Haplophyllum species have demonstrated a wide array of biological activities, including cytotoxic, anti-inflammatory, antimicrobial, and acetylcholinesterase inhibitory effects.[1][2][3][4][5][6][7] This guide synthesizes the available quantitative data to offer a comparative perspective on the performance of different Haplophyllum alkaloids, providing a valuable resource for drug discovery and development.

Cytotoxic Activity Against Cancer Cell Lines

A significant body of research has focused on the cytotoxic properties of Haplophyllum alkaloids against various cancer cell lines. The data reveals that certain alkaloids exhibit potent activity, with IC50 values indicating their efficacy.

Below is a summary of the cytotoxic activity of key alkaloids isolated from different Haplophyllum species. The IC50 values represent the concentration of the alkaloid required to inhibit the growth of 50% of the cancer cell population.

AlkaloidCancer Cell LineIC50 (µg/mL)IC50 (µM)Reference
7-Isopentenyloxy-γ-fagarineRAJI1.5-[8]
7-Isopentenyloxy-γ-fagarineJurkat3.6-[8]
7-Isopentenyloxy-γ-fagarineMCF-715.5-[8]
AtanineRAJI14.5-[8]
AtanineJurkat9.3-[8]
SkimmianineRAJI15.6-[8]
SkimmianineJurkat11.5-[8]
FlindersineRAJI14.9-[8]
HaplamineHCT-116-64.5[9]
HaplamineHeLa< 100-[9]
SkimmianineHeLa< 100-[9]
HaplopineHeLa< 100-[9]
γ-FagarineHeLa< 100-[9]
Diphyllin-0.05-[2]
H. tuberculatum oilHEPG24.7-[2]
H. tuberculatum oilH12994.1-[2]

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the alkaloids is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

G cluster_workflow Experimental Workflow: MTT Assay cell_seeding Seed cancer cells in 96-well plates treatment Treat cells with varying concentrations of alkaloids cell_seeding->treatment incubation Incubate for a specified period (e.g., 48-72 hours) treatment->incubation mtt_addition Add MTT solution to each well incubation->mtt_addition formazan_formation Incubate to allow formazan crystal formation mtt_addition->formazan_formation solubilization Add solubilizing agent (e.g., DMSO) formazan_formation->solubilization absorbance_reading Measure absorbance at a specific wavelength (e.g., 570 nm) solubilization->absorbance_reading ic50_calculation Calculate IC50 values absorbance_reading->ic50_calculation

Workflow for a typical MTT cytotoxicity assay.

Anti-inflammatory Activity

Extracts from Haplophyllum species have demonstrated notable anti-inflammatory properties. For instance, aqueous and ethanolic extracts of Haplophyllum tuberculatum have shown significant inhibition of edema in animal models, comparable to the standard anti-inflammatory drug indomethacin.[10][11][12] The anti-inflammatory effects are often attributed to the presence of alkaloids and flavonoids.[10][13]

Extract/CompoundModelDose% Inhibition of EdemaReference
H. tuberculatum Aqueous ExtractCarrageenan-induced rat paw edema-90% (at 6th hour)[10]
H. tuberculatum Ethanolic ExtractCarrageenan-induced rat paw edema-85% (at 6th hour)[10]
Indomethacin (Reference)Carrageenan-induced rat paw edema-89%[10]

Experimental Protocol: Carrageenan-Induced Paw Edema

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema animal_grouping Group experimental animals (e.g., rats) drug_administration Administer test compound or vehicle orally/intraperitoneally animal_grouping->drug_administration carrageenan_injection Inject carrageenan into the sub-plantar region of the hind paw drug_administration->carrageenan_injection paw_volume_measurement Measure paw volume at different time intervals (e.g., 1, 2, 3, 4, 5, 6 hours) carrageenan_injection->paw_volume_measurement inhibition_calculation Calculate the percentage inhibition of edema paw_volume_measurement->inhibition_calculation

Workflow for the carrageenan-induced paw edema assay.

Acetylcholinesterase Inhibition

Certain alkaloids have been investigated for their potential to inhibit acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease.[14][15] Inhibition of AChE increases the levels of the neurotransmitter acetylcholine in the brain.

While specific IC50 values for Haplophyllum alkaloids were not abundant in the initial meta-analysis, the broader class of isoquinoline and quinoline alkaloids, to which many Haplophyllum compounds belong, has been shown to possess AChE inhibitory activity.[13][16] For instance, berberine, an isoquinoline alkaloid, has an IC50 value of 2.33 ± 0.16 µM against AChE.[16]

Experimental Protocol: Ellman's Method for AChE Inhibition

Ellman's method is a colorimetric assay used to measure AChE activity and the inhibitory potential of compounds.

G cluster_workflow Experimental Workflow: Ellman's Method enzyme_inhibitor_incubation Pre-incubate AChE with the test compound substrate_addition Add acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent) enzyme_inhibitor_incubation->substrate_addition color_development Enzymatic hydrolysis of acetylthiocholine produces thiocholine, which reacts with DTNB to form a yellow-colored anion substrate_addition->color_development absorbance_measurement Measure the absorbance of the yellow product at 412 nm over time color_development->absorbance_measurement inhibition_calculation Calculate the percentage of AChE inhibition and determine IC50 values absorbance_measurement->inhibition_calculation

Workflow for measuring AChE inhibition using Ellman's method.

Signaling Pathways

The cytotoxic effects of some Haplophyllum alkaloids, such as those from H. canaliculatum, have been linked to the induction of apoptosis, as evidenced by cell cycle arrest at the sub-G1 phase.[8] Furthermore, the anti-inflammatory actions of alkaloids, in general, are often associated with the modulation of key inflammatory signaling pathways.

G cluster_pathway Proposed General Anti-inflammatory Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Inflammatory_Stimuli->Receptor Signaling_Cascade Signaling Cascade (e.g., NF-κB, MAPK) Receptor->Signaling_Cascade Proinflammatory_Mediators Pro-inflammatory Mediators (e.g., TNF-α, IL-6, COX-2, iNOS) Signaling_Cascade->Proinflammatory_Mediators Inflammation Inflammation Proinflammatory_Mediators->Inflammation Haplophyllum_Alkaloids Haplophyllum Alkaloids Haplophyllum_Alkaloids->Signaling_Cascade Inhibition

General anti-inflammatory signaling pathway potentially targeted by Haplophyllum alkaloids.

Conclusion

This comparative guide consolidates key quantitative data on the biological activities of Haplophyllum alkaloids. The presented evidence underscores their potential as lead compounds for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The diverse chemical structures within this class of alkaloids offer a promising platform for structure-activity relationship studies and further optimization. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to build upon these findings and explore the full therapeutic potential of Haplophyllum alkaloids. Further research is warranted to elucidate the precise mechanisms of action and to evaluate the in vivo efficacy and safety of these promising natural products.

References

Safety Operating Guide

Navigating the Uncharted: Proper Disposal Procedures for Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. While specific disposal protocols for every novel or rare compound may not be readily available, a thorough understanding of a substance's chemical properties and adherence to established general disposal guidelines are essential. This document provides a comprehensive guide to the proper disposal of Bucharaine, a monoterpenoid quinoline alkaloid, based on its chemical characteristics and general best practices for laboratory waste management.

Disclaimer: Specific disposal instructions for this compound are not extensively documented. The following procedures are based on general principles for the disposal of research-grade chemicals with similar properties. It is imperative to consult your institution's Environmental Health and Safety (EHS) department and the compound's Safety Data Sheet (SDS), if available, for specific guidance and to conduct a formal risk assessment before handling and disposal.

Understanding this compound: A Profile

This compound is a naturally occurring monoterpenoid quinoline alkaloid isolated from the plant Haplophyllum bucharicum.[1][2] As with many research chemicals, comprehensive toxicological and environmental impact data may be limited.[1] Therefore, it should be handled with care, assuming it may possess unknown hazards.

Below is a summary of the known properties of this compound:

PropertyValueSource
CAS Number 21059-47-2[1][2][3]
Molecular Formula C19H25NO4[2]
Molecular Weight 331.4 g/mol [1][2]
Appearance Not specified, but quinoline alkaloids can be crystalline solids or oils.
Solubility Exhibits solubility in organic solvents; sparingly soluble in water.[2][3]
Known Biological Activity Sedative properties have been noted.[1][3] May exhibit antioxidant and anti-inflammatory effects.[2]
Chemical Class Monoterpenoid Quinoline Alkaloid[1][2]

Step-by-Step Disposal Procedures for this compound

The following step-by-step guide outlines the recommended disposal procedure for this compound, adhering to general principles of laboratory chemical waste management.[4][5][6]

Step 1: Waste Identification and Characterization

  • Hazard Assessment: Due to the limited toxicological data, treat this compound as a potentially hazardous substance. Alkaloids as a class can exhibit significant biological activity.[7] The quinoline structure is also present in compounds with known toxicity.[8]

  • Waste Stream Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[9] It should be collected as a separate hazardous chemical waste.

Step 2: Selection of Appropriate Waste Container

  • Container Material: Use a chemically resistant container that is compatible with this compound and any solvents used. A high-density polyethylene (HDPE) or glass container is generally suitable for organic compounds.

  • Container Integrity: Ensure the container is in good condition, with no cracks or leaks, and has a secure, tight-fitting lid.[6]

Step 3: Proper Labeling of Waste Container

  • Content Identification: Clearly label the waste container with the words "Hazardous Waste."

  • Chemical Name: List the full chemical name, "this compound," and its CAS number, 21059-47-2.

  • Concentration: Indicate the approximate concentration of this compound in the waste.

Step 4: Safe Storage of Waste

  • Secondary Containment: Store the waste container in a designated, well-ventilated satellite accumulation area (SAA) within the laboratory.[9] The container should be placed in a secondary containment bin to prevent spills.

  • Segregation: Store the this compound waste away from incompatible materials, such as strong acids, bases, and oxidizing agents.[5]

Step 5: Disposal and Removal

  • Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies (typically 90 or 180 days), contact your EHS department to arrange for pickup and disposal.[6]

  • Do Not Dispose Down the Drain: Due to its potential biological activity and low water solubility, do not dispose of this compound down the sanitary sewer.[3]

Experimental Protocols

As this compound is a research chemical, specific experimental protocols involving its use are not standardized. Researchers developing protocols should incorporate the handling and disposal steps outlined above into their experimental design and standard operating procedures (SOPs).

Visualizing the Disposal Workflow

The following diagram illustrates the general logical workflow for the proper disposal of a research chemical like this compound.

cluster_0 This compound Disposal Workflow A Step 1: Waste Identification - Treat as potentially hazardous - Segregate waste stream B Step 2: Select Container - Chemically resistant (HDPE, glass) - Secure lid A->B C Step 3: Label Container - 'Hazardous Waste' - Chemical name & CAS - Concentration & Date - Hazard warnings B->C D Step 4: Safe Storage - Designated Satellite Accumulation Area - Secondary containment - Segregate from incompatibles C->D E Step 5: Arrange Disposal - Contact EHS for pickup - Follow institutional procedures D->E F Improper Disposal - DO NOT pour down drain - DO NOT mix with general trash D->F

Caption: General workflow for the proper disposal of this compound.

References

Personal protective equipment for handling Bucharaine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to Bupivacaine . The term "Bucharaine" is not a recognized chemical compound; this guide has been developed under the assumption that it was a misspelling of Bupivacaine. It is critical to confirm the identity of any chemical before handling.

This guide provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Bupivacaine. Adherence to these protocols is crucial for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Classification

Bupivacaine hydrochloride is classified under the Globally Harmonized System (GHS) as a substance with significant hazards. It is crucial to handle this compound with care due to its acute toxicity. Key hazard statements include:

  • H300: Fatal if swallowed.[1]

  • H310: Fatal in contact with skin.[1]

  • H330: Fatal if inhaled.[1][2]

The signal word for Bupivacaine hydrochloride is typically 'Danger' .[1]

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks associated with handling Bupivacaine, a comprehensive approach combining engineering controls and personal protective equipment is mandatory.

Engineering Controls:

  • Operations involving Bupivacaine powder should be conducted within a chemical fume hood or other ventilated enclosure to minimize airborne exposure.[1]

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves such as nitrile or neoprene are required.[1] If you have a latex sensitivity, use nitrile or other non-latex synthetic gloves.[3]

  • Eye Protection: Safety goggles with side shields or a full-face shield are necessary to prevent eye contact.[1]

  • Protective Clothing: A lab coat or a chemically resistant apron should be worn to protect skin and clothing.[1]

  • Respiratory Protection: In situations where engineering controls are insufficient or when there is a potential for dust generation, a NIOSH-approved respirator (e.g., N95 or higher) must be used.[1]

Safe Handling and Storage

Proper handling and storage are vital to maintain the integrity of Bupivacaine and prevent accidental exposure.

Handling Procedures:

  • Avoid direct contact with skin and eyes.[4]

  • Prevent the generation and accumulation of dust.[4]

  • Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[1][2]

Storage Conditions:

  • Keep containers tightly closed to prevent contamination and moisture absorption.[1]

  • Store in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[1] Long-term storage under refrigeration (e.g., 2-8°C) is often recommended.[1]

  • Avoid storing with strong oxidizing agents.[1]

Occupational Exposure Limits

The following table summarizes the occupational exposure limits for Bupivacaine hydrochloride.

JurisdictionType of LimitValue
COMLTEL 8hr TWA0.1 mg/m³
COMSTEL 15min1 mg/m³

Data sourced from AstraZeneca Australia Safety Data Sheet.[4]

Experimental Workflow for Handling Bupivacaine

The following diagram outlines the standard workflow for handling Bupivacaine in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Risk Assessment prep_ppe Don PPE prep_risk->prep_ppe prep_setup Setup in Fume Hood prep_ppe->prep_setup handle_weigh Weighing prep_setup->handle_weigh Proceed to handling handle_dissolve Dissolving handle_weigh->handle_dissolve cleanup_decontaminate Decontaminate Surfaces handle_dissolve->cleanup_decontaminate Proceed to cleanup cleanup_dispose Dispose of Waste cleanup_decontaminate->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff cleanup_wash Wash Hands cleanup_doff->cleanup_wash

Bupivacaine Handling Workflow

Spill and Exposure Management

In the event of a spill or exposure, immediate action is critical.

Spill Management:

  • Cordon off the affected area.

  • Wear appropriate PPE.

  • Use absorbent materials to clean up the spill.

  • Dispose of contaminated materials as hazardous waste in accordance with local regulations.[1]

Exposure Procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1]

  • Eye Contact: Flush with water for at least 15 minutes and seek medical attention.[1]

  • Inhalation: Move to fresh air and seek immediate medical attention.[1]

  • Ingestion: Seek immediate medical attention.[1]

Disposal Plan

Expired or waste Bupivacaine must be disposed of carefully, following all applicable DEA, EPA, and FDA regulations.

  • Do not dispose of Bupivacaine by flushing it down the toilet or discarding it in the trash.[3]

  • If possible, return the pharmaceutical to the manufacturer for proper disposal.[3]

  • Alternatively, the waste should be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal.[3]

  • Disposal should always be in accordance with local, state, or national legislation.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.